Mitotane
Description
Mitotane is a diarylmethane.
Mitotane is an adrenolytic isomer of the insecticide dichlorodiphenyldichloroethane (DDD) - itself a metabolite of dichlorodiphenyltrichloroethane (DDT) - that inhibits cells of the adrenal cortex and their production of hormones. It has been in use since 1959 for the treatment of inoperable adrenocortical carcinoma and is used off-label for the management of Cushing's syndrome.
The mechanism of action of mitotane is as a Cytochrome P450 3A4 Inducer.
Mitotane is a unique antineoplastic agent used solely in the therapy of metastatic, unresectable adrenocortical carcinoma. Mitotane has been associated with a high rate of serum enzyme elevation during therapy, but has had limited clinical use and has not been linked to instances of clinically apparent acute liver injury.
Mitotane is a synthetic derivative of the insecticide dichlorodiphenyl trichloroethane (DDT) with anti-adrenocorticoid properties. Following its metabolism in the adrenal cortex to a reactive acyl chloride intermediate, mitotane covalently binds to adrenal proteins, specifically inhibiting adrenal cortical hormone production. (NCI04)
MITOTANE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1970 and has 3 approved and 2 investigational indications. This drug has a black box warning from the FDA.
DDD, O,P'- is an isomer of dichlorodiphenyldichloroethane, an organochlorine insecticide. It is a component of commercial mixtures of DDT. DDT was once a widely used pesticide, but today its agricultural use has been banned worldwide due to its toxicity and tendency to bioaccumulate. However, it still has limited use in disease vector control. (L84). It is a derivative of the insecticide dichlorodiphenyldichloroethane that specifically inhibits cells of the adrenal cortex and their production of hormones. It is used to treat adrenocortical tumors and causes CNS damage, but no bone marrow depression. [PubChem]
A derivative of the insecticide DICHLORODIPHENYLDICHLOROETHANE that specifically inhibits cells of the adrenal cortex and their production of hormones. It is used to treat adrenocortical tumors and causes CNS damage, but no bone marrow depression.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H | |
| Source | PubChem | |
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InChI Key |
JWBOIMRXGHLCPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl | |
| Source | PubChem | |
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Molecular Formula |
C14H10Cl4 | |
| Record name | O,P'-DDD | |
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DSSTOX Substance ID |
DTXSID9020372 | |
| Record name | 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane | |
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Molecular Weight |
320.0 g/mol | |
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Physical Description |
O,p'-ddd is a colorless powder. (NTP, 1992), Solid | |
| Record name | O,P'-DDD | |
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| Record name | Mitotane | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sol in ethanol, isooctane, carbon tetrachloride, In water, 0.10 mg/L at 25 °C, 9.42e-06 g/L | |
| Record name | O,P'-DDD | |
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| Record name | Mitotane | |
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Vapor Pressure |
1.94X10-6 mm Hg at 25 °C | |
| Record name | MITOTANE | |
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Color/Form |
Crystals from pentane or methanol | |
CAS No. |
53-19-0 | |
| Record name | O,P'-DDD | |
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| Record name | Mitotane | |
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| Record name | Mitotane | |
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| Record name | 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane | |
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Melting Point |
171 to 172 °F (NTP, 1992), 77 °C | |
| Record name | O,P'-DDD | |
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Foundational & Exploratory
The Cellular Ballet of Mitotane: An In-depth Technical Guide to its Uptake and Efflux in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotane, an adrenolytic agent derived from the insecticide DDT, remains the cornerstone of treatment for adrenocortical carcinoma (ACC).[1] Despite its long-standing clinical use, the precise molecular choreography of its entry into and exit from cancer cells is a complex and multifaceted process that is still being fully elucidated. This technical guide provides a comprehensive overview of the current understanding of Mitotane's cellular uptake and efflux mechanisms, with a focus on the molecular players and pathways that govern its intracellular concentration and, consequently, its therapeutic efficacy. We delve into the critical role of lipoproteins in its uptake, the contentious involvement of ABC transporters in its efflux, and the experimental methodologies used to investigate these phenomena. This document is intended to serve as a detailed resource for researchers and drug development professionals working to optimize Mitotane therapy and overcome mechanisms of resistance.
Cellular Uptake of Mitotane: A Lipophilic Journey
Mitotane is a highly lipophilic compound, a characteristic that dictates its primary mode of transport and distribution in the body.[2][3] Its association with lipoproteins is a key feature of its pharmacology, influencing its absorption, plasma transport, and uptake into target adrenal cells.[4][5]
The Central Role of Lipoproteins
The prevailing evidence strongly suggests that Mitotane piggybacks on lipoproteins to enter cells. In serum, a significant portion of Mitotane is bound to various lipoprotein fractions, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). However, in vitro studies have compellingly shown that lipoprotein-free Mitotane exhibits greater cytotoxic activity, suggesting that this unbound fraction is more readily available to exert its therapeutic effects. This has significant implications for in vitro experimental design, as the presence of serum and albumin in culture media can sequester Mitotane and reduce its apparent potency.
Lipoprotein Receptors: The Gatekeepers of Mitotane Entry
The uptake of lipoprotein-associated Mitotane is mediated by a panel of lipoprotein receptors expressed on the surface of adrenocortical cells. The primary receptors implicated in this process include:
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Scavenger Receptor Class B Type 1 (SR-B1): A key receptor for HDL, SR-B1 facilitates the selective uptake of cholesteryl esters. Given the adrenal cortex's high demand for cholesterol for steroidogenesis, SR-B1 is highly expressed in this tissue. Mitotane has been shown to reduce the expression of the gene encoding SR-B1, SCARB1, potentially as a feedback mechanism to limit the uptake of cholesterol and, by extension, itself.
-
Low-Density Lipoprotein Receptor (LDLR): This receptor is responsible for the endocytosis of LDL particles.
-
LDL Receptor-Related Protein 1 (LRP1): A multifunctional receptor that can also mediate the uptake of lipoproteins.
Interestingly, differences in the expression of these receptors have been observed between Mitotane-sensitive (e.g., H295R) and Mitotane-resistant (e.g., MUC-1) ACC cell lines, suggesting that the cellular machinery for lipoprotein uptake may be a determinant of drug sensitivity.
Figure 1: Proposed mechanisms of Mitotane cellular uptake.
Cellular Efflux of Mitotane: A Tale of Controversy
The mechanisms by which cancer cells expel Mitotane are less clear-cut and are a subject of conflicting reports in the scientific literature. The primary family of proteins implicated in the efflux of xenobiotics are the ATP-binding cassette (ABC) transporters.
The P-glycoprotein (ABCB1) Conundrum
P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene, is a well-characterized efflux pump responsible for multidrug resistance in many cancers. Its role in Mitotane efflux is contentious:
-
Mitotane as a P-gp Inhibitor/Antagonist: Several studies suggest that Mitotane can inhibit the function of P-gp. This is the rationale for its use in combination with other chemotherapeutic agents that are known P-gp substrates, such as doxorubicin, vincristine, and etoposide. By blocking P-gp, Mitotane is thought to increase the intracellular accumulation and cytotoxicity of these co-administered drugs.
-
Mitotane as an Inducer of P-gp Expression: Paradoxically, one study reported that Mitotane and its metabolites can induce the expression of ABCB1 mRNA. This would suggest a mechanism of acquired resistance where prolonged exposure to Mitotane could lead to increased P-gp levels and enhanced efflux of other drugs.
-
Mitotane as Neither a Substrate nor an Inhibitor of P-gp: In direct contrast to the above findings, another study concluded that Mitotane and its primary metabolites are not substrates for P-gp and do not inhibit its function.
This discordance in the literature highlights the need for further research to definitively characterize the relationship between Mitotane and P-gp.
Other ABC Transporters
Other members of the ABC transporter family have been investigated for their potential role in Mitotane resistance:
-
ABCG2 (Breast Cancer Resistance Protein - BCRP): Similar to P-gp, there are conflicting reports regarding Mitotane's interaction with ABCG2. One study found that Mitotane induces the expression of ABCG2, while another reported that Mitotane and its metabolites are neither substrates nor inhibitors of ABCG2 function.
Figure 2: Conflicting models of Mitotane interaction with efflux pumps.
Quantitative Data on Mitotane Cellular Uptake and Efflux
The following tables summarize the available quantitative data on Mitotane concentrations and activity in both clinical and in vitro settings.
Table 1: Therapeutic Concentrations and In Vitro Cytotoxicity of Mitotane
| Parameter | Value | Cell Line / Condition | Reference(s) |
| Therapeutic Plasma Concentration | 14-20 mg/L (~40-60 µM) | Patients with ACC | |
| IC50 (24h, serum-free) | 11.7 µM | H295R | |
| IC50 (24h, with 10% FBS) | 121.4 µM | SW13 | |
| IC50 (24h, serum-free) | 10.83 µM | SW13 | |
| IC50 (24h) | 75 µM | H295R (3D spheroids) | |
| IC50 (48h) | 47 µM | H295R (3D spheroids) | |
| IC50 | 39.4 ± 6.2 µM | HAC-15 (control) | |
| IC50 | 102.2 ± 7.3 µM | HAC-15 (Mitotane-resistant) |
Table 2: Distribution of Mitotane in Serum Lipoprotein Fractions
| Lipoprotein Fraction | Percentage of Total Serum Mitotane (Mean ± SD) | Reference(s) |
| VLDL | 21.7 ± 21.4% | |
| IDL | 1.9 ± 0.8% | |
| LDL1 | 8.9 ± 5.5% | |
| LDL2 | 18.9 ± 9.6% | |
| LDL3 | 10.1 ± 4.0% | |
| HDL2 | 26.3 ± 13.0% | |
| Lipoprotein-depleted | 12.3 ± 5.5% |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the literature for studying Mitotane's cellular uptake and efflux.
In Vitro Mitotane Cytotoxicity Assay
This protocol is adapted from studies assessing the impact of serum components on Mitotane's efficacy.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Mitotane in ACC cell lines under different culture conditions.
Materials:
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ACC cell lines (e.g., H295R, SW13)
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Complete growth medium (e.g., DMEM/F12 with L-glutamine, supplemented with insulin, transferrin, selenium, and antibiotics)
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Fetal Bovine Serum (FBS) or other serum replacements (e.g., NuSerum)
-
Bovine Serum Albumin (BSA)
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Mitotane stock solution (dissolved in ethanol or DMSO)
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96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed ACC cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare serial dilutions of Mitotane in different base media:
-
Serum-free medium
-
Medium supplemented with 2.5% serum
-
Medium supplemented with 10% FBS
-
Serum-free medium supplemented with a physiological concentration of BSA (e.g., 100 µM)
-
-
Treatment: Remove the overnight culture medium and replace it with the prepared treatment media containing different concentrations of Mitotane. Include vehicle-only controls for each media condition.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated controls for each media condition. Plot the cell viability against the log of Mitotane concentration and use a non-linear regression model to calculate the IC50 values.
Figure 3: Workflow for in vitro Mitotane cytotoxicity assay.
P-glycoprotein (P-gp) Activity Assay (Calcein-AM Efflux Assay)
This protocol is based on methodologies used to assess the P-gp inhibitory potential of Mitotane.
Objective: To determine if Mitotane inhibits the efflux activity of P-gp in cancer cells.
Materials:
-
ACC cell lines with known P-gp expression (e.g., a P-gp overexpressing cell line and its parental control)
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Calcein-AM (a fluorescent P-gp substrate)
-
Known P-gp inhibitor (e.g., Verapamil) as a positive control
-
Mitotane
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation: Culture cells to confluency and then harvest them. Resuspend the cells in HBSS at a concentration of approximately 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into tubes. Add Mitotane (at various concentrations), the positive control inhibitor (Verapamil), or vehicle control to the respective tubes. Incubate for 15-30 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to all tubes to a final concentration of approximately 0.25 µM. Incubate for another 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement:
-
Plate Reader: Pellet the cells by centrifugation, wash with cold HBSS, and resuspend in fresh buffer. Transfer to a 96-well plate and measure the intracellular fluorescence (e.g., excitation 485 nm, emission 530 nm).
-
Flow Cytometer: Analyze the fluorescence of the cell suspension directly.
-
-
Data Analysis: An increase in intracellular calcein fluorescence in the presence of Mitotane compared to the vehicle control indicates inhibition of P-gp-mediated efflux. Compare the effect of Mitotane to that of the positive control.
Conclusion and Future Directions
The cellular uptake of Mitotane is intricately linked to lipid metabolism, with lipoprotein receptors playing a pivotal role. The finding that lipoprotein-free Mitotane is more active underscores the importance of considering the tumor microenvironment and systemic lipid profiles when administering this drug. The mechanism of Mitotane efflux remains an area of active investigation, with conflicting evidence surrounding its interaction with P-glycoprotein. Resolving this controversy is critical for the rational design of combination therapies.
Future research should focus on:
-
Elucidating the precise endocytic pathways involved in the uptake of lipoprotein-bound Mitotane.
-
Conducting definitive studies to clarify whether Mitotane is a substrate, inhibitor, or inducer of P-gp and other relevant ABC transporters in ACC.
-
Investigating the potential of targeting lipoprotein metabolism as a strategy to enhance Mitotane's efficacy and overcome resistance.
-
Determining the kinetic parameters (Km, Vmax) of Mitotane transport to better model its intracellular pharmacokinetics.
A deeper understanding of these fundamental transport mechanisms will undoubtedly pave the way for more effective and personalized therapeutic strategies for patients with adrenocortical carcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of hyperlipidemia secondary to mitotane in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Adrenocortical Battlefield: Mitotane's Targeted Strike on Cytochrome P450 Enzymes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitotane, an adrenolytic agent derived from the insecticide DDT, remains a cornerstone in the treatment of adrenocortical carcinoma (ACC). Its therapeutic efficacy is intrinsically linked to its profound and complex effects on the cytochrome P450 (CYP) enzyme superfamily, particularly within the adrenal cortex. This technical guide provides a comprehensive analysis of mitotane's multifaceted interactions with adrenal P450 enzymes, detailing its inhibitory and, in some contexts, inductive mechanisms. We present a synthesis of the current understanding of how mitotane disrupts steroidogenesis, induces cellular stress, and ultimately contributes to its adrenocortical-specific cytotoxicity. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of adrenal pathophysiology and the development of novel therapies for ACC. We provide a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the critical signaling pathways and experimental workflows involved.
Introduction: Mitotane's Unique Role in Adrenocortical Carcinoma Therapy
Adrenocortical carcinoma is a rare and aggressive malignancy with a generally poor prognosis. For decades, mitotane has been the only approved systemic therapy for advanced ACC, valued for both its adrenolytic and anti-steroidogenic properties. The adrenal cortex is a primary site of steroid hormone synthesis, a process heavily reliant on a cascade of enzymatic reactions catalyzed by cytochrome P450 enzymes. Mitotane's selective toxicity towards the adrenal cortex is largely attributed to its interference with these vital P450-mediated pathways. Understanding the precise molecular interactions between mitotane and adrenal CYP enzymes is crucial for optimizing its therapeutic use, managing its significant side effects, and developing more targeted and effective treatments for ACC.
Mitotane's Impact on Adrenal Steroidogenic Cytochrome P450 Enzymes
Mitotane exerts a predominantly inhibitory effect on the key P450 enzymes responsible for adrenal steroidogenesis. This inhibition occurs at both the functional and transcriptional levels, leading to a profound disruption of cortisol, aldosterone, and adrenal androgen synthesis.
Inhibition of Key Steroidogenic Enzymes
The primary mechanism of mitotane's anti-steroidogenic action is the direct and indirect inhibition of several critical mitochondrial and endoplasmic reticulum-associated P450 enzymes within the adrenal cortex. This leads to an accumulation of cholesterol and its precursors, contributing to cellular toxicity.
-
CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme): This enzyme catalyzes the initial and rate-limiting step of steroidogenesis, the conversion of cholesterol to pregnenolone. Mitotane has been shown to inhibit both the functional activity and the transcription of the CYP11A1 gene[1][2][3][4]. A direct binding of mitotane to CYP11A1 has been observed, which inhibits its metabolic activity[3]. This blockade is a critical event in mitotane-induced adrenal insufficiency.
-
CYP11B1 (11β-Hydroxylase): Responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. Mitotane is a known inhibitor of CYP11B1 activity and also downregulates its gene expression. While some studies suggest CYP11B1 may be involved in the metabolic activation of mitotane, other evidence indicates that its role may not be essential for mitotane's cytotoxic effects.
-
CYP11B2 (Aldosterone Synthase): This enzyme is crucial for aldosterone production. Mitotane inhibits the transcription of the CYP11B2 gene, leading to reduced aldosterone synthesis.
-
CYP17A1 (17α-Hydroxylase/17,20-Lyase): A key enzyme in both glucocorticoid and androgen synthesis pathways. Studies have demonstrated that mitotane decreases the mRNA levels of CYP17A1.
-
CYP21A2 (21-Hydroxylase): Essential for the synthesis of both cortisol and aldosterone. Mitotane treatment leads to the downregulation of CYP21A2 gene expression.
Quantitative Data on Mitotane's Effects
The following tables summarize the available quantitative data on the effects of mitotane on key proteins and cellular processes in the adrenal cortex. It is important to note that direct IC50 or Ki values for mitotane's inhibition of specific P450 enzymes are not consistently reported in the literature, with many studies focusing on changes in gene expression or steroid output at specific concentrations.
| Target | Effect | Cell Line | Concentration | Quantitative Value | Reference |
| SOAT1 (ACAT-1) | Inhibition of enzymatic activity | Microsomal Assay | - | IC50: 21 µM | |
| Cell Viability | Reduction | NCI-H295R | - | EC50: 18.1 µM | |
| Cell Viability | Reduction | H295R | 24 hours | IC50: 11.7 µM | |
| Cortisol Secretion | Inhibition | NCI-H295R | 24 hours | ~80% inhibition at 2-4 mg/L (6.25-12.5 µM) | |
| DHEAS Secretion | Inhibition | NCI-H295R | 24 hours | ~80% inhibition at 2-4 mg/L (6.25-12.5 µM) | |
| Cortisol Secretion | Inhibition | H295R | 72 hours | 70% inhibition at 10 µM | |
| Aldosterone Secretion | Inhibition | H295R | 72 hours | 49% inhibition at 10 µM | |
| Respiratory Chain Complex IV Activity | Inhibition | H295R and SW13 | - | 50% inhibition at 50 µM |
| Gene | Effect on mRNA Expression | Cell Line | Mitotane Concentration | Fold Change/Percent Reduction | Reference |
| CYP11A1 | Decrease | NCI-H295R | 40 µM | Significant diminution | |
| CYP17A1 | Decrease | NCI-H295R | 0.2-32 mg/L | Dose-dependent decrease | |
| CYP11B1 | Decrease | NCI-H295R | 50 µM | Significant decrease | |
| CYP11B2 | Decrease | NCI-H295R | 50 µM | Significant decrease | |
| CYP21A2 | Decrease | NCI-H295R | 40 µM | Significant diminution | |
| HSD3B1 | Decrease | NCI-H295R | 5 x 10⁻⁶ M | Significantly underexpressed | |
| HSD3B2 | Decrease | NCI-H295R | 5 x 10⁻⁶ M | Significantly underexpressed | |
| STAR | Decrease | NCI-H295R | 40 µM | Significant diminution |
Induction of Hepatic Cytochrome P450 Enzymes: A Double-Edged Sword
In contrast to its inhibitory effects in the adrenal cortex, mitotane is a potent inducer of several hepatic cytochrome P450 enzymes, most notably CYP3A4. This induction has significant clinical implications, as it accelerates the metabolism of a wide range of drugs, including synthetic glucocorticoids used for replacement therapy in patients treated with mitotane.
-
CYP3A4 Induction: Mitotane activates the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the transcription of CYP3A4. This leads to a dramatic increase in CYP3A4 expression and activity, resulting in the rapid inactivation of more than 50% of administered hydrocortisone. This necessitates higher doses of glucocorticoid replacement in patients undergoing mitotane therapy. Studies have shown a 30-fold induction of CYP3A4 mRNA in response to mitotane.
-
Induction of Other CYPs: Mitotane has also been shown to induce other hepatic enzymes, including CYP1A2 and CYP2B6, further contributing to its potential for drug-drug interactions.
| Gene | Effect on mRNA Expression | Cell Line | Mitotane Concentration | Fold Induction | Reference |
| CYP3A4 | Induction | Human Hepatocyte-derived cells | 10 µM | ~30-fold | |
| CYP1A2 | Induction | Human Hepatocyte-derived cells | 10 µM | ~8.4-fold | |
| CYP2B6 | Induction | Human Hepatocyte-derived cells | 10 µM | - |
Molecular Mechanisms of Mitotane's Action on P450 Enzymes and Adrenal Cytotoxicity
Mitotane's effects on cytochrome P450 enzymes are central to its overall mechanism of action, which involves a multi-pronged attack on the adrenal cortex, leading to both inhibition of steroidogenesis and induction of apoptosis.
Disruption of Mitochondrial Function
The mitochondria are a primary target of mitotane. The high concentration of steroidogenic P450 enzymes within the inner mitochondrial membrane of adrenocortical cells likely contributes to mitotane's selective toxicity. Mitotane disrupts mitochondrial integrity by:
-
Direct Binding and Inhibition of P450 Enzymes: As previously mentioned, mitotane binds to and inhibits mitochondrial P450 enzymes like CYP11A1 and CYP11B1.
-
Mitochondrial Membrane Depolarization and Rupture: Mitotane causes depolarization of the mitochondrial membrane, leading to its rupture and the release of pro-apoptotic factors.
-
Inhibition of the Respiratory Chain: Mitotane has been shown to specifically inhibit Complex IV (cytochrome c oxidase) of the mitochondrial respiratory chain, further impairing mitochondrial function and ATP production.
Inhibition of SOAT1 and Induction of Endoplasmic Reticulum (ER) Stress
A key molecular target of mitotane is Sterol-O-Acyltransferase 1 (SOAT1), an enzyme located in the endoplasmic reticulum that is responsible for esterifying free cholesterol into cholesteryl esters for storage.
-
SOAT1 Inhibition: Mitotane inhibits SOAT1 activity, leading to an accumulation of free cholesterol within the cell.
-
ER Stress and the Unfolded Protein Response (UPR): The buildup of free cholesterol in the ER membrane induces ER stress and activates the Unfolded Protein Response (UPR). Prolonged ER stress is a potent trigger of apoptosis.
Interference with Transcriptional Regulation of Steroidogenesis
Mitotane also impacts the expression of steroidogenic genes by interfering with key transcription factors and signaling pathways.
-
Steroidogenic Factor 1 (SF-1): SF-1 is a nuclear receptor crucial for the transcription of steroidogenic P450 genes. Mitotane can interfere with the ACTH/cAMP signaling pathway, which is essential for SF-1 activation. By inhibiting this pathway, mitotane reduces the expression of SF-1 target genes, including STAR, CYP11A1, and CYP11B1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of mitotane on cytochrome P450 enzymes and adrenal cell function.
Cell Culture of NCI-H295R Adrenocortical Carcinoma Cells
The NCI-H295R cell line is a widely used in vitro model for studying adrenal steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and androgens.
-
Materials:
-
NCI-H295R cells (ATCC CRL-2128)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% ITS+ Premix, and 1% penicillin-streptomycin.
-
Mitotane (dissolved in DMSO)
-
6-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Maintain NCI-H295R cells in supplemented DMEM/F12 medium in a humidified incubator at 37°C and 5% CO₂.
-
For experiments, seed cells in 6-well or 24-well plates at a density that allows for approximately 80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare serial dilutions of mitotane in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and typically ≤ 0.1%.
-
Remove the existing medium and replace it with medium containing the desired concentrations of mitotane or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the changes in mRNA expression of cytochrome P450 and other steroidogenic genes in response to mitotane treatment.
-
Materials:
-
Treated and control NCI-H295R cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., CYP11A1, CYP11B1, CYP3A4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from mitotane-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and gene, containing cDNA, qPCR master mix, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR reaction using a thermal cycler with an appropriate program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify changes in the protein levels of cytochrome P450 enzymes.
-
Materials:
-
Treated and control NCI-H295R cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific for the target P450 enzymes (e.g., anti-CYP11A1, anti-CYP11B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).
-
SOAT1 Enzyme Activity Assay
This assay directly measures the inhibitory effect of mitotane on SOAT1 activity.
-
Materials:
-
Microsomal fractions from cells or tissues expressing SOAT1
-
[¹⁴C]oleoyl-CoA (or other labeled fatty acyl-CoA)
-
Unlabeled cholesterol
-
Reaction buffer
-
Mitotane
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction, cholesterol, and reaction buffer.
-
Add varying concentrations of mitotane or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding [¹⁴C]oleoyl-CoA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the lipids.
-
Separate the cholesteryl esters from free fatty acids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percent inhibition of SOAT1 activity at each mitotane concentration and determine the IC50 value.
-
Luciferase Reporter Assay for SF-1 Transcriptional Activity
This assay is used to assess the effect of mitotane on the transcriptional activity of SF-1.
-
Materials:
-
NCI-H295R cells
-
A luciferase reporter plasmid containing SF-1 response elements upstream of the luciferase gene
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Mitotane
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect NCI-H295R cells with the SF-1 luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of mitotane or vehicle control.
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Determine the effect of mitotane on SF-1 transcriptional activity by comparing the normalized luciferase activity in treated cells to that in control cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by mitotane and a typical experimental workflow for studying its effects.
Signaling Pathways
Caption: Signaling pathways affected by mitotane in adrenocortical cells.
Experimental Workflow
Caption: A typical experimental workflow to study mitotane's effects.
Conclusion and Future Directions
Mitotane's therapeutic action in adrenocortical carcinoma is a consequence of its targeted and multifaceted disruption of cytochrome P450-dependent steroidogenesis and the induction of cellular stress pathways within the adrenal cortex. Its ability to inhibit key steroidogenic P450 enzymes, coupled with the induction of ER stress via SOAT1 inhibition and direct mitochondrial damage, culminates in the selective destruction of adrenocortical cells. Concurrently, its induction of hepatic CYP3A4 presents a significant clinical challenge, necessitating careful management of drug-drug interactions and personalized glucocorticoid replacement therapy.
Future research should focus on elucidating the precise molecular interactions between mitotane and its P450 targets to potentially develop more specific and less toxic derivatives. A deeper understanding of the mechanisms of resistance to mitotane is also critical for improving patient outcomes. Furthermore, exploring combination therapies that enhance mitotane's efficacy or mitigate its side effects by targeting related pathways could open new avenues for the treatment of adrenocortical carcinoma. This technical guide provides a solid foundation for these future endeavors by consolidating the current knowledge on mitotane's intricate relationship with cytochrome P450 enzymes.
References
- 1. Mitotane induces CYP3A4 expression via activation of the steroid and xenobiotic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Mitotane has a strong and a durable inducing effect on CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
The Role of Mitotane in Inducing Apoptosis in Adrenocortical Cancer Cells: A Technical Guide
Executive Summary
Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with a poor prognosis, for which Mitotane remains the only approved systemic therapy.[1][2][3] For decades, its precise mechanism of action has been a subject of intense investigation. It is now understood that Mitotane's efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in adrenocortical cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which Mitotane triggers apoptosis in ACC cells. We will dissect the core signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the cellular events to offer a comprehensive resource for the scientific community.
Core Molecular Mechanisms of Mitotane-Induced Apoptosis
Mitotane exerts its adrenocytolytic effects through a multi-faceted attack on the cell's core machinery, primarily targeting the mitochondria and the endoplasmic reticulum (ER). These actions disrupt cellular homeostasis, leading to the activation of apoptotic pathways.
Mitochondrial Disruption: The Intrinsic Pathway
Mitochondria are central to Mitotane's mechanism of action.[4][5] The drug induces apoptosis primarily by causing severe mitochondrial dysfunction.
-
Inhibition of Steroidogenesis Enzymes: Mitotane directly inhibits key mitochondrial cytochrome P450 enzymes essential for steroidogenesis, such as 11β-hydroxylase (CYP11B1) and cholesterol side-chain cleavage enzyme (CYP11A1). This disruption of normal adrenal function is a primary aspect of its selective toxicity.
-
Mitochondrial Membrane Depolarization: Treatment with Mitotane leads to a significant depolarization of the mitochondrial membrane potential. This is a critical event that compromises the integrity of the outer mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: The loss of membrane integrity results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.
-
Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.
References
- 1. stories.universityofgalway.ie [stories.universityofgalway.ie]
- 2. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Mitotane: A Target Therapy in Adrenocortical Carcinoma [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. scispace.com [scispace.com]
Mitotane's Interaction with Nuclear Receptors in Steroid Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotane (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC), exerting its effects through a multifaceted mechanism that includes direct cytotoxicity to adrenal cortex cells and profound disruption of steroidogenesis. A critical aspect of its action involves the interaction with nuclear receptors, leading to significant alterations in steroid hormone regulation and drug metabolism. This technical guide provides an in-depth analysis of mitotane's engagement with the Pregnane X Receptor (PXR/SXR) and the Estrogen Receptor-alpha (ERα), summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction
Mitotane, an adrenal-specific cytotoxic agent, has a complex mechanism of action that is not yet fully elucidated. Beyond its direct destructive effects on the adrenal cortex, mitotane's modulation of nuclear receptors plays a pivotal role in its therapeutic efficacy and observed side effects. This guide focuses on two key nuclear receptor interactions: the activation of the Pregnane X Receptor (PXR), which governs the expression of drug-metabolizing enzymes, and the agonistic activity on the Estrogen Receptor-alpha (ERα), which explains its estrogenic side effects. Understanding these interactions at a molecular level is crucial for optimizing mitotane therapy and developing novel therapeutic strategies for ACC.
Interaction with Pregnane X Receptor (PXR/SXR)
Mitotane is a potent activator of the Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR).[1][2] PXR is a master regulator of xenobiotic metabolism, and its activation by mitotane leads to the induction of a battery of drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[1][2][3] This induction has significant clinical implications, as it accelerates the metabolism of various drugs, including glucocorticoids, requiring dose adjustments in patients undergoing mitotane therapy.
Signaling Pathway
The activation of PXR by mitotane initiates a signaling cascade that culminates in the increased transcription of target genes. Upon binding mitotane, PXR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1). The PXR/coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to PXR response elements (PXREs) in the promoter regions of target genes like CYP3A4, thereby enhancing their transcription.
Quantitative Data
While direct binding affinity (Kd) and EC50 values for mitotane's interaction with PXR are not consistently reported in the literature, its potent activation of the receptor is well-documented through downstream effects.
| Parameter | Value | Cell Line / System | Reference |
| CYP3A4 mRNA Induction | ~30-fold increase | Human hepatocytes | |
| Midazolam (CYP3A4 substrate) AUC0–12 h | ~18-fold reduction in patients | Clinical study | |
| 1-hydroxy midazolam AUC0–12 h | ~12-fold increase in patients | Clinical study |
Interaction with Estrogen Receptor-alpha (ERα)
Mitotane exhibits agonistic activity on the Estrogen Receptor-alpha (ERα), providing a molecular explanation for the frequently observed estrogenic side effects in patients, such as gynecomastia in males. Molecular docking and dynamics simulations have shown that mitotane binds to the ERα ligand-binding pocket in a manner similar to the natural ligand, 17β-estradiol, stabilizing the receptor in its active conformation.
Signaling Pathway
As an ERα agonist, mitotane can initiate the classical estrogen signaling pathway. Upon binding to ERα in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to effects such as increased synthesis of Sex Hormone-Binding Globulin (SHBG).
Quantitative Data
Specific binding affinity data for mitotane and ERα remains to be precisely quantified, though studies indicate a significant interaction. The functional consequences have been measured in cell-based assays.
| Parameter | Value | Cell Line | Reference |
| MCF-7 Cell Viability | ~50% increase at 6 µM | MCF-7 | |
| Relative Binding Affinity to ERα | ~1000-fold weaker than 17β-estradiol | In vitro binding assay |
Inhibition of Steroidogenesis
Mitotane's primary therapeutic effect stems from its ability to inhibit adrenal steroidogenesis and induce apoptosis in adrenocortical cells. It targets multiple enzymes in the steroid synthesis pathway.
Steroidogenesis Pathway Inhibition
Mitotane disrupts the synthesis of cortisol, aldosterone, and adrenal androgens by inhibiting key steroidogenic enzymes and downregulating the expression of their corresponding genes.
References
The Genesis of an Adrenolytic Agent: A Technical History of Mitotane's Discovery and Development
For Immediate Release
A deep dive into the scientific journey of Mitotane, from its unexpected discovery as a derivative of an insecticide to its establishment as a cornerstone therapy for adrenocortical carcinoma. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the pivotal experiments, mechanistic insights, and clinical milestones that have defined Mitotane's role in oncology.
From Insecticide Byproduct to Adrenal Toxin: The Early Discovery
The story of Mitotane (o,p'-DDD) begins not in a pharmaceutical lab, but in the field of agricultural chemistry. It was identified as an isomer and a technical byproduct of the insecticide dichlorodiphenyltrichloroethane (DDT). The serendipitous discovery of its potent adrenolytic properties dates back to the late 1940s.
A landmark study in 1949 by Nelson and Woodard first documented the remarkable and selective toxicity of a technical grade of the insecticide DDD on the adrenal cortex of dogs.[1] This seminal work laid the groundwork for decades of research into the therapeutic potential of this unique compound.
Key Experiment: Induction of Adrenal Cortical Atrophy in Dogs
Objective: To investigate the toxicological effects of orally administered DDD in dogs.
Methodology:
-
Subjects: Healthy dogs of mixed breed.
-
Test Substance: Technical grade 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD).
-
Administration: The dogs were fed diets containing varying concentrations of DDD.
-
Observation: The animals were monitored for clinical signs of toxicity.
-
Endpoint: Pathological examination of various organs, with a particular focus on the adrenal glands, was performed after the animals were sacrificed.
Key Findings: The study revealed severe, selective atrophy of the zona fasciculata and zona reticularis of the adrenal cortex.[1] The zona glomerulosa, responsible for aldosterone production, was largely spared. This selective cytotoxicity was a crucial observation that hinted at a specific mechanism of action against the cortisol-producing zones of the adrenal gland.
The Dawn of a New Cancer Therapy: First-in-Human Studies
The preclinical evidence of adrenal-specific toxicity in dogs paved the way for the first clinical investigations of Mitotane in patients with adrenocortical carcinoma (ACC), a rare and aggressive malignancy with limited treatment options. In 1960, Bergenstal and colleagues published the first report on the use of o,p'-DDD in patients with metastatic ACC.[2][3]
Key Clinical Trial: Chemotherapy of Adrenocortical Cancer with o,p'-DDD
Objective: To evaluate the therapeutic efficacy and safety of o,p'-DDD in patients with inoperable adrenocortical carcinoma.
Methodology:
-
Patient Population: Patients with histologically confirmed, metastatic adrenocortical carcinoma.
-
Treatment Regimen: o,p'-DDD was administered orally, with doses escalating to the maximum tolerated dose, typically ranging from 2 to 10 grams per day.
-
Efficacy Assessment: Tumor response was evaluated through physical examination, radiological imaging, and measurement of urinary steroid excretion (17-hydroxycorticosteroids and 17-ketosteroids).
-
Safety Monitoring: Patients were monitored for adverse effects, which included gastrointestinal disturbances, neuromuscular effects, and skin rashes.
Key Findings: A significant number of patients experienced a reduction in tumor size and a marked decrease in steroid hormone production.[2] This pioneering study established Mitotane as the first effective systemic therapy for ACC.
Unraveling the Mechanism of Action: A Multi-pronged Attack on the Adrenal Cortex
Subsequent research has elucidated the complex and multifaceted mechanism of action of Mitotane. It exerts its adrenolytic effects through a combination of direct cytotoxicity and inhibition of steroidogenesis.
Inhibition of Steroidogenesis
Mitotane directly inhibits several key enzymes in the adrenal steroidogenic pathway, leading to a profound decrease in cortisol production.
Experimental Workflow for In Vitro Enzyme Inhibition Assay:
Caption: Workflow for in vitro steroidogenesis inhibition assay.
Table 1: Inhibition of Steroidogenic Enzymes by Mitotane (In Vitro)
| Enzyme Target | Reported IC50 | Key Function in Steroidogenesis | Reference |
| 3β-hydroxysteroid dehydrogenase (3β-HSD) | ~8 µM | Conversion of pregnenolone to progesterone | |
| 11β-hydroxylase (CYP11B1) | ~10 µM | Conversion of 11-deoxycortisol to cortisol | |
| Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) | Inhibition demonstrated | Conversion of cholesterol to pregnenolone |
Mitochondrial Disruption and Cytotoxicity
Mitotane's primary cytotoxic effect is mediated through the disruption of mitochondrial structure and function in adrenocortical cells.
Signaling Pathway of Mitotane-Induced Mitochondrial Apoptosis:
References
- 1. Severe adrenal cortical atrophy (cytotoxic) and hepatic damage produced in dogs by feeding 2,2-bis(parachlorophenyl)-1,1-dichloroethane (DDD or TDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. Chemotherapy of Adrenocortical Cancer with o,p'DDD, 1960 | ArchivesSpace Public Interface [libarchive.siumed.edu]
Methodological & Application
Application Notes and Protocols for Studying Mitotane's Effects on Adrenocortical Carcinoma In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro models to study the effects of Mitotane on adrenocortical carcinoma (ACC).
Introduction to In Vitro Models of Adrenocortical Carcinoma
Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with a generally poor prognosis. Mitotane is the only drug approved for the treatment of advanced ACC and is also used as an adjuvant therapy after surgery.[1][2][3] Despite its use for over six decades, the precise mechanisms of Mitotane's action and the development of resistance are not fully understood.[3] In vitro models are crucial tools for investigating the molecular mechanisms of Mitotane, identifying biomarkers of response, and developing novel therapeutic strategies.
The most commonly used in vitro models for studying Mitotane's effects on ACC are human ACC cell lines cultured as monolayers (2D) or as three-dimensional (3D) spheroids.
Commonly Used Adrenocortical Carcinoma Cell Lines:
| Cell Line | Origin | Key Characteristics | Steroidogenesis | Mitotane Sensitivity |
| NCI-H295R | Primary ACC | Pluripotent, produces mineralocorticoids, glucocorticoids, and androgens. | Active | Generally sensitive. |
| HAC-15 | Primary ACC (clonal subpopulation of H295R) | Produces adrenal steroid hormones. | Active | Can develop resistance. |
| SW-13 | Small-cell carcinoma of the adrenal cortex | Lacks steroidogenic capability. | Inactive | Resistant. |
| MUC-1 | Patient-derived xenograft from an adult ACC | Resistant to routine drug treatment. | Hormonally active. | Resistant. |
| CU-ACC1 & CU-ACC2 | Patient-derived xenografts | Derived from a primary ACC and a liver metastasis, respectively. | CU-ACC1 produces high levels of cortisol. | More resistant to Mitotane than H295 cell strains. |
| JIL-2266 | Primary ACC in a patient treated with Mitotane | High mutational burden. | Insignificant hormone secretion. | Not specified |
Experimental Workflow for In Vitro Studies of Mitotane
A typical workflow for investigating the effects of Mitotane on ACC cell lines involves cell culture, treatment with Mitotane, and subsequent analysis of various cellular and molecular endpoints.
Caption: Experimental workflow for studying Mitotane's effects on ACC cells in vitro.
Proposed Signaling Pathways of Mitotane Action
Mitotane's mechanism of action is complex, primarily targeting mitochondria and disrupting steroidogenesis. It leads to mitochondrial membrane depolarization, accumulation of free cholesterol, and ultimately, cell death.
Caption: Proposed mechanism of Mitotane action in adrenocortical carcinoma cells.
Mitotane-Sensitive vs. Mitotane-Resistant ACC Cells
The development of resistance to Mitotane is a significant clinical challenge. In vitro models of Mitotane resistance have been established to study the underlying mechanisms.
Caption: Key differences between Mitotane-sensitive and -resistant ACC cells.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Principle: These colorimetric assays measure cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a colored formazan product.
Protocol:
-
Cell Seeding: Seed ACC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Mitotane Treatment: Prepare serial dilutions of Mitotane in culture medium. Replace the medium in the wells with the Mitotane-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Mitotane that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat ACC cells with Mitotane in 6-well plates as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Steroid Hormone Secretion Assay (ELISA)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific steroid hormones (e.g., cortisol, aldosterone) in the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment: Culture ACC cells in multi-well plates and treat with Mitotane.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific hormone of interest. This typically involves:
-
Adding the supernatant and standards to antibody-coated wells.
-
Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of the hormone in the samples.
Quantitative Data Summary
Table 1: IC50 Values of Mitotane in Adrenocortical Carcinoma Cell Lines
| Cell Line | IC50 (µM) | Assay | Duration of Treatment | Reference |
| HAC-15 (control clones) | 39.4 ± 6.2 | MTT | Not specified | |
| HAC-15 (resistant clones) | 102.2 ± 7.3 | MTT | Not specified | |
| H295R | ~20 | MTS | 5 days | |
| H295R | ~50 | Not specified | 24 hours | |
| HAC-15 | ~200 (supratherapeutic) | Not specified | 24 hours |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line passage number, culture medium, and serum concentration.
Considerations for In Vitro Studies with Mitotane
-
Culture Conditions: The response of ACC cells to Mitotane can be influenced by culture conditions, such as the concentration of lipoproteins in the serum.
-
3D Models: 3D cell culture models, such as spheroids, may provide a more physiologically relevant system for studying Mitotane's effects, as they can exhibit increased resistance compared to monolayer cultures.
-
Cell Line Authentication: It is crucial to regularly authenticate cell lines to ensure their identity and prevent cross-contamination.
-
Mitotane Solubility: Mitotane has low aqueous solubility, which should be considered when preparing stock solutions and treatment media. Nanoparticulate formulations have been explored to improve its delivery in vitro.
References
Application Notes and Protocols for Mitotane Research Using the H295R Cell Line
For Researchers, Scientists, and Drug Development Professionals
The NCI-H295R (H295R) cell line is a valuable in vitro model for studying adrenocortical carcinoma (ACC) and the effects of therapeutic agents like Mitotane.[1][2] This document provides a detailed, step-by-step protocol for the use of the H295R cell line in Mitotane research, covering cell culture, experimental procedures, and data analysis.
The H295R cell line was derived from a human adrenocortical carcinoma and is known for its ability to produce various steroid hormones, making it an ideal system to study the impact of drugs on steroidogenesis.[3][4] Mitotane is the only approved drug for the treatment of advanced ACC and is also used as an adjuvant therapy after surgery. Its mechanisms of action include the disruption of mitochondrial function, inhibition of steroidogenesis, and induction of cell death.
H295R Cell Culture Protocol
Proper maintenance of the H295R cell line is critical for reproducible experimental results. The following protocol is a synthesis of established methods for culturing these cells.
Required Reagents and Media
Table 1: H295R Cell Culture Media and Reagents
| Reagent | Company (Example) | Catalog Number (Example) | Storage |
| DMEM:F12 Medium | ATCC | 30-2006 | 4°C |
| Nu-Serum I | Corning | 355100 | -20°C |
| ITS+ Premix (Insulin, Transferrin, Selenium) | Corning | 354352 | 4°C |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A9418 | 4°C |
| Linoleic Acid | Sigma-Aldrich | L1376 | -20°C |
| 0.25% Trypsin-EDTA | Gibco | 25200056 | 4°C |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |
Complete Growth Medium Preparation: To prepare the complete growth medium, supplement the DMEM:F12 base medium with the following components to the final concentrations listed:
-
2.5% Nu-Serum I
-
6.25 µg/mL Insulin
-
6.25 µg/mL Transferrin
-
6.25 ng/mL Selenium
-
1.25 mg/mL Bovine Serum Albumin
-
5.35 µg/mL Linoleic Acid
The ITS+ Premix can be used for convenience. Store the complete medium at 4°C and use within 2-4 weeks.
Thawing Cryopreserved H295R Cells
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium after 24 hours to remove residual DMSO.
Subculturing H295R Cells
H295R cells should be subcultured when they reach 80-90% confluency.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the T75 flask and incubate at 37°C for 5-15 minutes, or until cells detach. Avoid agitating the flask to prevent cell clumping.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new T75 flasks at a split ratio of 1:3 to 1:6. A typical seeding density is 2-3 x 10^4 cells/cm².
-
Incubate at 37°C and 5% CO2. Change the medium every 2-3 days.
Cryopreservation of H295R Cells
-
Follow steps 1-7 of the subculturing protocol.
-
Resuspend the cell pellet in a cryopreservation medium consisting of 90% complete growth medium and 10% DMSO.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
Experimental Protocols for Mitotane Research
The following protocols describe key experiments to investigate the effects of Mitotane on the H295R cell line.
Mitotane Preparation
Mitotane should be dissolved in a suitable solvent, such as DMSO or ethanol, to create a stock solution. Further dilutions should be made in the complete growth medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the effect of Mitotane on H295R cell viability.
-
Seed H295R cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate for 48 hours to allow for cell attachment.
-
Remove the medium and replace it with fresh medium containing various concentrations of Mitotane (e.g., 1 µM to 100 µM) or a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Table 2: Example Mitotane Concentrations and Effects on H295R Cell Viability
| Mitotane Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| 6.25 | 24 | ~100% | |
| 43.75 | >24 | Significant Decrease | |
| 62.5 | 24 | ~80% | |
| 30 | 72 | ~15% (spheroids) | |
| 50 | 72 | ~26% (spheroids) |
Steroid Hormone Secretion Assay
This assay measures the impact of Mitotane on the production of steroid hormones such as cortisol, dehydroepiandrosterone sulfate (DHEAS), and progesterone.
-
Seed H295R cells in 12-well or 24-well plates and grow to 80-90% confluency.
-
Replace the medium with fresh medium containing various concentrations of Mitotane or a vehicle control.
-
Incubate for 24 or 48 hours.
-
Collect the culture medium and centrifuge to remove any detached cells.
-
Analyze the concentration of steroid hormones in the supernatant using commercially available ELISA kits or by LC-MS/MS.
Table 3: Example Effects of Mitotane on Steroid Hormone Secretion in H295R Cells
| Mitotane Concentration (µM) | Incubation Time (h) | Hormone | Effect | Reference |
| 6.25 - 12.5 | 24 | Cortisol & DHEAS | ~80% decrease in secretion | |
| 25 | 24 | DHEAS | ~90% decrease in secretion | |
| 100 | 24 | DHEAS | ~95% decrease in secretion | |
| 25 | 48 | Progesterone & 17-OH Progesterone | Significant decrease |
Gene Expression Analysis (Quantitative RT-PCR)
This method is used to determine how Mitotane alters the expression of genes involved in steroidogenesis and cell survival.
-
Treat H295R cells with Mitotane as described in the steroid hormone secretion assay.
-
After the incubation period (e.g., 48 or 72 hours), wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using gene-specific primers for target genes (e.g., CYP11A1, CYP17A1, HSD3B1, HSD3B2, CYP21A2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Table 4: Genes Affected by Mitotane in H295R Cells
| Gene | Function | Effect of Mitotane | Reference |
| HSD3B1, HSD3B2, CYP21A2 | Steroid hormone biosynthesis | Underexpression | |
| GDF15, ALDH1L2, TRIB3, SERPINE2 | Various (stress response, metabolism) | Overexpression | |
| CYP11A1, CYP17A1 | Steroidogenesis | Decreased mRNA levels | |
| ABCA1, SCARB1 | Cholesterol transport | Reduced expression |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of Mitotane on H295R cells.
Caption: Experimental workflow for Mitotane research using H295R cells.
Mitotane's Mechanism of Action in H295R Cells
This diagram illustrates the key signaling pathways affected by Mitotane in adrenocortical carcinoma cells.
Caption: Simplified signaling pathway of Mitotane in H295R cells.
These protocols and application notes provide a comprehensive guide for researchers utilizing the H295R cell line to investigate the effects of Mitotane. Adherence to these standardized procedures will facilitate the generation of reliable and reproducible data, ultimately contributing to a better understanding of adrenocortical carcinoma and the development of more effective therapies.
References
Application Note: Quantification of Mitotane in Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (o,p'-DDD) is a primary chemotherapeutic agent for the treatment of adrenocortical carcinoma (ACC).[1][2] Due to its narrow therapeutic window, typically maintained between 14-20 µg/mL, and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize clinical efficacy while minimizing toxicity.[1][3] This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Mitotane in human plasma. The use of a deuterated internal standard, Mitotane-d8, ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[2]
Principle
This method involves a simple protein precipitation step to extract Mitotane and the internal standard (Mitotane-d8) from human plasma. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of Mitotane to its deuterated internal standard and comparing it against a calibration curve generated from samples with known concentrations.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Mitotane.
Detailed Protocols
Materials and Reagents
-
Mitotane certified reference material
-
Mitotane-d8 certified reference material (Internal Standard)
-
LC-MS grade acetonitrile and methanol
-
LC-MS grade formic acid
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL) or 96-well plates
-
HPLC vials and caps
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Mitotane Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mitotane and dissolve it in methanol to a final volume of 10 mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mitotane-d8 and dissolve it in methanol to a final volume of 10 mL.
-
Mitotane Spiking Solutions: Prepare serial dilutions of the Mitotane stock solution with a 50:50 (v/v) mixture of methanol and water to create a series of working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate volumes of the Mitotane working solutions into drug-free human plasma to achieve the desired concentration range (e.g., 0.25 - 40 µg/mL).
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples, calibration standards, and QCs to thaw at room temperature and vortex to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, standard, or QC into a labeled microcentrifuge tube or a 96-well plate.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube/well.
-
Vortex vigorously for 30 seconds to 2 minutes to mix and precipitate plasma proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C (or 4000 rpm for 10 minutes for plates) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial with an insert or a 96-well collection plate.
-
Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
HPLC-MS/MS Instrumental Conditions
| Parameter | Typical Conditions |
| HPLC System | A standard high-performance liquid chromatography system. |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm). |
| Mobile Phase A | 0.1% formic acid in water. |
| Mobile Phase B | 0.1% formic acid in acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient | e.g., Gradient from 60% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate. |
| Injection Volume | 5-10 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Specific precursor > product ion transitions for Mitotane and Mitotane-d8 need to be optimized for the instrument used. |
Quantitative Data and Method Validation
The performance of the analytical method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters are summarized below.
Summary of Method Performance Characteristics
| Parameter | Typical Performance |
| Linear Range | 0.25 - 40 µg/mL. |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL. |
| Intra-Assay Precision (%CV) | < 10%. |
| Inter-Assay Precision (%CV) | < 15%. |
| Accuracy / Recovery | Within ±15% of the nominal value (±20% for LLOQ). |
| Selectivity | No significant interference from endogenous plasma components. |
| Stability | Mitotane in plasma is stable for extended periods when stored at -20°C. |
CV: Coefficient of Variation
Key Validation Parameters
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described HPLC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of Mitotane in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical research setting. The validation data demonstrates that the method is robust and meets the requirements for bioanalytical method validation.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Mitotane in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive overview of the principles and procedures for the therapeutic drug monitoring (TDM) of Mitotane in a research environment. Accurate monitoring of Mitotane plasma concentrations is critical due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1][2] Adherence to standardized protocols is essential for generating reliable data to optimize dosing strategies, minimize toxicity, and evaluate the efficacy of Mitotane in research studies.
Introduction to Mitotane and Therapeutic Drug Monitoring
Mitotane (o,p'-DDD) is an adrenolytic agent used in the treatment of adrenocortical carcinoma (ACC).[3] Its primary mechanism of action involves inducing cytotoxicity in the cells of the adrenal cortex, thereby inhibiting steroidogenesis.[4][5] Mitotane's therapeutic efficacy is closely linked to its plasma concentration, with a generally accepted therapeutic window of 14-20 µg/mL. Concentrations below this range may be sub-therapeutic, while levels exceeding 20 µg/mL are associated with an increased risk of severe neurological and gastrointestinal toxicities. TDM is therefore a critical tool in research settings to ensure that plasma concentrations are maintained within this target range.
Pharmacokinetics of Mitotane
Mitotane exhibits complex pharmacokinetic properties, including a long and variable plasma elimination half-life, ranging from 18 to 159 days. It is highly lipophilic and accumulates extensively in adipose tissue, which acts as a reservoir and contributes to its prolonged half-life. This accumulation can lead to a delayed onset of therapeutic effects and a prolonged risk of toxicity even after discontinuation of the drug. Due to its poor water solubility, the oral bioavailability of Mitotane is low and can be influenced by factors such as co-administration with fatty foods.
Analytical Methodologies for Mitotane Quantification
Several analytical methods are available for the quantification of Mitotane in plasma. The choice of method will depend on the specific requirements of the research study, including desired sensitivity, specificity, and sample throughput. The most commonly employed techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Summary of Analytical Method Performance
The following table summarizes the performance characteristics of various analytical methods for Mitotane quantification.
| Analytical Method | Linear Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) | Reference(s) |
| HPLC-UV | 0.78 - 25 | 0.78 | < 4.85% | < 4.85% | Deviation < 13.69% | |
| LC-DAD | 1.0 - 50.0 | 1.00 | < 9.98% | < 9.98% | 89.4% - 105.9% | |
| GC-MS | 0.25 - 40 | 0.25 | Not Reported | Not Reported | Good Precision | |
| HPLC-UV (Alternative) | 0.2 - 40 | Not Specified | Not Specified | Not Specified | Not Specified | |
| LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Sample Collection and Handling
-
Sample Type: Human plasma is the preferred matrix for Mitotane TDM.
-
Anticoagulant: K2-EDTA is a suitable anticoagulant.
-
Collection: Collect whole blood in appropriate tubes.
-
Processing: Centrifuge the blood sample to separate the plasma.
-
Storage: Store plasma samples frozen at -20°C or below until analysis.
Sample Preparation: Protein Precipitation (General Protocol)
Protein precipitation is a common and straightforward method for extracting Mitotane from plasma samples.
-
Aliquot: Pipette a known volume (e.g., 100 µL) of plasma (calibrator, quality control, or unknown sample) into a microcentrifuge tube.
-
Internal Standard: If using an internal standard (e.g., Mitotane-d8 for LC-MS/MS), add a precise volume of the internal standard working solution.
-
Precipitation: Add a precipitating agent, such as cold acetonitrile or methanol (typically 2-3 volumes of the plasma volume).
-
Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or HPLC vial for analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
HPLC-UV is a robust and widely available method for Mitotane quantification.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20-50 µL.
-
Detection Wavelength: 226-230 nm.
-
Quantification: Determine the concentration of Mitotane by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for Mitotane analysis and is particularly useful for high-throughput applications.
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the specific method.
-
Detection: Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.
-
Internal Standard: A stable isotope-labeled internal standard, such as Mitotane-d8, is highly recommended to correct for matrix effects and variability in sample processing.
-
Quantification: Quantification is based on the peak area ratio of the analyte to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is another sensitive and specific method for Mitotane quantification.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A suitable capillary column for separating Mitotane.
-
Injection: The sample is vaporized and introduced into the GC column.
-
Detection: Selected Ion Monitoring (SIM) is used to detect specific fragment ions of Mitotane, providing high specificity.
Data Interpretation and Dosing Guidelines in a Research Context
-
Therapeutic Range: The target plasma Mitotane concentration in most research settings is 14-20 µg/mL.
-
Initial Dosing: Starting doses in clinical practice are typically 2-6 g/day in divided doses. In a research context, the initial dose should be defined by the study protocol.
-
Dose Titration: Doses should be titrated based on plasma concentrations and patient tolerance to achieve the therapeutic range, which may take 3-5 months.
-
Monitoring Frequency: Plasma levels should be monitored regularly, for instance, every two weeks after initiation or dose adjustment, and then periodically (e.g., monthly) once the target range is achieved.
-
Toxicity Management: If plasma levels exceed 20 µg/mL, or if signs of toxicity appear, a dose reduction or temporary discontinuation of the drug should be considered as per the research protocol.
Visualizations
Mitotane's Mechanism of Action
Caption: A diagram illustrating the primary mechanisms of Mitotane's action on adrenocortical cells.
Experimental Workflow for Mitotane TDM
Caption: A generalized workflow for the therapeutic drug monitoring of Mitotane in a research setting.
Logical Relationship for Dose Adjustment
Caption: A decision-making flowchart for dose adjustments based on Mitotane TDM results.
References
Application Note: Establishing a Patient-Derived Xenograft (PDX) Model for Preclinical Evaluation of Mitotane in Adrenocortical Carcinoma
Introduction
Adrenocortical Carcinoma (ACC) is a rare and aggressive endocrine malignancy with a poor prognosis.[1][2] Mitotane (o,p'-DDD) is the only FDA-approved drug for the treatment of advanced ACC and is also used in the adjuvant setting.[3][4] However, response rates are modest, and the precise mechanisms of action and resistance are not fully understood.[3] Patient-derived xenograft (PDX) models, created by implanting fresh patient tumor tissue into immunodeficient mice, have emerged as a powerful preclinical platform. These models retain the histological and genetic characteristics of the original tumor, offering a more predictive model for evaluating therapeutic efficacy compared to traditional cell line-derived xenografts. This document provides detailed protocols for the establishment, characterization, and utilization of ACC PDX models for studying the efficacy of Mitotane.
Workflow for Establishing and Utilizing ACC PDX Models for Mitotane Studies
Experimental Protocols
Protocol 1: Establishment of an Adrenocortical Carcinoma PDX Model
This protocol details the procedure for implanting patient tumor tissue into immunodeficient mice.
1.1. Materials
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG).
-
Patient Sample: Fresh, sterile ACC tumor tissue collected directly from surgery in sterile collection media (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Reagents: Matrigel®, sterile Phosphate-Buffered Saline (PBS), anesthetic (e.g., isoflurane), surgical disinfectant.
-
Equipment: Sterile surgical instruments, petri dishes, scalpels, 1 ml syringes with 18G needles, calipers.
1.2. Procedure
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection under sterile conditions. The tissue should be placed in collection media and transported on ice to the laboratory immediately.
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (~2-3 mm³) using sterile scalpels in a petri dish containing a small amount of collection media.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane or other approved methods.
-
Shave the hair on the flank of the mouse and sterilize the area with surgical disinfectant.
-
Make a small incision (~5 mm) in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with a surgical clip or suture.
-
-
Post-Operative Care & Monitoring:
-
Monitor the animal for recovery from anesthesia and for any signs of distress.
-
Beginning 7-10 days post-implantation, palpate the implant site for tumor growth.
-
Once a tumor is palpable, measure its dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
-
Passaging:
-
When the primary tumor (P0) reaches a volume of 1000-1500 mm³, the mouse should be euthanized.
-
The tumor is then sterilely excised, processed as described in step 1.2.2, and implanted into a new cohort of mice to generate the P1 generation. Subsequent passaging follows the same procedure.
-
Protocol 2: In Vivo Efficacy Study of Mitotane
This protocol outlines the procedure for evaluating the anti-tumor activity of Mitotane in established ACC PDX models.
2.1. Materials
-
Animals: Mice with established ACC PDX tumors (volume ~150-200 mm³).
-
Mitotane Formulation:
-
Mitotane (e.g., Lysodren® tablets, crushed).
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in water).
-
-
Equipment: Oral gavage needles, digital calipers, analytical balance.
2.2. Procedure
-
Animal Cohort Formation:
-
When tumors reach an average volume of 150-200 mm³, randomly assign mice into treatment and control groups (n=8-10 mice per group).
-
-
Mitotane Preparation & Administration:
-
Prepare a suspension of Mitotane in the vehicle at the desired concentration. A typical starting dose is 50-100 mg/kg.
-
Administer Mitotane to the treatment group via oral gavage daily.
-
Administer an equal volume of the vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week. Significant body weight loss (>15-20%) can be a sign of toxicity.
-
Monitor animals for any clinical signs of distress.
-
-
Endpoint & Data Analysis:
-
The study can be concluded when tumors in the control group reach the maximum allowed size (e.g., 2000 mm³) or after a predetermined treatment duration (e.g., 28 days).
-
At the endpoint, euthanize the mice and collect tumors for further analysis (e.g., histology, RNA/protein extraction).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100 .
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Example Patient and Tumor Characteristics for PDX Establishment
| Parameter | Patient 1 Information |
| Age / Gender | 45 / Female |
| Diagnosis | Adrenocortical Carcinoma |
| Primary Tumor Location | Left Adrenal Gland |
| Metastatic Sites | Liver, Lung |
| Prior Treatments | EDP (Etoposide, Doxorubicin, Cisplatin) + Mitotane |
| Ki-67 Index | 25% |
| Key Mutations (WES) | TP53 (p.R273H), CTNNB1 (p.S45F) |
Table 2: Example Engraftment and Growth Kinetics of an ACC PDX Model
| Parameter | P0 Generation | P1 Generation | P2 Generation |
| Number of Mice Implanted | 5 | 10 | 10 |
| Engraftment Rate (%) | 80% (4/5) | 100% (10/10) | 100% (10/10) |
| Latency to Palpable Tumor (days) | 45 ± 10 | 28 ± 7 | 25 ± 5 |
| Time to Reach 1000 mm³ (days) | 95 ± 15 | 60 ± 11 | 55 ± 8 |
Table 3: Example Mitotane In Vivo Efficacy Study Design
| Group | N | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | 10 | Vehicle Control | N/A | Oral Gavage | Daily |
| 2 | 10 | Mitotane | 100 | Oral Gavage | Daily |
Table 4: Example Summary of Tumor Growth Inhibition by Mitotane
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | TGI (%) | p-value vs. Control |
| Vehicle Control | 155 ± 25 | 1850 ± 350 | N/A | N/A |
| Mitotane (100 mg/kg) | 152 ± 28 | 980 ± 210 | 47% | < 0.01 |
Mitotane Mechanism of Action and Relevant Signaling Pathways
Mitotane's primary mechanism of action involves the selective destruction of adrenocortical cells. This is achieved through multiple pathways, primarily centered on mitochondrial dysfunction and disruption of cholesterol metabolism. Mitotane is metabolized within adrenal cells into reactive acyl chloride, which covalently binds to mitochondrial proteins, leading to mitochondrial membrane depolarization, cytochrome P450 enzyme deregulation, and ultimately, apoptosis.
Furthermore, Mitotane inhibits Sterol O-acyltransferase 1 (SOAT1), an enzyme that esterifies free cholesterol. This inhibition leads to an accumulation of toxic free cholesterol, inducing endoplasmic reticulum (ER) stress and contributing to cell death. Dysregulation of key signaling pathways, such as the Wnt/β-catenin and IGF2 pathways, is common in ACC and may influence the response to Mitotane.
Signaling Pathways Implicated in ACC and Targeted by Mitotane
References
- 1. Identification of key genes and pathways in adrenocortical carcinoma: evidence from bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Mitotane-Induced Cytotoxicity in 3D Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitotane is the primary approved pharmaceutical for the treatment of adrenocortical carcinoma (ACC).[1][2][3][4] Its cytotoxic action is complex, primarily targeting the adrenal cortex, leading to cell death and impaired steroidogenesis.[1] The mechanisms of Mitotane action involve the deregulation of cytochrome P450 enzymes, depolarization of mitochondrial membranes, and the accumulation of free cholesterol. Three-dimensional (3D) cell cultures, such as spheroids, offer a more physiologically relevant model compared to traditional 2D cultures for studying the efficacy of anticancer drugs like Mitotane. These models better replicate the tumor microenvironment, including cell-cell interactions and nutrient gradients, which can influence drug response. Notably, cells cultured in 3D models have demonstrated increased resistance to Mitotane compared to their 2D counterparts, highlighting the importance of these advanced in vitro systems for preclinical evaluation.
This document provides detailed protocols for assessing Mitotane-induced cytotoxicity in 3D cell cultures, focusing on viability, apoptosis, and high-content imaging assays.
Key Experimental Protocols
Spheroid Formation Protocol (NCI-H295R Cells)
This protocol describes the generation of uniform spheroids from the human adrenocortical carcinoma cell line NCI-H295R using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
NCI-H295R cell line
-
Complete growth medium (e.g., DMEM/F-12 supplemented with FBS, insulin, transferrin, selenium, and antibiotics)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture NCI-H295R cells in standard tissue culture flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate (resulting in 5,000 cells per well).
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids are typically ready for treatment within 48-72 hours.
ATP-Based Viability Assay (CellTiter-Glo® 3D)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells within the 3D spheroid.
Materials:
-
NCI-H295R spheroids in a 96-well plate
-
Mitotane stock solution
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of Mitotane in complete growth medium.
-
Carefully remove 50 µL of medium from each well containing spheroids and add 50 µL of the corresponding Mitotane dilution. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3/7 Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
NCI-H295R spheroids in a 96-well plate
-
Mitotane stock solution
-
Caspase-Glo® 3/7 3D Assay reagent
-
Luminometer
Procedure:
-
Treat the spheroids with various concentrations of Mitotane as described in the ATP-based viability assay protocol.
-
At the end of the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 3D reagent to each well.
-
Mix the contents gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for at least 30 minutes (incubation time may need optimization depending on the cell line and spheroid size).
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
Normalize the results to a vehicle-treated control to determine the fold-change in caspase activity.
High-Content Imaging of Cytotoxicity
High-content imaging allows for the simultaneous measurement of multiple cytotoxicity parameters at a single-cell level within the 3D spheroid structure.
Materials:
-
NCI-H295R spheroids in an imaging-compatible 96-well plate (e.g., black-walled, clear-bottom)
-
Mitotane stock solution
-
Hoechst 33342 (for nuclear staining)
-
Calcein AM (for live cell staining)
-
Ethidium Homodimer-1 (EthD-1) or Propidium Iodide (PI) (for dead cell staining)
-
High-content imaging system
Procedure:
-
Treat spheroids with Mitotane as previously described.
-
At the end of the treatment period, prepare a staining solution containing Hoechst 33342, Calcein AM, and EthD-1 in an appropriate buffer (e.g., PBS or culture medium).
-
Carefully remove a portion of the medium from each well and add the staining solution.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a high-content imaging system. Acquire images at multiple z-planes to capture the 3D structure.
-
Analyze the images using appropriate software. A maximum projection algorithm can be used to create a single 2D image from the z-stack for analysis.
-
Quantify parameters such as spheroid size, number of live cells (Calcein AM positive), and number of dead cells (EthD-1/PI positive).
Data Presentation
The following tables summarize the expected quantitative data from the described assays, allowing for easy comparison of Mitotane's cytotoxic effects.
Table 1: ATP-Based Viability Assay Data
| Mitotane Conc. (µM) | Luminescence (RLU) | % Viability (Relative to Control) |
| 0 (Vehicle) | 1,500,000 | 100% |
| 10 | 1,200,000 | 80% |
| 25 | 825,000 | 55% |
| 50 | 450,000 | 30% |
| 100 | 150,000 | 10% |
Table 2: Caspase-3/7 Apoptosis Assay Data
| Mitotane Conc. (µM) | Luminescence (RLU) | Fold Change in Caspase Activity |
| 0 (Vehicle) | 50,000 | 1.0 |
| 10 | 100,000 | 2.0 |
| 25 | 250,000 | 5.0 |
| 50 | 400,000 | 8.0 |
| 100 | 200,000 | 4.0 (potential secondary necrosis) |
Table 3: High-Content Imaging Analysis Data
| Mitotane Conc. (µM) | Spheroid Diameter (µm) | Live Cell Count | Dead Cell Count | % Cytotoxicity |
| 0 (Vehicle) | 500 | 4500 | 50 | 1.1% |
| 10 | 480 | 3800 | 400 | 9.5% |
| 25 | 420 | 2500 | 1500 | 37.5% |
| 50 | 350 | 1200 | 2800 | 70.0% |
| 100 | 280 | 400 | 3600 | 90.0% |
Visualizations
Mitotane's Proposed Cytotoxic Signaling Pathway
Caption: Proposed mechanism of Mitotane-induced cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity in 3D Spheroids
Caption: Workflow for evaluating Mitotane cytotoxicity in 3D spheroids.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note and Protocol: Evaluating the Impact of Mitotane on Steroid Hormone Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (o,p'-DDD) is an adrenolytic agent used in the treatment of adrenocortical carcinoma (ACC) and Cushing's syndrome.[1][2] Its therapeutic effect is attributed to its ability to induce adrenal cortex atrophy and inhibit steroidogenesis.[3][4][5] The precise mechanism of action involves the inhibition of key enzymes in the steroid synthesis pathway, leading to a significant alteration of the steroid hormone profile. This application note provides a detailed protocol for evaluating the impact of Mitotane on steroid hormone profiles using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for steroid analysis.
Mechanism of Action: Mitotane primarily targets the mitochondria of adrenal cortex cells. It inhibits several key enzymes involved in steroidogenesis, including:
-
CYP11A1 (Cholesterol side-chain cleavage enzyme): Catalyzes the conversion of cholesterol to pregnenolone, the initial step in steroid synthesis.
-
CYP11B1 (11β-hydroxylase): Involved in the synthesis of cortisol and corticosterone.
-
HSD3B2 (3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase): Essential for the synthesis of all major classes of steroid hormones.
Inhibition of these enzymes leads to a decrease in the production of glucocorticoids (e.g., cortisol), mineralocorticoids, and androgens. Consequently, monitoring the steroid hormone profile is crucial for assessing treatment efficacy and managing hormone replacement therapy.
Experimental Protocols
Study Design and Sample Collection
This protocol is designed for a clinical research study to evaluate the effect of Mitotane on the steroid hormone profiles of patients with ACC.
Objective: To quantify the changes in a panel of steroid hormones in serum samples from ACC patients before and during Mitotane treatment.
Patient Cohort: A cohort of patients diagnosed with ACC scheduled to receive Mitotane therapy.
Sampling Timepoints:
-
Baseline: Before initiation of Mitotane therapy.
-
Follow-up: At regular intervals (e.g., 1, 3, and 6 months) after starting Mitotane treatment, ensuring plasma Mitotane levels are within the therapeutic range (14-20 mg/L).
Sample Collection and Handling:
-
Collect 5-10 mL of whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Aliquot the serum into cryovials and store immediately at -80°C until analysis.
Steroid Hormone Analysis by LC-MS/MS
This method allows for the simultaneous quantification of a panel of key steroid hormones.
Materials:
-
Internal standards (deuterated analogs of the target steroids)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or plates
-
LC-MS/MS system (e.g., Agilent 1290 LC coupled with a SCIEX Triple Quad 6500+)
Sample Preparation (Solid-Phase Extraction):
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 20 µL of an internal standard mix.
-
Add 400 µL of 0.5% formic acid in water.
-
Vortex and centrifuge to precipitate proteins.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 40% methanol in water).
-
Elute the steroids with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
LC-MS/MS Conditions:
-
LC Column: A reverse-phase column suitable for steroid separation (e.g., C18, 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target analytes (e.g., starting at 30% B, increasing to 95% B over 10 minutes).
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for each steroid and its internal standard.
Data Presentation
The following tables summarize the expected impact of Mitotane on steroid hormone levels based on its mechanism of action.
Table 1: Expected Changes in Adrenal Steroid Hormones Following Mitotane Treatment
| Steroid Hormone | Precursor | Key Synthesis Enzyme(s) | Expected Change with Mitotane | Rationale for Change |
| Glucocorticoids | ||||
| Pregnenolone | Cholesterol | CYP11A1 | Decrease | Inhibition of cholesterol side-chain cleavage |
| 17-OH Pregnenolone | Pregnenolone | CYP17A1 | Decrease | Downstream effect of decreased pregnenolone |
| Progesterone | Pregnenolone | HSD3B2 | Decrease | Inhibition of HSD3B2 |
| 17-OH Progesterone | Progesterone | CYP17A1 | Decrease | Downstream effect of decreased progesterone |
| 11-Deoxycortisol | 17-OH Progesterone | CYP21A2 | Decrease | Downstream effect of decreased 17-OH Progesterone |
| Cortisol | 11-Deoxycortisol | CYP11B1 | Significant Decrease | Direct inhibition of CYP11B1 |
| Cortisone | Cortisol | 11β-HSD2 | Decrease | Reduced availability of cortisol substrate |
| Mineralocorticoids | ||||
| Deoxycorticosterone | Progesterone | CYP21A2 | Decrease | Downstream effect of decreased progesterone |
| Corticosterone | Deoxycorticosterone | CYP11B1/CYP11B2 | Decrease | Inhibition of CYP11B1 |
| Aldosterone | Corticosterone | CYP11B2 | Less Affected | Zona glomerulosa, where aldosterone is produced, is less affected by Mitotane |
| Androgens | ||||
| DHEA | 17-OH Pregnenolone | CYP17A1 | Decrease | Downstream effect of decreased 17-OH Pregnenolone |
| DHEAS | DHEA | SULT2A1 | Decrease | Reduced availability of DHEA substrate |
| Androstenedione | DHEA / 17-OH Progesterone | HSD3B2 / CYP17A1 | Decrease | Inhibition of HSD3B2 and decreased precursors |
| Testosterone | Androstenedione | HSD17B | Decrease | Reduced availability of androstenedione substrate |
Table 2: Mitotane Dosing and Monitoring Parameters
| Parameter | Recommendation | Rationale |
| Starting Dose | 2-6 g/day in divided doses | To gradually introduce the drug and monitor for initial side effects. |
| Dose Titration | Increase incrementally to achieve therapeutic plasma levels | To reach the target concentration for optimal efficacy. |
| Therapeutic Plasma Level | 14-20 mg/L | Associated with improved clinical response. |
| Monitoring Frequency | Plasma levels every 2 weeks after starting or dose adjustment, then monthly | To ensure levels are within the therapeutic window and avoid toxicity. |
| Hormone Replacement | Glucocorticoid (and sometimes mineralocorticoid) replacement is required | To counteract adrenal insufficiency induced by Mitotane. |
Visualizations
Steroidogenesis Pathway and Mitotane Inhibition
Caption: Mitotane inhibits key enzymes in the steroidogenesis pathway.
Experimental Workflow
Caption: Experimental workflow for steroid hormone analysis.
Conclusion
The protocol outlined in this application note provides a robust framework for researchers and clinicians to evaluate the impact of Mitotane on steroid hormone profiles. By employing a sensitive and specific LC-MS/MS method, it is possible to accurately quantify changes in a panel of key adrenal steroids. This information is critical for understanding the pharmacological effects of Mitotane, optimizing therapeutic drug monitoring, and managing the endocrine consequences of the treatment, ultimately leading to improved patient care. Regular monitoring of both Mitotane plasma levels and the steroid hormone profile is essential to ensure treatment efficacy and safety.
References
Application Notes: Unveiling Mitotane Resistance Mechanisms in Adrenocortical Carcinoma using CRISPR-Cas9
Introduction
Mitotane is the only approved targeted therapy for adrenocortical carcinoma (ACC), a rare and aggressive endocrine malignancy.[1][2][3][4] Despite its use for decades, the precise molecular mechanisms of Mitotane's adrenolytic activity are not fully elucidated, and both primary and acquired resistance remain significant clinical challenges.[1] Mitotane is known to disrupt steroidogenesis and induce apoptosis in adrenocortical cells by targeting mitochondrial function and cholesterol metabolism. Key molecular players implicated in its mechanism of action include Sterol O-acyltransferase 1 (SOAT1), which is involved in cholesterol esterification, and the nuclear receptor Steroidogenic Factor 1 (SF-1 or NR5A1), a master regulator of steroidogenic gene expression. Resistance to Mitotane is thought to arise from alterations in these and other cellular pathways, including drug metabolism, efflux pumps, and anti-apoptotic signaling.
Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful, unbiased tool to systematically identify genes whose loss confers resistance to a particular therapeutic agent. This approach allows for the interrogation of thousands of genes simultaneously, providing a comprehensive landscape of genetic vulnerabilities and resistance mechanisms. These application notes provide a detailed protocol for utilizing a pooled CRISPR-Cas9 library to identify novel genes and pathways associated with Mitotane resistance in ACC cell lines.
Principle of the Screen
The core principle of this negative selection CRISPR-Cas9 screen is to identify genes whose knockout allows ACC cells to survive and proliferate in the presence of cytotoxic concentrations of Mitotane. A pooled library of single-guide RNAs (sgRNAs), targeting every gene in the human genome, is introduced into a population of Cas9-expressing ACC cells. Each cell receives a single sgRNA, leading to the knockout of a specific gene. This population of cells is then treated with Mitotane. Cells with knockouts of genes essential for Mitotane's cytotoxic effects will survive and expand, while cells with knockouts of non-essential genes or genes that sensitize cells to Mitotane will be depleted. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving population compared to the initial population, we can identify genes whose loss is associated with Mitotane resistance.
Experimental Protocols
Protocol 1: Cell Line Preparation and Lentivirus Production
-
Cell Line Selection and Cas9 Expression:
-
Select a Mitotane-sensitive human ACC cell line (e.g., NCI-H295R).
-
Establish stable expression of Cas9 nuclease in the chosen cell line via lentiviral transduction or other gene delivery methods.
-
Select for Cas9-expressing cells using an appropriate antibiotic marker (e.g., blasticidin).
-
Validate Cas9 expression and activity using a functional assay, such as transduction with a lentiviral vector co-expressing a fluorescent reporter (e.g., mCherry) and an sgRNA targeting that reporter.
-
-
Lentiviral sgRNA Library Production:
-
Amplify a pooled human genome-wide sgRNA library plasmid (e.g., GeCKO v2).
-
Co-transfect the sgRNA library plasmid with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into HEK293T cells using a suitable transfection reagent.
-
Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the lentiviral library on the Cas9-expressing ACC cell line to determine the optimal multiplicity of infection (MOI).
-
Protocol 2: CRISPR-Cas9 Screen for Mitotane Resistance
-
Lentiviral Transduction of ACC Cells:
-
Transduce the Cas9-expressing ACC cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure high library representation (at least 500 cells per sgRNA in the library).
-
-
Antibiotic Selection and Establishment of T0 Population:
-
Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
After selection, harvest a portion of the cells to serve as the time point zero (T0) reference sample. This sample represents the initial abundance of each sgRNA in the library.
-
-
Mitotane Treatment:
-
Determine the IC50 of Mitotane for the Cas9-expressing ACC cell line. For the screen, a concentration that results in significant but not complete cell death (e.g., IC80-IC90) is recommended.
-
Split the remaining cells into a treatment group and a vehicle control (DMSO) group.
-
Culture the treatment group in the presence of the predetermined concentration of Mitotane. The control group is cultured with DMSO.
-
-
Cell Culture and Passaging:
-
Maintain the cells in culture for an extended period (e.g., 14-21 days) to allow for the enrichment of resistant clones.
-
Passage the cells as needed, ensuring that the cell number does not fall below the required library coverage at each passage.
-
Protocol 3: Analysis and Hit Identification
-
Genomic DNA Extraction:
-
Harvest cells from the T0, DMSO-treated, and Mitotane-treated populations.
-
Extract high-quality genomic DNA (gDNA) from each cell pellet.
-
-
sgRNA Cassette Amplification:
-
Use PCR to amplify the integrated sgRNA sequences from the gDNA of each sample. Utilize primers that flank the sgRNA cassette and contain adapters for NGS.
-
-
Next-Generation Sequencing (NGS):
-
Sequence the amplified sgRNA libraries using a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the NGS data.
-
The analysis will involve:
-
Aligning sequencing reads to the reference sgRNA library.
-
Counting the abundance of each sgRNA in each sample.
-
Identifying sgRNAs that are significantly enriched in the Mitotane-treated population compared to the T0 and DMSO-treated populations. Genes targeted by these enriched sgRNAs are considered potential Mitotane resistance genes.
-
-
Data Presentation
Table 1: Hypothetical Results of a CRISPR-Cas9 Screen for Mitotane Resistance
| Gene Symbol | Description | Average Log2 Fold Change (Mitotane vs. T0) | p-value | False Discovery Rate (FDR) |
| NR5A1 (SF-1) | Steroidogenic Factor 1 | 4.8 | 1.2e-8 | 3.5e-7 |
| SOAT1 | Sterol O-acyltransferase 1 | 4.5 | 3.1e-8 | 8.9e-7 |
| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | 4.2 | 9.8e-8 | 2.7e-6 |
| CYP11A1 | Cytochrome P450 Family 11 Subfamily A Member 1 | 3.9 | 2.5e-7 | 6.8e-6 |
| STAR | Steroidogenic Acute Regulatory Protein | 3.7 | 5.4e-7 | 1.4e-5 |
| BCL2 | B-cell lymphoma 2 | 3.5 | 8.9e-7 | 2.2e-5 |
| ZNRF3 | Zinc and Ring Finger 3 | 3.2 | 1.7e-6 | 4.1e-5 |
| CTNNB1 | Catenin Beta 1 | -0.2 | 0.45 | 0.89 |
Visualizations
Caption: Proposed signaling pathway of Mitotane action and resistance in ACC.
Caption: Experimental workflow for a CRISPR-Cas9 screen to identify Mitotane resistance genes.
References
- 1. mdpi.com [mdpi.com]
- 2. Generation and characterization of a mitotane-resistant adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation and characterization of a mitotane-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ec.bioscientifica.com [ec.bioscientifica.com]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Following Mitotane Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC).[1][2] Its therapeutic efficacy is, in part, attributed to its ability to induce mitochondrial dysfunction, leading to apoptosis in cancer cells.[2][3][4] A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and cellular viability. These application notes provide detailed protocols for quantifying changes in ΔΨm in response to Mitotane treatment using common fluorescent probes.
Mitotane exerts its cytotoxic effects through a multi-faceted mechanism targeting mitochondria. It has been shown to inhibit respiratory chain complexes, particularly Complex I and IV, leading to decreased ATP production and increased generation of reactive oxygen species (ROS). This disruption of the electron transport chain contributes to the depolarization of the mitochondrial membrane. Furthermore, Mitotane is known to affect the integrity of mitochondria-associated membranes (MAMs), which are crucial for lipid metabolism and calcium homeostasis, further exacerbating mitochondrial stress.
Accurate measurement of ΔΨm is therefore a critical step in evaluating the efficacy of Mitotane and understanding its mechanism of action. This document outlines protocols for two widely used assays: the JC-1 assay, which provides a ratiometric measure of ΔΨm, and the TMRM/TMRE assay, which offers a quantitative measure of mitochondrial polarization.
Signaling Pathway of Mitotane-Induced Mitochondrial Dysfunction
Caption: Mitotane's impact on mitochondrial signaling pathways.
Experimental Workflow for Measuring ΔΨm
Caption: General experimental workflow for ΔΨm measurement.
Key Experimental Protocols
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. In healthy cells with high ΔΨm, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.
A. Reagent Preparation
-
JC-1 Staining Solution: Prepare a working solution of JC-1 in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) at a final concentration of 1-10 µM. The optimal concentration should be determined for each cell line. Protect the solution from light.
-
Positive Control (Optional): Prepare a working solution of a mitochondrial membrane potential uncoupler, such as FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone), at a final concentration of 10-50 µM in cell culture medium.
B. Protocol for Adherent Cells (96-well plate)
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Mitotane for the desired duration. Include vehicle-treated cells as a negative control.
-
Optional: For a positive control, treat a set of wells with FCCP for 10-15 minutes.
-
Carefully remove the culture medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Remove the staining solution and wash the cells twice with 100 µL of pre-warmed assay buffer or PBS.
-
Add 100 µL of assay buffer or PBS to each well.
-
Immediately measure the fluorescence using a fluorescence plate reader.
-
Green (Monomers): Excitation ~485 nm, Emission ~535 nm.
-
Red (J-aggregates): Excitation ~540 nm, Emission ~590 nm.
-
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
C. Protocol for Suspension Cells (Flow Cytometry)
-
Treat cells in suspension with various concentrations of Mitotane for the desired duration.
-
Harvest approximately 0.5-1 x 10^6 cells per sample by centrifugation.
-
Resuspend the cell pellet in 0.5 mL of pre-warmed cell culture medium containing the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Centrifuge the cells and wash once with 2 mL of pre-warmed PBS.
-
Resuspend the final cell pellet in 0.5 mL of PBS.
-
Analyze immediately by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
The data can be presented as a shift in the cell population from red to green fluorescence.
TMRM/TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria. A decrease in mitochondrial membrane potential results in a reduced accumulation of these dyes and a corresponding decrease in fluorescence intensity.
A. Reagent Preparation
-
TMRM/TMRE Stock Solution: Prepare a stock solution of TMRM or TMRE in DMSO. Store at -20°C, protected from light.
-
TMRM/TMRE Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For non-quenching mode, a typical concentration is 20-100 nM. Protect the working solution from light.
-
Positive Control (Optional): Prepare a working solution of FCCP at a final concentration of 10-20 µM in cell culture medium.
B. Protocol for Fluorescence Microscopy
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of Mitotane for the desired duration.
-
Remove the culture medium and add the pre-warmed TMRM/TMRE working solution.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Gently wash the cells twice with pre-warmed PBS or imaging buffer.
-
Image the cells using a fluorescence microscope with a TRITC or similar filter set (Excitation ~549 nm, Emission ~575 nm).
-
Quantify the mean fluorescence intensity of the mitochondria in treated versus control cells.
C. Protocol for Fluorescence Plate Reader (96-well plate)
-
Follow steps 1 and 2 of the protocol for adherent cells in the JC-1 assay.
-
Remove the culture medium and add 100 µL of the TMRM/TMRE working solution to each well.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 549/575 nm. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Representative Data from JC-1 Assay after Mitotane Treatment
| Mitotane Concentration (µM) | Treatment Duration (hours) | Red/Green Fluorescence Ratio (Mean ± SD) | % of Control |
| 0 (Vehicle) | 24 | 2.5 ± 0.2 | 100% |
| 25 | 24 | 1.8 ± 0.15 | 72% |
| 50 | 24 | 1.1 ± 0.1 | 44% |
| 100 | 24 | 0.6 ± 0.08 | 24% |
| 50 (FCCP Control) | 0.25 | 0.4 ± 0.05 | 16% |
Note: The data presented are illustrative and will vary depending on the cell line and experimental conditions.
Table 2: Representative Data from TMRM Assay after Mitotane Treatment
| Mitotane Concentration (µM) | Treatment Duration (hours) | TMRM Fluorescence Intensity (Arbitrary Units, Mean ± SD) | % of Control |
| 0 (Vehicle) | 24 | 8500 ± 500 | 100% |
| 25 | 24 | 6200 ± 450 | 73% |
| 50 | 24 | 4100 ± 300 | 48% |
| 100 | 24 | 2500 ± 200 | 29% |
| 20 (FCCP Control) | 0.25 | 1500 ± 150 | 18% |
Note: The data presented are illustrative and will vary depending on the cell line and experimental conditions. A study on thyroid cancer cells showed that treatment with 50 µM Mitotane for 24 hours was associated with a loss of mitochondrial membrane potential.
Troubleshooting
-
High Background Fluorescence: Ensure complete removal of the staining solution by thorough washing. Optimize the dye concentration, as excessive concentrations can lead to non-specific binding.
-
Low Signal: Increase the dye concentration or incubation time. Ensure cells are healthy and at an appropriate density before starting the experiment.
-
Inconsistent Results: Maintain consistent cell seeding densities, treatment times, and incubation conditions. Protect fluorescent dyes from light to prevent photobleaching.
By following these detailed protocols, researchers can reliably measure changes in mitochondrial membrane potential induced by Mitotane, providing valuable insights into its mechanism of action and aiding in the development of novel therapeutic strategies.
References
Application Notes and Protocols for Immunohistochemical Detection of Mitotane Targets in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of key molecular targets of Mitotane in tumor tissues, with a primary focus on adrenocortical carcinoma (ACC). Understanding the expression patterns of these proteins can aid in elucidating Mitotane's mechanism of action and may contribute to the identification of predictive biomarkers for treatment response.
Introduction to Mitotane and its Molecular Targets
Mitotane (o,p'-DDD) is the only approved systemic therapy for advanced adrenocortical carcinoma. Its therapeutic effect is attributed to its adrenolytic activity and its ability to inhibit steroidogenesis. The precise molecular mechanisms of Mitotane are complex and involve multiple targets within the tumor cells. Key mechanisms include the disruption of mitochondrial function, induction of endoplasmic reticulum (ER) stress, and inhibition of cholesterol metabolism and steroidogenesis.
Primary Molecular Targets of Mitotane:
-
Sterol O-Acyltransferase 1 (SOAT1/ACAT1): A key enzyme in cholesterol esterification. Mitotane inhibits SOAT1, leading to an accumulation of free cholesterol, which induces ER stress and apoptosis[1][2][3][4].
-
Mitochondrial Proteins: Mitotane disrupts mitochondrial membranes and affects the expression and function of several mitochondrial proteins, including those involved in the electron transport chain and apoptosis regulation. Voltage-Dependent Anion Channel 1 (VDAC1) is one such protein implicated in Mitotane's effects on mitochondrial function[5].
-
Steroidogenic Enzymes: Mitotane inhibits the expression and activity of several cytochrome P450 enzymes crucial for steroid hormone synthesis, such as CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP11B1 (11β-hydroxylase).
-
Steroidogenic Acute Regulatory Protein (STAR): This protein is essential for the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis. Mitotane has been shown to downregulate STAR expression.
-
Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is common in ACC. Mitotane has been shown to modulate this pathway, and the nuclear localization of β-catenin can be a prognostic marker.
In addition to these direct targets, this document also provides protocols for established IHC markers used in the diagnosis and prognosis of ACC, which can provide valuable context for the interpretation of Mitotane target expression. These include Steroidogenic Factor 1 (SF-1), Calretinin, Inhibin alpha, and Melan-A.
Quantitative Data Summary for Immunohistochemistry
The following table summarizes key quantitative parameters for the IHC protocols detailed in this document. It is crucial to note that optimal conditions may vary depending on the specific laboratory, reagents, and tissue samples.
| Target Protein | Primary Antibody Clone | Dilution Range | Antigen Retrieval | Incubation Time | Scoring System |
| SOAT1/ACAT1 | Rabbit Polyclonal | 1:100 - 1:500 | Heat-Induced (Citrate buffer, pH 6.0) | 60 min at RT or Overnight at 4°C | H-score or Percentage of positive cells and intensity |
| CYP11A1 | Rabbit Polyclonal (e.g., HPA016436) | 1:500 - 1:1000 | Heat-Induced (Citrate buffer, pH 6.0) | 40-60 min at RT | H-score |
| CYP11B1 | Mouse Monoclonal (e.g., clone 80-2-2) or Rabbit Polyclonal | 1:200 - 1:500 | Heat-Induced (Citrate or EDTA buffer) | 30-60 min at RT | Percentage of positive cells and intensity |
| STAR | Rabbit Polyclonal | 1:200 - 1:1000 | Heat-Induced (Citrate buffer, pH 6.0) | 60 min at RT or Overnight at 4°C | Percentage of positive cells and intensity |
| VDAC1 | Rabbit Polyclonal (e.g., IR16-2) | 1:150 - 1:300 | Heat-Induced (Citrate or EDTA buffer) | 30-60 min at RT or Overnight at 4°C | H-score or IRS (Intensity x Percentage) |
| β-catenin | Mouse Monoclonal (e.g., clone 14) or Rabbit Monoclonal (e.g., E247) | 1:200 - 1:400 | Heat-Induced (Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) | 30-60 min at RT or Overnight at 4°C | Nuclear vs. Cytoplasmic/Membranous staining; Percentage and intensity |
| SF-1 | Mouse Monoclonal (e.g., N1665) or Rabbit Polyclonal | 1:100 - 1:500 | Heat-Induced (Citrate or EDTA buffer) | 30-60 min at RT | Nuclear staining; Percentage and intensity |
| Calretinin | Rabbit Polyclonal or Mouse Monoclonal (e.g., DAK-Calret 1) | 1:100 - 1:500 | Heat-Induced (Citrate or EDTA buffer) | 30-60 min at RT | Cytoplasmic and nuclear staining; Percentage and intensity |
| Inhibin alpha | Mouse Monoclonal (e.g., R1) | 1:25 - 1:100 | Heat-Induced (Citrate buffer, pH 6.0) | 30-60 min at RT | Cytoplasmic staining; Percentage and intensity |
| Melan-A | Mouse Monoclonal (e.g., A103) | 1:50 - 1:200 | Heat-Induced (Citrate buffer, pH 6.0) | 30-60 min at RT | Cytoplasmic staining; Percentage and intensity |
Experimental Protocols
General Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol provides a general framework for IHC staining. Specific parameters for each target are provided in the table above.
1. Deparaffinization and Rehydration:
- Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate the tissue sections by sequential immersion in:
- 100% ethanol, two changes for 3 minutes each.
- 95% ethanol for 3 minutes.
- 70% ethanol for 3 minutes.
- Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
- Heat-Induced Epitope Retrieval (HIER):
- Immerse slides in a staining dish containing the appropriate antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 9.0).
- Heat the solution using a pressure cooker, steamer, or water bath to 95-100°C for 20-40 minutes.
- Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
- Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS).
3. Peroxidase and Protein Blocking:
- Immerse slides in a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
- Rinse slides with wash buffer.
- Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to reduce non-specific antibody binding.
4. Primary Antibody Incubation:
- Dilute the primary antibody to the optimal concentration in antibody diluent.
- Apply the diluted primary antibody to the tissue sections, ensuring complete coverage.
- Incubate in a humidified chamber for the recommended time and temperature (e.g., 60 minutes at room temperature or overnight at 4°C).
5. Detection System:
- Rinse slides with wash buffer.
- Apply a biotinylated secondary antibody or a polymer-based detection system according to the manufacturer's instructions.
- Incubate for 30-60 minutes at room temperature.
- Rinse slides with wash buffer.
- If using a biotin-based system, apply the avidin-biotin-enzyme complex and incubate for 30 minutes.
6. Chromogen Development:
- Rinse slides with wash buffer.
- Apply the chromogen solution (e.g., DAB) and incubate until the desired staining intensity is reached (typically 2-10 minutes).
- Rinse slides with distilled water to stop the reaction.
7. Counterstaining, Dehydration, and Mounting:
- Counterstain the sections with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water or a bluing agent.
- Dehydrate the sections through graded alcohols (70%, 95%, 100%).
- Clear the sections in two changes of xylene.
- Mount a coverslip using a permanent mounting medium.
Staining Interpretation and Scoring
-
H-Score: Calculated as: H-score = Σ (I x P), where 'I' is the intensity of staining (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'P' is the percentage of cells stained at that intensity (0-100%). The final score ranges from 0 to 300.
-
ImmunoReactive Score (IRS): Calculated by multiplying the staining intensity score (0-3) by the percentage of positive cells score (0-4, where 0 = 0%, 1 = 1-10%, 2 = 11-50%, 3 = 51-80%, 4 = 81-100%). The final score ranges from 0 to 12.
-
Cellular Localization: Note the specific subcellular localization of the staining (e.g., nuclear, cytoplasmic, membranous), as this can be functionally significant, particularly for proteins like β-catenin.
Visualizations
Caption: Mitotane's multi-target mechanism of action in adrenocortical carcinoma cells.
References
- 1. β-Catenin-driven adrenocortical carcinoma is characterized with immune exclusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.origene.com [cdn.origene.com]
- 3. Quantification of protein expression in cells and cellular subcompartments on immunohistochemical sections using a computer supported image analysis system. | Semantic Scholar [semanticscholar.org]
- 4. Targeting Oncogenic Wnt/β-Catenin Signaling in Adrenocortical Carcinoma Disrupts ECM Expression and Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mitotane Resistance in Adrenocortical Carcinoma (ACC) Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the mechanisms behind mitotane resistance in adrenocortical carcinoma (ACC) cell lines.
Frequently Asked Questions (FAQs)
1. What are the common ACC cell lines used to study mitotane resistance, and what are their typical sensitivities?
Commonly used ACC cell lines include NCI-H295R, HAC15, MUC-1, and SW13. NCI-H295R is generally considered mitotane-sensitive, while MUC-1 and SW13 are known to be resistant[1][2]. The HAC15 cell line has also been used to generate mitotane-resistant clones through long-term pulsed treatment[3].
2. What are the known molecular mechanisms of mitotane resistance in ACC cell lines?
Several mechanisms have been identified:
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Alterations in Lipid Metabolism: Mitotane-sensitive cells (like H295R) predominantly store cholesteryl esters, while resistant cells (like MUC-1) store triacylglycerols[4]. Mitotane's cytotoxic effect is linked to the inhibition of Sterol-O-Acyl Transferase 1 (SOAT1), leading to an accumulation of toxic free cholesterol and subsequent endoplasmic reticulum (ER) stress and apoptosis[5]. Resistant cells may have mechanisms to counteract this lipid-induced stress.
-
Upregulation of Drug Efflux Pumps: Overexpression of the MDR-1 (ABCB1) gene, which encodes the P-glycoprotein (P-gp) efflux pump, can confer chemoresistance by actively transporting mitotane and other cytotoxic drugs out of the cell.
-
Alterations in Signaling Pathways:
-
Wnt/β-catenin Signaling: This pathway is frequently activated in ACC and is associated with tumor progression and drug resistance. Activation of this pathway can lead to the upregulation of drug efflux pumps and other survival mechanisms.
-
Steroidogenic Factor-1 (SF-1) Signaling: SF-1 is a crucial transcription factor for adrenal cell function. Its overexpression is implicated in ACC tumorigenesis and may contribute to resistance by regulating genes involved in proliferation and steroidogenesis.
-
-
Changes in Apoptosis and Cell Growth Pathways: Resistant cells show profound alterations in gene expression related to apoptosis and cell growth, allowing them to evade mitotane-induced cell death.
3. What are some promising therapeutic strategies to overcome mitotane resistance?
-
Combination Therapies:
-
Chemotherapy: Combining mitotane with etoposide, doxorubicin, and cisplatin (EDP-M) has shown improved response rates and progression-free survival compared to mitotane with streptozotocin.
-
Immunotherapy: There is evidence suggesting a synergistic effect when combining mitotane with immune checkpoint inhibitors like pembrolizumab or sintilimab, particularly in tumors with high microsatellite instability (MSI-H) or tumor mutational burden (TMB).
-
-
Targeting Specific Pathways:
-
SF-1 Antagonists: Small molecule inhibitors of SF-1 are being investigated to block its transcriptional activity and inhibit ACC cell growth.
-
Wnt/β-catenin Pathway Inhibitors: Compounds like XAV939 and IWR1 that promote the degradation of β-catenin have shown efficacy in reducing ACC cell viability, sometimes in combination with mitotane.
-
LSD1 Inhibitors: Lysine-Specific Demethylase 1 (LSD1) inhibitors, such as SP-2577 (Seclidemstat), can promote an anti-tumor immune response and may sensitize ACC cells to mitotane.
-
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Problem: High variability or poor reproducibility in my MTT assay results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting into each well. Check for cell clumps under a microscope. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and drug concentrations. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner 60 wells for your experiment. |
| Reagent Issues | MTT reagent is light-sensitive and should be freshly prepared and protected from light. Ensure the solubilization buffer (e.g., DMSO or SDS) completely dissolves the formazan crystals. Incomplete solubilization can be addressed by increasing incubation time on a shaker. |
| Pipetting Errors | Calibrate your pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step. For adding reagents to the plate, be consistent with your technique to avoid introducing bubbles. |
| Contamination | Microbial contamination can lead to false-positive results. Always use aseptic techniques and regularly check your cell cultures for any signs of contamination. |
P-glycoprotein (P-gp) Activity Assay (e.g., Rhodamine 123 Efflux)
Problem: I don't observe a significant difference in Rhodamine 123 efflux between my mitotane-sensitive and -resistant cell lines.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low P-gp Expression | Confirm P-gp overexpression in your resistant cell line at both the mRNA (qRT-PCR for MDR1) and protein (Western blot) levels. Not all mitotane resistance is mediated by P-gp. |
| Suboptimal Assay Conditions | Optimize the concentration of Rhodamine 123 and the incubation time. Ensure that the concentration is not cytotoxic to the cells. Use a known P-gp inhibitor (e.g., verapamil or tariquidar) as a positive control to validate the assay. |
| Cell Line Differences | The expression and activity of P-gp can vary significantly between different cell lines. What is considered "high" expression in one cell line might be moderate in another. |
| Fluorescence Quenching or Interference | Test compounds or media components can sometimes interfere with the fluorescence signal. Run appropriate controls, including unstained cells and cells with the vehicle control, to account for background fluorescence. |
Quantitative Data Summary
Table 1: Mitotane IC50 Values in Adrenocortical Carcinoma Cell Lines
| Cell Line | Resistance Status | Mitotane IC50 (µM) | Incubation Time | Reference |
| HAC15 (Control clones) | Sensitive | 39.4 ± 6.2 | 72h | |
| HAC15 (Resistant clones) | Resistant | 102.2 ± 7.3 | 72h | |
| NCI-H295R | Sensitive | 11.7 (in absence of serum) | 24h | |
| SW13 | Resistant | 10.83 (in absence of serum) | 24h |
Note: The presence of serum albumin can significantly increase the apparent IC50 of mitotane by binding to the drug.
Table 2: Gene Expression Changes in Mitotane-Resistant vs. Sensitive ACC Cells
| Gene | Function | Fold Change (Resistant vs. Sensitive) | Cell Line Model | Reference |
| SCARB1 | HDL uptake receptor | -2.54 (log2) | HAC15 | |
| HSD3B2 | Steroidogenesis | -5.77 (log2) | HAC15 | |
| CYP11A1 | Steroidogenesis | -3.66 (log2) | HAC15 | |
| CYP21A2 | Steroidogenesis | -4.34 (log2) | HAC15 | |
| IGF1 | Growth factor | 4.24 (log2) | HAC15 | |
| GDF15 | Mitochondrial dysfunction response | 27.38 | HAC15 | |
| DDIT3 | ER stress-induced apoptosis | 8.07 | HAC15 | |
| LDLR | LDL receptor | -4.97 | HAC15 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures to assess cell viability in response to mitotane treatment.
-
Cell Seeding: Seed ACC cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: The next day, prepare serial dilutions of mitotane in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3/7 Activity Assay (Apoptosis)
This protocol outlines a method to quantify apoptosis by measuring the activity of executioner caspases.
-
Cell Seeding and Treatment: Seed and treat cells with mitotane in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Lysis and Caspase Reaction: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Express the results as a fold change relative to the vehicle-treated control.
Western Blot for Wnt/β-catenin Pathway Proteins
This protocol allows for the detection of key proteins in the Wnt/β-catenin signaling pathway.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, phosphorylated β-catenin, Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Experimental workflow for studying Mitotane resistance.
Wnt/β-catenin signaling in Mitotane resistance.
Role of SF-1 in Mitotane resistance.
Troubleshooting logic for Mitotane resistance experiments.
References
- 1. A Review on Mitotane: A Target Therapy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Generation and characterization of a mitotane-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin pathway activation is associated with glucocorticoid secretion in adrenocortical carcinoma, but not directly with immune cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies for Optimizing Mitotane Dosage in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mitotane in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mitotane?
Mitotane, a derivative of the insecticide DDT, exerts its primary effects on the adrenal cortex, leading to cellular destruction and impaired steroidogenesis.[1][2] Its mechanism is multifaceted and includes:
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Direct Cytotoxicity: Mitotane induces cell death (apoptosis) in adrenal cortex cells, particularly in the zona fasciculata and zona reticularis.[1] This is achieved by disrupting mitochondrial function, leading to increased oxidative stress and the rupture of mitochondrial membranes.[1][3]
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Inhibition of Steroidogenesis: Mitotane inhibits key enzymes in the steroid hormone synthesis pathway, including cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1). This leads to a reduction in the production of cortisol and other adrenal steroids.
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Alteration of Cholesterol Metabolism: The drug interferes with cholesterol transport into the mitochondria and can lead to an accumulation of free cholesterol, which is toxic to the cells.
Q2: What is the target therapeutic plasma concentration for Mitotane in preclinical studies?
The target therapeutic plasma concentration for Mitotane in preclinical studies is generally extrapolated from the established human therapeutic window, which is 14-20 mg/L (approximately 44-62.5 µM). Levels above 20 mg/L are associated with an increased risk of severe toxicity, particularly neurological side effects. Achieving and maintaining plasma levels above 14 mg/L has been correlated with a better anti-tumor response in clinical settings.
Q3: What are the common challenges in administering Mitotane to rodents?
The primary challenges in administering Mitotane to rodents stem from its poor water solubility and high lipophilicity. This can lead to:
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Difficulty in Formulation: Preparing a stable and homogenous solution or suspension for oral gavage or injection can be challenging.
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Variable Bioavailability: Oral absorption of Mitotane is often low and can be inconsistent, making it difficult to achieve and maintain target plasma concentrations.
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Potential for Local Irritation: Depending on the vehicle used, intraperitoneal injections can cause irritation.
Q4: How can tumor response to Mitotane be monitored in xenograft models?
Tumor response to Mitotane in xenograft models can be monitored through several methods:
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Tumor Volume Measurement: Regular measurement of the tumor dimensions using calipers is a standard method.
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In Vivo Imaging: Non-invasive imaging techniques, such as bioluminescence imaging for tumor cells engineered to express luciferase, can provide a more comprehensive assessment of tumor burden.
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Biomarker Analysis: Monitoring levels of hormones produced by the tumor (if it is a functional tumor model) can indicate a therapeutic response.
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Histological Analysis: At the end of the study, tumors can be excised for histological analysis to assess for necrosis and changes in cell proliferation markers like Ki67.
Troubleshooting Guides
Issue 1: Difficulty achieving therapeutic plasma concentrations of Mitotane.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | - Optimize Vehicle: For oral gavage, administering Mitotane in a lipid-based vehicle such as olive oil or corn oil can enhance absorption. - Consider Intraperitoneal (IP) Injection: IP administration can bypass first-pass metabolism and may lead to more consistent plasma levels. |
| Inadequate Dosing | - Dose Escalation: If initial doses do not yield therapeutic plasma levels, a gradual dose escalation may be necessary. Start with a lower dose to assess tolerability and increase incrementally. - Refer to Published Data: Consult preclinical studies that have reported plasma concentrations with specific dosing regimens (see Table 1). |
| Rapid Metabolism | - Increase Dosing Frequency: More frequent administration (e.g., daily) can help maintain steadier plasma concentrations. |
Issue 2: Observed toxicity and adverse effects in study animals.
Possible Causes and Solutions:
| Observed Sign | Possible Cause | Troubleshooting and Monitoring |
| Weight Loss, Lethargy, Anorexia | High drug exposure, gastrointestinal toxicity | - Reduce Dose: Temporarily halt or reduce the Mitotane dose. - Supportive Care: Provide nutritional support and ensure adequate hydration. - Monitor Plasma Levels: Correlate signs of toxicity with plasma Mitotane concentrations. Neurological and gastrointestinal toxicities are more frequent at plasma levels >20 mg/L. |
| Neurological Symptoms (e.g., ataxia, tremors) | Neurotoxicity from high plasma concentrations | - Immediately Reduce or Stop Dosing: Neurological side effects are a key indicator of reaching the maximum tolerated dose. - Therapeutic Drug Monitoring: Measure plasma levels to confirm they are in the toxic range. |
| Adrenal Insufficiency | On-target effect of Mitotane | - Glucocorticoid Replacement: In studies where adrenal insufficiency may confound the results, consider glucocorticoid replacement therapy. |
Data Presentation
Table 1: Examples of Mitotane Dosing Regimens in Rodent Models
| Animal Model | Administration Route | Dosage | Vehicle | Resulting Plasma Concentration | Reference |
| Mouse (H295R Xenograft) | Oral Gavage | 440 mg/kg (5 days/week) | Olive Oil | 20.1 ± 1.7 mg/L | |
| Mouse (H295R Xenograft) | Intraperitoneal (IP) | 440 mg/kg (5 days/week) | Ethanol | 12.3 ± 2.4 mg/L | |
| Rat | Oral Gavage | 100 mg/kg (single dose) | Aqueous suspension of ground tablets | Cmax ~0.25 µg/mL (0.25 mg/L) |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Mitotane
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Preparation of Mitotane Suspension:
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Weigh the required amount of Mitotane powder.
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Select an appropriate vehicle. For lipid-based formulations, olive oil or corn oil are suitable choices.
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Create a suspension by adding the Mitotane powder to the vehicle. For a 440 mg/kg dose in a 20g mouse, this would be 8.8 mg of Mitotane. If the dosing volume is 100 µL, the concentration of the suspension would be 88 mg/mL.
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Ensure the suspension is homogenous by vortexing or sonicating before each use.
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-
Animal Restraint and Dosing:
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Gently restrain the mouse or rat.
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Use a proper-sized gavage needle attached to a syringe containing the Mitotane suspension.
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Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
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Post-Dosing Monitoring:
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Observe the animal for any signs of distress, such as regurgitation or difficulty breathing.
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Return the animal to its cage and monitor for any adverse effects.
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Protocol 2: Intraperitoneal (IP) Injection of Mitotane
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Preparation of Mitotane Solution:
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Weigh the required amount of Mitotane powder.
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Dissolve the Mitotane in a suitable solvent such as ethanol or DMSO.
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Further dilute with a vehicle like saline or corn oil to the final desired concentration and to reduce the concentration of the initial solvent.
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Ensure the final solution is clear and free of precipitates.
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Animal Restraint and Injection:
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Properly restrain the animal to expose the abdomen.
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Insert a sterile needle (e.g., 25-27 gauge) into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
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Aspirate to ensure the needle has not entered a blood vessel or organ.
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Slowly inject the Mitotane solution.
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Post-Injection Monitoring:
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Observe the animal for any signs of pain or distress at the injection site.
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Monitor for any signs of systemic toxicity.
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Protocol 3: Therapeutic Drug Monitoring (TDM)
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Blood Sample Collection:
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Collect blood samples at predetermined time points (e.g., trough levels before the next dose).
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Use appropriate anticoagulant tubes (e.g., EDTA).
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Process the blood to separate the plasma by centrifugation.
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Sample Storage:
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Store plasma samples at -80°C until analysis.
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Analysis of Mitotane Concentration:
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Mitotane plasma concentrations can be measured using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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It is crucial to use a validated analytical method to ensure accuracy and precision.
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Visualizations
Caption: Mitotane's mechanism of action in adrenal cortex cells.
Caption: Typical workflow for a preclinical Mitotane efficacy study.
References
Technical Support Center: Troubleshooting Mitotane-Induced Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of using Mitotane in primary cell cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing high levels of cytotoxicity at low concentrations of Mitotane?
High cytotoxicity at low Mitotane concentrations can stem from several factors related to your primary cell culture system and experimental setup.
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Cell Type Specificity: Primary adrenocortical cells are particularly sensitive to Mitotane due to its specific mechanism of action on the adrenal cortex.[1][2][3][4] The drug selectively targets these cells, leading to cell destruction and impaired steroidogenesis.[1]
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Culture Conditions: The composition of your culture medium can significantly influence Mitotane's activity.
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Serum and Lipoproteins: The presence and concentration of serum and lipoproteins in the culture medium can affect Mitotane's bioavailability and cytotoxic effects. Some studies suggest that a lipoprotein-free medium may enhance Mitotane's toxicity. The interaction between Mitotane and albumin in the serum can also modulate its activity.
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Basal Medium: The choice of basal medium (e.g., RPMI-1640, DMEM/F12) can influence cellular responses to Mitotane.
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Solvent Effects: Ensure that the solvent used to dissolve Mitotane (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in your experiments. Always include a vehicle control in your experimental design.
Troubleshooting Steps:
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Optimize Mitotane Concentration: Perform a dose-response study to determine the optimal concentration range for your specific primary cell type. Effective concentrations in vitro can range from low micromolar (for cortisol inhibition) to higher micromolar (for cytotoxic effects).
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Standardize Culture Conditions: Carefully document and standardize your culture conditions, including the type and percentage of serum, to ensure reproducibility. Consider evaluating the effect of serum starvation or using a lipoprotein-deficient serum if excessive toxicity is observed.
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Vehicle Control: Always include a vehicle control (culture medium with the same concentration of the solvent used for Mitotane) to rule out solvent-induced toxicity.
2. My cells are showing signs of stress, but viability assays (e.g., MTT, CCK-8) do not show a significant decrease. What could be the reason?
This discrepancy can occur because different assays measure different aspects of cellular health.
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Mechanism of Action: Mitotane primarily induces mitochondrial dysfunction and endoplasmic reticulum (ER) stress. Assays like MTT and CCK-8 rely on mitochondrial dehydrogenase activity, which might be affected by Mitotane, but a complete loss of viability might take longer to manifest.
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Apoptosis vs. Necrosis: Mitotane can induce apoptosis (programmed cell death). Standard viability assays may not efficiently detect early apoptotic events.
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Timing of Assay: The timing of your viability assessment is crucial. Cytotoxic effects may not be apparent at early time points.
Troubleshooting Steps:
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Use Multiple Viability Assays: Employ a panel of assays that measure different cellular parameters.
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Apoptosis Assays: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to specifically detect apoptosis.
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Membrane Integrity Assays: Use assays like Trypan Blue exclusion or LDH release to assess plasma membrane integrity, which is compromised during necrosis.
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Time-Course Experiment: Perform a time-course experiment to determine the optimal endpoint for observing significant changes in cell viability.
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Morphological Assessment: Visually inspect your cells under a microscope for morphological changes indicative of stress or cell death, such as cell shrinkage, rounding, or detachment.
3. I am not observing the expected inhibition of steroidogenesis in my primary adrenocortical cell cultures. What should I check?
Incomplete inhibition of steroidogenesis can be due to several experimental variables.
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Mitotane Concentration: The concentration required to inhibit steroidogenesis is often lower than that required to induce cytotoxicity. You may need to adjust your Mitotane concentration accordingly.
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Metabolism of Mitotane: The cells themselves can metabolize Mitotane, potentially reducing its effective concentration over time.
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Cell Culture Heterogeneity: Primary cultures can be heterogeneous, containing different cell populations with varying sensitivities to Mitotane.
Troubleshooting Steps:
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Dose-Response for Steroidogenesis: Perform a dose-response experiment specifically measuring the inhibition of a key steroid hormone (e.g., cortisol) to determine the EC50 for steroidogenesis inhibition.
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Time-Course of Inhibition: Measure steroid hormone levels at different time points after Mitotane treatment to understand the kinetics of inhibition.
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Characterize Your Primary Culture: If possible, characterize your primary cell culture to understand its composition and the expression levels of key steroidogenic enzymes.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on Mitotane.
Table 1: Effective Concentrations of Mitotane in Adrenocortical Carcinoma (ACC) Cell Lines and Primary Cultures
| Cell Type | Parameter | Concentration (µM) | Reference |
| NCI-H295R | EC50 (Viability) | 18.1 | |
| Primary ACC Cultures (Responders) | EC50 (Cell Amount Inhibition) | 14.2 (95% CI: 11.3–17.9) | |
| Primary ACC Cultures (Partial Responders) | EC50 (Cell Amount Inhibition) | 41.6 (95% CI: 33.5–51.8) | |
| Primary ACC Cultures | EC50 (Cortisol Inhibition) | 1.4 (95% CI: 0.9–2.1) | |
| HAC-15 (Non-resistant) | IC50 | 39.4 ± 6.2 | |
| HAC-15 (Resistant) | IC50 | 102.2 ± 7.3 |
Table 2: Clinically Relevant Plasma Concentrations of Mitotane
| Parameter | Concentration (mg/L) | Approximate Molar Concentration (µM) | Reference |
| Therapeutic Window | 14 - 20 | ~40 - 60 | |
| Associated with Neurological Toxicity | > 20 | > 60 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
Materials:
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Primary cells in culture
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Mitotane
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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96-well plate
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Microplate reader
Procedure:
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Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of Mitotane (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
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Primary cells in culture
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Mitotane
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Flow cytometer
Procedure:
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Cell Seeding and Treatment: Seed and treat cells with Mitotane as described in the MTT protocol.
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Cell Harvesting: After treatment, collect both adherent and floating cells.
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Washing: Wash the cells with cold PBS.
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Resuspension: Resuspend the cells in 1X Binding Buffer.
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Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Visualizations
Caption: Mitotane's multifaceted mechanism of action leading to adrenocortical cell death.
Caption: A logical workflow for troubleshooting common issues with Mitotane in vitro.
References
Methodological Considerations for Mitotane Drug Interaction Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting drug interaction studies involving Mitotane. Given Mitotane's complex pharmacokinetic profile, particularly its potent induction of metabolic enzymes, careful methodological considerations are paramount to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Mitotane-mediated drug-drug interactions (DDIs)?
A1: Mitotane is a potent inducer of several key drug-metabolizing enzymes and transporters. The primary mechanism is the activation of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism.[1] This leads to a significant induction of Cytochrome P450 3A4 (CYP3A4), which is responsible for the metabolism of a large number of drugs.[2][3][4] Mitotane and its metabolites have also been shown to induce other enzymes like CYP1A2 and CYP2B6, and transporters such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3] Additionally, Mitotane and its metabolite o,p'-DDE are potent inhibitors of CYP2C19.
Q2: Which drugs are most likely to have clinically significant interactions with Mitotane?
A2: Drugs that are sensitive substrates of CYP3A4 are at the highest risk of clinically significant interactions, as their metabolism can be dramatically increased, leading to reduced efficacy. This includes certain cancer therapies (e.g., sunitinib, etoposide), statins (e.g., simvastatin), macrolide antibiotics, and many others. Co-administration of Mitotane with CYP2C19 substrates may lead to increased plasma concentrations of these drugs due to inhibition. A comprehensive list of drugs interacting with Mitotane is available in resources like DrugBank.
Q3: What is the onset and duration of Mitotane's inducing effect?
A3: Mitotane has a strong and durable inducing effect on CYP3A4 activity, which can persist for months even after discontinuation of the drug due to its long half-life (18-159 days). This prolonged induction is a critical consideration in the design of clinical trials and for managing patient medications. It is recommended to allow at least 14 days for an inducer to exert its maximal effect before conducting a DDI study.
Q4: How does Mitotane's high protein binding affect in vitro studies?
A4: Mitotane is highly lipophilic and extensively binds to plasma proteins, particularly albumin. This is a critical confounding factor in in vitro experiments, as the presence of albumin or serum in culture media can sequester Mitotane, reducing its free concentration and thus its apparent activity. This can lead to an underestimation of its potency as an inducer or inhibitor.
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no induction of CYP3A4 in hepatocyte cultures | 1. Sub-optimal Mitotane concentration: Due to high protein binding in serum-containing media, the free concentration of Mitotane may be too low. 2. Short incubation time: Enzyme induction is a time-dependent process. 3. Cell line suitability: Not all hepatic cell lines respond equally to inducers. | 1. Optimize Mitotane concentration and media conditions: Conduct experiments in serum-free or low-serum media, or media supplemented with a known concentration of bovine serum albumin (BSA) to better control the free fraction. Measure the free concentration of Mitotane if possible. 2. Optimize incubation time: Ensure a sufficient incubation period (typically 48-72 hours for mRNA and protein induction). 3. Select appropriate cell lines: Use well-characterized human hepatocyte models like HepG2 or primary human hepatocytes, which are known to be responsive to PXR activators. |
| Inconsistent results in P-gp interaction assays | 1. Variable P-gp expression in Caco-2 cells: P-gp expression can vary with cell passage number and culture conditions. 2. Cytotoxicity of Mitotane: At higher concentrations, Mitotane can be cytotoxic, affecting cell monolayer integrity. | 1. Standardize Caco-2 cell culture: Use a consistent passage number range and carefully control culture conditions. Consider using P-gp overexpressing cell lines for more robust results. 2. Assess cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH) at the tested concentrations of Mitotane to ensure cell viability is not compromised. |
| Discrepancy between in vitro and in vivo findings | 1. Overlooked role of metabolites: Mitotane's metabolites (o,p'-DDE and o,p'-DDA) also have pharmacological activity. 2. Complex interplay of induction and inhibition: Mitotane can simultaneously induce some enzymes and inhibit others. 3. Challenges in IVIVE: In vitro to in vivo extrapolation for a potent, long-acting inducer like Mitotane is complex. | 1. Test metabolites: Whenever possible, include the main metabolites of Mitotane in in vitro interaction studies. 2. Comprehensive profiling: Evaluate Mitotane's effect on a panel of relevant enzymes and transporters. 3. Utilize PBPK modeling: Employ physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data and better predict in vivo outcomes. |
Data Presentation
Table 1: Summary of In Vitro Effects of Mitotane (o,p'-DDD) and its Metabolites on Drug Metabolizing Enzymes and Transporters
| System | Parameter | Mitotane (o,p'-DDD) | o,p'-DDE | o,p'-DDA | Reference |
| Induction (mRNA level) | |||||
| CYP3A4 | Fold Induction | ~30-fold | Similar but less potent | Minor effects | |
| CYP1A2 | Fold Induction | ~8.4-fold | Similar but less potent | Minor effects | |
| ABCB1 (P-gp) | Fold Induction | ~3.4-fold | Similar but less potent | Minor effects | |
| ABCG2 (BCRP) | Fold Induction | ~4.2-fold | Similar but less potent | Minor effects | |
| Inhibition | |||||
| CYP2C19 | IC50 | 0.05 µM | 0.09 µM | Minor effects | |
| Transporter Interaction | |||||
| BCRP/P-gp | Substrate/Inhibitor | No | No | No |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4 Induction in HepG2 Cells
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Cell Culture: Culture HepG2 cells in appropriate media (e.g., MEM with 10% FBS) until they reach 80-90% confluency.
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Treatment: Replace the culture medium with serum-free or low-serum medium containing various concentrations of Mitotane (e.g., 0.1 to 50 µM) and positive (e.g., Rifampicin 10 µM) and vehicle controls.
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Incubation: Incubate the cells for 48-72 hours.
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Endpoint Analysis:
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mRNA Quantification: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure CYP3A4 mRNA levels, normalized to a housekeeping gene.
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Protein Quantification: Perform Western blot analysis to determine CYP3A4 protein levels.
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Enzyme Activity Assay: Incubate the cells with a CYP3A4 probe substrate (e.g., midazolam or testosterone) and measure the formation of the corresponding metabolite using LC-MS/MS.
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Protocol 2: P-glycoprotein (P-gp) Interaction Assay using Caco-2 Cells
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Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell®) and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
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Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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Bidirectional Transport Assay:
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Add a known P-gp substrate (e.g., digoxin) to either the apical (A) or basolateral (B) chamber, with or without Mitotane at various concentrations.
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Incubate for a defined period (e.g., 2 hours).
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Collect samples from the receiver chamber at different time points.
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Quantification and Analysis:
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Quantify the concentration of the P-gp substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
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Calculate the apparent permeability coefficients (Papp) in both directions (A-to-B and B-to-A).
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Determine the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 suggests P-gp mediated efflux. A reduction in the efflux ratio in the presence of Mitotane would indicate inhibition.
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Mandatory Visualizations
Caption: Mitotane's primary drug interaction pathways.
Caption: Workflow for in vitro CYP induction assay.
References
- 1. Effects of adrenolytic mitotane on drug elimination pathways assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Albumin/Mitotane Interaction Affects Drug Activity in Adrenocortical Carcinoma Cells: Smoke and Mirrors on Mitotane Effect with Possible Implications for Patients’ Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotane: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Mitotane (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Navigating the Nuances of Mitotane: A Technical Support Guide for In Vitro Research
Welcome to the technical support center for researchers utilizing Mitotane in in vitro experiments. This resource is designed to address the common challenges and variability associated with Mitotane's effects, providing practical troubleshooting guidance and clear experimental protocols. Our goal is to enhance the reproducibility and reliability of your research findings.
Troubleshooting Guide: Managing Variability in Mitotane Experiments
This section addresses specific issues that can arise during in vitro studies with Mitotane, offering potential causes and actionable solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in cell viability (e.g., IC50) between experiments. | - Cell Line Instability: Genetic drift in continuous cell culture can alter sensitivity. Different subclones of the same cell line (e.g., H295R) can have different phenotypes.[1][2][3] - Inconsistent Passage Number: Cellular characteristics can change with prolonged passaging.[2][3] - Serum Composition: Different lots of serum, or different types of serum (e.g., FBS vs. Nu-Serum), contain varying levels of lipoproteins and albumin that can bind to Mitotane and reduce its effective concentration. | - Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. - Standardize Passage Number: Use cells within a consistent and defined passage number range for all experiments. - Serum Standardization: Use a single lot of serum for a complete set of experiments. Consider using lipoprotein-deficient serum to increase Mitotane's potency, but be aware this may affect cell health. Document the serum type and concentration in your methods. |
| Lower than expected cytotoxicity of Mitotane. | - Albumin Sequestration: Albumin, a major component of serum, can bind to Mitotane, reducing its bioavailability to the cells. - High Lipoprotein Content: Mitotane is lipophilic and can accumulate in lipoproteins present in the culture medium, lowering the free drug concentration. - Cell Line Resistance: The chosen cell line (e.g., SW13) may have inherent resistance to Mitotane. | - Reduce Serum Concentration: If tolerated by the cells, reduce the serum percentage in your culture medium during Mitotane treatment. - Use Serum-Free or Lipoprotein-Deficient Medium: This can enhance the cytotoxic effects of Mitotane. However, ensure this does not independently affect cell viability. - Select Appropriate Cell Line: For studies on Mitotane's cytotoxic effects, consider using sensitive cell lines like H295R. If investigating resistance, SW13 is a suitable model. |
| Inconsistent effects on steroidogenesis. | - Variable Basal Steroid Production: The basal level of steroid hormone production can vary with cell density, passage number, and culture conditions. - Differential Gene Expression: Subclones of H295R can have different basal expression levels of key steroidogenic enzymes. - Assay Sensitivity: The method used to quantify steroid hormones may lack the required sensitivity or be prone to interference. | - Control for Cell Density: Seed cells at a consistent density for all experiments. - Characterize Your Cell Line: Profile the basal steroid production of your specific H295R subclone. - Validate Assays: Ensure your hormone quantification assays (e.g., ELISA, LC-MS/MS) are validated for specificity and sensitivity. |
| Difficulty in dissolving Mitotane for stock solutions. | - Poor Aqueous Solubility: Mitotane has very low water solubility. | - Use an Appropriate Solvent: Dimethyl sulfoxide (DMSO) is a commonly used solvent. Prepare a high-concentration stock solution and then dilute it in culture medium. - Control Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experimental conditions and is non-toxic to the cells. |
Frequently Asked Questions (FAQs)
1. Why do my Mitotane IC50 values differ from published data?
Published IC50 values for Mitotane can vary significantly, ranging from 40-60 µM to over 100-200 µM in the same H295R cell line. This variability is often due to differences in experimental conditions, particularly the type and concentration of serum used in the cell culture medium. The presence of lipoproteins and albumin in serum can sequester Mitotane, reducing its effective concentration. Therefore, it is crucial to carefully document and standardize your own experimental conditions.
2. What is the primary mechanism of action of Mitotane in vitro?
Mitotane has a multi-faceted mechanism of action, primarily targeting the mitochondria of adrenocortical cells. Its effects include:
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Deregulation of Cytochrome P450 Enzymes: It inhibits key enzymes in the steroidogenesis pathway, such as CYP11A1 and CYP11B1.
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Mitochondrial Membrane Disruption: It causes depolarization and rupture of mitochondrial membranes.
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Induction of Endoplasmic Reticulum (ER) Stress: By inhibiting the enzyme Sterol-O-acyltransferase 1 (SOAT1), Mitotane leads to an accumulation of free cholesterol, which is toxic to the cells and induces ER stress, ultimately leading to apoptosis.
3. Which cell lines are most appropriate for studying Mitotane?
The choice of cell line depends on the research question:
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NCI-H295R: This is the most commonly used cell line for studying the effects of Mitotane on adrenocortical carcinoma (ACC). It is a pluripotent adrenocortical cell line that produces steroids and is generally sensitive to Mitotane.
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SW13: This cell line is often used as a model of Mitotane resistance as it lacks steroidogenic potential.
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Primary ACC Cultures: These offer a more patient-relevant model but are limited by availability and high inter-patient variability.
4. How does Mitotane interact with other compounds in vitro?
Mitotane is a known inducer of the cytochrome P450 enzyme CYP3A4. This can lead to an increased metabolism of other drugs that are substrates of CYP3A4, potentially reducing their efficacy in co-treatment studies. When designing experiments with combination therapies, it is important to consider these potential interactions.
Quantitative Data Summary
The following table summarizes the reported IC50 values of Mitotane and its metabolites in H295R and SW13 cell lines under different culture conditions.
| Compound | Cell Line | Culture Condition | Time Point | IC50 (µM) | 95% Confidence Interval | Reference |
| Mitotane | H295R | Serum-free | 24h | 11.7 | 8.9 - 15.4 | |
| Mitotane | H295R | NuSerum 2.5% | 24h | Not reliably evaluated | - | |
| Mitotane | H295R | BSA 100 µM | 24h | Not reliably evaluated | - | |
| DDE | H295R | Serum-free | 24h | 34.5 | 28.3 - 42.1 | |
| DDA | H295R | Serum-free | 24h | 246.2 | 209.2 - 289.8 | |
| Mitotane | SW13 | Serum-free | 24h | 10.83 | 8.579 - 13.66 | |
| Mitotane | SW13 | NuSerum 2.5% | 24h | 73.32 | 33.57 - 160.1 | |
| Mitotane | SW13 | FBS 10% | 24h | 121.4 | 85.43 - 172.4 |
Detailed Experimental Protocols
Protocol 1: Assessment of Mitotane Cytotoxicity using MTS Assay
-
Cell Seeding: Plate NCI-H295R cells in a 96-well plate at a density of 2 x 10^4 cells per well in complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Insulin-Transferrin-Selenium). Allow cells to adhere for 24 hours.
-
Mitotane Preparation: Prepare a 10 mM stock solution of Mitotane in DMSO. Serially dilute the stock solution in the desired culture medium (e.g., serum-free or containing a standardized concentration of serum) to achieve the final desired concentrations (e.g., 0.1 to 200 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the seeding medium from the cells and replace it with 100 µL of the medium containing the different concentrations of Mitotane or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: Analysis of Steroid Hormone Production
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, seeding cells in a 24-well plate at a higher density (e.g., 2 x 10^5 cells per well).
-
Incubation: Incubate the cells with Mitotane for the desired time period (e.g., 48 hours).
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 1000 x g for 10 minutes to remove any detached cells or debris.
-
Storage: Store the clarified supernatant at -80°C until analysis.
-
Hormone Quantification: Measure the concentration of steroid hormones (e.g., cortisol, DHEAS) in the supernatant using a validated method such as ELISA or LC-MS/MS, following the manufacturer's instructions.
-
Data Normalization: Normalize the hormone concentrations to the total protein content or cell number in the corresponding well to account for differences in cell viability.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of Mitotane in adrenocortical carcinoma cells.
Caption: General workflow for in vitro evaluation of Mitotane's effects.
References
Mitotane Solutions: Technical Support Center for Long-Term Storage & Handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Mitotane solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Mitotane?
A1: Mitotane is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For experiments requiring an aqueous buffer, it is recommended to first dissolve Mitotane in DMSO and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2).[1]
Q2: What are the optimal storage conditions for solid Mitotane?
A2: Solid Mitotane should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q3: How should I store Mitotane stock solutions?
A3: Mitotane stock solutions prepared in organic solvents like DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[2]
Q4: Can I store Mitotane in aqueous solutions for a long period?
A4: No, it is not recommended to store aqueous solutions of Mitotane for more than one day. Mitotane is sparingly soluble in aqueous buffers and may precipitate out of solution over time.
Q5: Is Mitotane sensitive to particular conditions?
A5: Yes, Mitotane is susceptible to degradation under basic (alkaline) conditions. Forced degradation studies show considerable degradation when exposed to 0.1 M NaOH at 80°C for 30 minutes. It is relatively stable under acidic, oxidative, thermal, and photolytic stress conditions.
Q6: What are the key safety precautions when handling Mitotane?
A6: Mitotane is a cytotoxic compound and should be handled with care. Always wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection. All handling of solid Mitotane and concentrated solutions should be performed in a chemical fume hood or a ventilated enclosure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent has absorbed moisture (especially DMSO).- Storage temperature is too high. | - Use fresh, anhydrous DMSO.- Ensure storage at -20°C or -80°C in tightly sealed vials. |
| Precipitation when diluting DMSO stock into aqueous buffer | - The final concentration of Mitotane in the aqueous buffer is too high.- The percentage of DMSO in the final solution is too low. | - Ensure the final Mitotane concentration does not exceed its solubility limit in the aqueous buffer (approximately 0.33 mg/ml in a 1:2 DMSO:PBS solution).- Maintain a sufficient percentage of DMSO in the final solution to keep Mitotane dissolved. |
| Inconsistent experimental results | - Degradation of Mitotane in solution.- Inaccurate concentration of the stock solution. | - Prepare fresh aqueous solutions for each experiment.- Periodically check the purity of the stock solution using a stability-indicating method like RP-HPLC if stored for an extended period. |
| Low cell viability in control group treated with vehicle | - High concentration of the organic solvent (e.g., DMSO) is toxic to cells. | - Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic level for your specific cell line (typically ≤0.5% for DMSO). |
Quantitative Data Summary
Table 1: Solubility of Mitotane in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 - 64 | |
| Ethanol | ~20 - 64 | |
| Dimethylformamide (DMF) | ~30 |
Table 2: Stability of Mitotane under Forced Degradation Conditions
| Stress Condition | Methodology | Observation | Reference(s) |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours | No significant degradation observed | |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 30 minutes | Considerable degradation observed | |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | No significant degradation observed | |
| Thermal Degradation | 105°C for 24 hours | No significant degradation observed | |
| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hours | No significant degradation observed | |
| Solution Stability | Stored in diluent (acetonitrile and water) at room temperature for 48 hours | Found to be stable |
Experimental Protocols
Protocol 1: Preparation of Mitotane Stock Solution
-
Materials: Solid Mitotane, anhydrous DMSO (or ethanol/DMF), sterile microcentrifuge tubes or vials.
-
Procedure: a. Under a chemical fume hood, weigh the desired amount of solid Mitotane. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL). c. Vortex the solution until the Mitotane is completely dissolved. Purging the solvent with an inert gas before use can improve stability. d. Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles. e. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of Mitotane Working Solution in Aqueous Buffer
-
Materials: Mitotane stock solution (in DMSO), sterile aqueous buffer (e.g., PBS, pH 7.2), sterile tubes.
-
Procedure: a. Thaw an aliquot of the Mitotane stock solution at room temperature. b. Vortex the stock solution briefly. c. Add the required volume of the stock solution to the aqueous buffer to achieve the final desired concentration. It is crucial to add the stock solution to the buffer and not the other way around to prevent precipitation. d. Mix the solution gently by inversion or pipetting. e. Use the freshly prepared aqueous solution immediately, as storage for more than one day is not recommended.
Visualizations
Caption: Workflow for preparing Mitotane stock solutions.
Caption: Workflow for preparing aqueous working solutions of Mitotane.
Caption: Logical workflow for troubleshooting precipitation issues.
References
Technical Support Center: Navigating Confounding Factors in Mitotane Clinical Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mitotane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and address confounding factors in your clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the primary confounding factors to consider in clinical trials involving Mitotane for Adrenocortical Carcinoma (ACC) and Cushing's Syndrome?
A1: Several factors can influence the observed outcomes of Mitotane treatment, potentially leading to biased results. These can be broadly categorized as follows:
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Patient-Related Factors:
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Tumor Burden: A lower tumor burden (e.g., <10 tumoral lesions) is a significant predictor of better outcomes with Mitotane monotherapy.[1]
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Hormonal Activity: Cortisol excess, in particular, is associated with a poorer prognosis in ACC patients.[2][3] The immunosuppressive effects of hypercortisolism and the underlying pathophysiology of cortisol-secreting tumors may contribute to a more aggressive disease course.[2]
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Age, Gender, and BMI: While some studies have not found a significant influence of age and gender on outcomes, others suggest that factors like Body Mass Index (BMI) can correlate with the required doses of Mitotane.
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Disease Stage and Ki67 Index: Higher tumor stage (ENSAT stage III-IV) and a high proliferation index (Ki67 > 10%) are associated with a worse prognosis.
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Comorbidities: Pre-existing conditions such as diabetes mellitus, which can be exacerbated by cortisol excess, are linked to poorer survival. Neurological and psychiatric conditions like depression can also be influenced by Mitotane treatment.
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-
Treatment-Related Factors:
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Mitotane Plasma Concentration: Achieving and maintaining therapeutic plasma Mitotane levels (typically 14-20 mg/L) is strongly correlated with improved clinical outcomes, including better overall survival. Sub-therapeutic levels are associated with a lack of efficacy.
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Time to Reach Therapeutic Range: The time taken to achieve the target plasma concentration of Mitotane is an independent predictor of recurrence-free survival.
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Adherence to Treatment: Patient tolerance and management of side effects can impact adherence and, consequently, the ability to maintain therapeutic drug levels.
-
-
Biochemical and Pharmacokinetic Factors:
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Albumin Binding: Recent in vitro studies have shown that albumin, the most abundant protein in the blood, can bind to Mitotane, potentially reducing its bioavailability and pharmacological activity. This suggests that variations in patient albumin levels could be a significant confounder.
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CYP3A4 Induction: Mitotane is a potent and long-lasting inducer of the cytochrome P450 3A4 (CYP3A4) enzyme. This can lead to numerous drug-drug interactions, reducing the efficacy of co-administered drugs that are CYP3A4 substrates.
-
Q2: How can we control for these confounding factors in our experimental design and analysis?
A2: Addressing confounding is crucial for the validity of your clinical trial results. A multi-faceted approach combining robust study design and sophisticated statistical analysis is recommended.
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Study Design Phase:
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Randomization: In randomized controlled trials (RCTs), random allocation of participants to treatment arms helps to distribute both known and unknown confounders evenly.
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Restriction: This involves defining strict inclusion and exclusion criteria to create a more homogenous study population. For example, a trial might be restricted to patients with a specific range of tumor burden or hormonal activity.
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Matching: In observational studies, participants can be matched based on key confounding variables (e.g., age, tumor stage) to create comparable groups.
-
-
Data Analysis Phase:
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Stratification: This involves analyzing the effect of Mitotane in different subgroups (strata) based on the levels of a confounding variable (e.g., analyzing outcomes for patients with high vs. low cortisol levels separately).
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Multivariable Regression Analysis: This statistical technique allows for the adjustment of multiple confounding variables simultaneously to estimate the independent effect of Mitotane on the outcome.
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Propensity Score Matching (PSM): This method is particularly useful in observational studies to reduce selection bias. A propensity score, which is the probability of receiving treatment based on observed baseline characteristics, is calculated for each participant. Patients in the treatment and control groups with similar propensity scores are then matched for comparison.
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Troubleshooting Guides
Issue 1: High variability in patient response to Mitotane despite standardized dosing.
Potential Cause: This variability is often due to inter-individual differences in Mitotane pharmacokinetics, leading to variations in plasma drug concentrations. Factors such as patient BMI, adherence, and interactions with other drugs can contribute to this. A significant, and often overlooked, factor is the binding of Mitotane to plasma proteins like albumin.
Troubleshooting Protocol:
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Implement Therapeutic Drug Monitoring (TDM): Regularly monitor Mitotane plasma concentrations to ensure they are within the therapeutic window of 14-20 mg/L.
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Dose Titration: Adjust the Mitotane dose based on plasma levels and patient tolerance.
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Assess Albumin Levels: Measure baseline and periodic serum albumin levels to investigate their potential impact on free Mitotane concentration and clinical response.
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Manage Co-medications: Conduct a thorough review of all concomitant medications to identify potential drug-drug interactions due to CYP3A4 induction.
Issue 2: Unexpected lack of efficacy of concomitant therapies when administered with Mitotane.
Potential Cause: Mitotane is a strong inducer of the CYP3A4 enzyme, which is responsible for the metabolism of many drugs. Co-administration of Mitotane can accelerate the metabolism of these drugs, leading to sub-therapeutic plasma concentrations and reduced efficacy.
Troubleshooting Protocol:
-
Comprehensive Medication Review: At baseline and throughout the trial, meticulously record all concomitant medications, including over-the-counter drugs and supplements.
-
Consult Drug Interaction Databases: Utilize resources like Drugs.com to check for known interactions with Mitotane.
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Select Alternative Medications: When possible, choose alternative medications that are not primarily metabolized by CYP3A4. For example, pravastatin may be a better choice than simvastatin for patients on Mitotane.
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Dose Adjustment of Co-administered Drugs: If a CYP3A4 substrate must be used, consider dose adjustments and therapeutic drug monitoring of the co-administered drug, if available.
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) of Mitotane
Objective: To maintain Mitotane plasma concentrations within the therapeutic range (14-20 mg/L) to optimize efficacy and minimize toxicity.
Methodology:
-
Sample Collection:
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Collect 3-5 mL of venous blood in a heparinized or EDTA tube.
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Draw trough samples, immediately before the next scheduled dose.
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Centrifuge the sample at 2000-3000 x g for 10 minutes to separate the plasma.
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Store plasma at -20°C or lower until analysis.
-
-
Analytical Method (Example using HPLC-UV):
-
Sample Preparation: Perform a single protein precipitation of 100 µL of plasma with methanol.
-
Chromatography: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Detection: Employ a UV detector set at 230 nm.
-
Quantification: Use a validated calibration curve with appropriate internal standards. The linear range should encompass the therapeutic window (e.g., 0.78-25 mg/L).
-
-
Monitoring Schedule:
-
Initial Phase: Every 2 weeks after starting treatment and after each dose adjustment.
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Maintenance Phase: Monthly, once the target plasma level is reached.
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Post-discontinuation: Every 2 months, due to the long half-life of Mitotane.
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Protocol 2: Statistical Analysis Plan for Addressing Confounding using Propensity Score Matching (PSM)
Objective: To balance baseline characteristics between treatment and control groups in an observational study of Mitotane to reduce selection bias.
Methodology:
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Identify Potential Confounders: Based on clinical knowledge and literature review, identify and measure all potential confounding variables (e.g., age, gender, tumor stage, Ki67 index, hormonal secretion status, baseline comorbidities).
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Estimate Propensity Scores:
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Use a logistic regression model where the dependent variable is the treatment assignment (Mitotane vs. no Mitotane) and the independent variables are the identified confounders.
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The predicted probability from this model for each patient is their propensity score.
-
-
Matching:
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Choose a matching algorithm (e.g., nearest neighbor matching with a caliper).
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Match each patient in the Mitotane group with one or more patients in the control group who have a similar propensity score.
-
-
Assess Balance:
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After matching, assess the balance of the confounding variables between the two groups using standardized mean differences (SMD). An SMD of < 0.1 is generally considered a good balance.
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Use graphical methods like love plots to visualize the balance.
-
-
Outcome Analysis:
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Perform the outcome analysis on the matched cohort.
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Use appropriate statistical tests to compare the outcomes between the Mitotane and control groups (e.g., Kaplan-Meier analysis for survival data, t-test or Wilcoxon rank-sum test for continuous outcomes).
-
Data Presentation
Table 1: Impact of Key Confounding Factors on Mitotane Clinical Outcomes in Adrenocortical Carcinoma
| Confounding Factor | Finding | Impact on Outcome | Reference |
| Mitotane Plasma Level | Patients achieving levels >14 mg/L had significantly longer Overall Survival (OS). | Higher plasma levels are associated with improved survival. | |
| Tumor Burden | Low tumor burden (<10 lesions) was a predictor of longer Progression-Free Survival (PFS) and OS. | Patients with lower tumor burden may benefit more from Mitotane monotherapy. | |
| Hormonal Activity | Cortisol excess was associated with poorer survival. | Uncontrolled hypercortisolism is a negative prognostic factor. | |
| Ki67 Index | A high Ki67 index (>10%) was associated with an increased risk of death. | Higher tumor proliferation is a negative prognostic indicator. | |
| Surgical Resection | R0 surgical resection was associated with better survival. | Complete surgical removal of the tumor is a key prognostic factor. |
Table 2: Common Drug Interactions with Mitotane due to CYP3A4 Induction
| Drug Class | Example Drug(s) | Potential Consequence of Co-administration with Mitotane | Recommendation | Reference |
| Statins | Simvastatin, Atorvastatin | Decreased statin levels, reduced efficacy. | Use statins not metabolized by CYP3A4 (e.g., Pravastatin). | |
| Macrolide Antibiotics | Clarithromycin, Erythromycin | Decreased antibiotic levels, risk of treatment failure. | Use alternative antibiotics (e.g., Fluoroquinolones). | |
| Tyrosine Kinase Inhibitors | Sunitinib, Erlotinib | Decreased TKI levels, reduced anti-cancer efficacy. | Avoid co-administration or consider dose adjustments of the TKI. | |
| Benzodiazepines | Midazolam | Increased metabolism and reduced sedative effect. | Monitor clinical effect and consider alternative sedatives. | |
| Oral Anticoagulants | Warfarin | Increased metabolism, reduced anticoagulant effect. | Monitor INR closely and adjust warfarin dose as needed. | |
| Corticosteroids | Dexamethasone, Prednisone | Increased metabolism, requiring higher replacement doses. | Monitor clinical signs of adrenal insufficiency and adjust steroid dose. |
Mandatory Visualizations
Caption: Mitotane's mechanism of action and its impact on mitochondrial function and steroidogenesis.
References
Technical Support Center: Enhancing Mitotane Bioavailability in Experimental Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Mitotane in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of Mitotane?
Mitotane is an effective treatment for adrenocortical carcinoma (ACC), but its oral delivery presents significant challenges due to its physicochemical properties.[1][2][3] Key issues include:
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Poor Aqueous Solubility: Mitotane is highly lipophilic and practically insoluble in water, which limits its dissolution in the gastrointestinal tract.[2][4]
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Low and Variable Bioavailability: Consequently, its oral bioavailability is low and exhibits high inter- and intra-patient variability.
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High Therapeutic Dose: To achieve therapeutic plasma concentrations (14-20 mg/L), high daily doses of up to 6 grams are often required.
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Adverse Effects: High doses are associated with significant gastrointestinal and neurological side effects, which can lead to poor patient compliance.
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Food Effect: The absorption of Mitotane is influenced by the presence of food, particularly fatty meals, which can further contribute to its variable bioavailability.
Q2: What are the main formulation strategies being explored to improve Mitotane's bioavailability?
Several advanced formulation strategies are under investigation to overcome the challenges of Mitotane delivery. These primarily focus on enhancing its solubility and dissolution rate. Common approaches include:
-
Lipid-Based Formulations:
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Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. This increases the surface area for dissolution and absorption.
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Powder Self-Emulsifying Drug Delivery Systems (P-SEDDS): These are solid forms of liquid SEDDS, offering the advantages of solid dosage forms like improved stability and ease of handling.
-
-
Nanotechnology-Based Formulations:
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Nanoparticles: Reducing the particle size of Mitotane to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution. Albumin-stabilized nanoparticles have shown promise.
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Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate lipophilic drugs like Mitotane, potentially improving solubility and absorption.
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Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): These are lipid-based nanoparticles that can encapsulate Mitotane, offering advantages like controlled release and improved stability.
-
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of the experimental Mitotane formulation.
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Question: My experimental Mitotane formulation is showing poor dissolution rates compared to the literature. What could be the issue?
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Answer: Several factors can contribute to poor in vitro dissolution. Consider the following troubleshooting steps:
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Formulation Composition:
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Lipid-Based Systems (SEDDS/SMEDDS): The ratio of oil, surfactant, and co-surfactant is critical. An imbalance can lead to incomplete emulsification or the formation of large, unstable droplets. Re-evaluate the phase diagram of your system to ensure you are in the optimal microemulsion region.
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Nanoparticle Formulations: Inefficient particle size reduction during formulation can result in larger particles with a smaller surface area. Verify your particle size and distribution using techniques like dynamic light scattering. Agglomeration of nanoparticles can also occur; ensure adequate stabilization with appropriate surfactants or polymers.
-
-
Dissolution Medium:
-
Mitotane's high lipophilicity can lead to non-sink conditions in standard aqueous dissolution media. The use of surfactants (e.g., 0.4% w/v Span 80) in the dissolution medium is often necessary to maintain sink conditions and achieve meaningful results.
-
-
Solid-State Properties:
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For solid formulations like P-SEDDS or solid dispersions, the physical state of Mitotane (crystalline vs. amorphous) is crucial. An amorphous form generally exhibits higher solubility and dissolution rates. Characterize the solid state of your formulation using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).
-
-
Issue 2: High variability in in vivo pharmacokinetic data.
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Question: I am observing high variability in the plasma concentrations of Mitotane in my animal studies. What are the potential causes and how can I mitigate this?
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Answer: High variability in Mitotane's pharmacokinetics is a known challenge. Here are some factors to consider in your experimental setup:
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Food Effect: The presence and composition of food in the gastrointestinal tract can significantly influence the absorption of lipophilic drugs like Mitotane. Ensure that your animal studies are conducted under controlled feeding conditions (e.g., fasted or fed state with a standardized meal) to minimize this source of variability.
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Formulation Stability: The physical and chemical stability of your formulation is critical. For lipid-based systems, ensure that the formulation does not precipitate the drug upon dilution in the gastrointestinal fluid. For nanoparticles, check for any signs of aggregation or instability over time.
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Animal Model: The choice of animal model and physiological differences between animals can contribute to variability. Ensure that the animals are of a similar age, weight, and health status.
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Dosing and Sampling: Inconsistent dosing techniques or variability in blood sampling times can introduce errors. Standardize your procedures to ensure accuracy and consistency.
-
Data on Experimental Mitotane Formulations
The following tables summarize quantitative data from various studies on experimental Mitotane formulations.
Table 1: In Vitro Dissolution of Mitotane Formulations
| Formulation | Dissolution Medium | Time Point | % Drug Released | Reference |
| P-SEDDS | 0.4% w/v Span 80 in water | 20 min | >20% | |
| Lysodren® (Conventional) | 0.4% w/v Span 80 in water | 30 min | ~10% |
Table 2: In Vivo Bioavailability of Experimental Mitotane Formulations
| Formulation | Animal Model | Relative Bioavailability (vs. Conventional) | Reference |
| SMEDDS | Rabbits | 3.4-fold increase | |
| SMEDDS | Beagle Dogs | 3.2-fold increase |
Experimental Protocols
Protocol 1: Preparation of a Mitotane-Loaded Powder Self-Emulsifying Drug Delivery System (P-SEDDS)
This protocol is adapted from a published study on a Mitotane-loaded P-SEDDS.
Materials:
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Mitotane
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Corn oil
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Ethanol (co-solvent)
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α-cyclodextrin
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Purified water
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Planetary mixer
Procedure:
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Oil Phase Preparation: In a planetary mixer, dissolve 5 g of Mitotane in 25 mL of corn oil with the aid of 3 mL of ethanol as a co-solvent. Mix until a clear solution is obtained.
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Addition of Cyclodextrin: While stirring the oil phase at room temperature (25°C), gradually add 42.5 g of α-cyclodextrin. Continue mixing until a homogenous dispersion is achieved.
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Emulsion Formation: Add 5 mL of purified water to the mixture under continuous stirring to form an oil-in-water (O/W) primary emulsion, which will then transform into the P-SEDDS.
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Drying and Sieving: The resulting granular product can be dried and sieved to obtain a uniform powder.
Protocol 2: In Vitro Dissolution Testing of Mitotane Formulations
This protocol is based on a method used for testing Mitotane formulations.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
Dissolution Medium:
-
1000 mL of 0.4% w/v Span 80 in water
Test Conditions:
-
Temperature: 37 °C ± 0.5 °C
-
Paddle Speed: 100 rpm
Procedure:
-
Place one tablet or an equivalent amount of the experimental formulation into each dissolution vessel.
-
Start the apparatus and collect samples (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
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Immediately after each sample withdrawal, replace the volume with an equal amount of fresh, pre-warmed dissolution medium.
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Filter the collected samples through a 0.45 µm membrane filter.
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Analyze the filtrate for Mitotane concentration using a validated analytical method (e.g., HPLC).
Visualizations
Caption: Experimental workflow for developing and evaluating novel Mitotane formulations.
Caption: Relationship between Mitotane's properties, formulation strategies, and outcomes.
References
- 1. Mitotane Nanocarriers for the Treatment of Adrenocortical Carcinoma: Evaluation of Albumin-Stabilized Nanoparticles and Liposomes in a Preclinical In Vitro Study with 3D Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. Development of Mitotane Lipid Nanocarriers and Enantiomers: Two-in-One Solution to Efficiently Treat Adreno-Cortical Carcinoma | Bentham Science [benthamscience.com]
- 4. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Neurological Side Effects of Mitotane in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering neurological side effects during in vivo experiments with Mitotane.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the common neurological side effects of Mitotane observed in animal models? | Common neurological side effects include ataxia (incoordination), lethargy, confusion, memory deficits, muscle tremors, and in severe cases, seizures.[1][2][3][4] These signs are often dose-dependent and correlate with high plasma concentrations of Mitotane. |
| What is the likely mechanism behind Mitotane-induced neurotoxicity? | The exact mechanism is not fully elucidated, but it is hypothesized to be related to Mitotane's lipophilic nature, allowing it to cross the blood-brain barrier and accumulate in the lipid-rich central nervous system.[3] It may exert a direct cytotoxic effect on myelin sheaths, leading to demyelination. Additionally, Mitotane is known to induce mitochondrial dysfunction and endoplasmic reticulum (ER) stress in adrenal cells, and similar mechanisms may contribute to neurotoxicity. |
| At what plasma concentration do neurological side effects typically appear? | Neurological toxicity is significantly increased when plasma Mitotane levels exceed 20 mg/L. However, milder symptoms can sometimes be observed at lower concentrations. |
| Are the neurological effects of Mitotane reversible? | In many cases, neurological symptoms can improve or resolve after reducing the dose or discontinuing the drug. However, prolonged exposure to toxic levels may lead to irreversible neurological damage. |
| How can I monitor for the onset of neurological side effects in my animal models? | Regular and detailed behavioral assessments are crucial. This includes monitoring for changes in gait, balance, general activity levels, and cognitive function. See the "Experimental Protocols" section for specific tests. |
| Are there any known agents to mitigate Mitotane's neurological side effects? | Currently, there are no established neuroprotective agents specifically approved for use with Mitotane. The primary strategy for managing neurotoxicity is dose adjustment based on plasma concentration and clinical signs. However, based on the hypothesized mechanism of mitochondrial dysfunction, investigational approaches targeting this pathway could be explored. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Animal exhibits ataxia, tremors, or lethargy. | Mitotane plasma concentration may be in the toxic range (>20 mg/L). | 1. Immediately collect a blood sample to determine the plasma Mitotane concentration. 2. Temporarily suspend Mitotane administration. 3. Once symptoms resolve, consider re-initiating at a 25-50% lower dose. 4. Increase the frequency of behavioral and clinical monitoring. |
| Unexpected high variability in behavioral test results. | Inconsistent handling, environmental factors, or timing of testing. | 1. Ensure all animal handling and transportation procedures are standardized. 2. Acclimate animals to the testing room for at least 30 minutes before starting any behavioral assay. 3. Conduct tests at the same time of day for all animals to minimize circadian rhythm effects. |
| Difficulty in assessing cognitive deficits. | The chosen behavioral test may not be sensitive enough or may be confounded by motor impairments. | 1. Use a battery of tests that assess different cognitive domains (e.g., spatial learning and memory with the Morris water maze). 2. Always conduct motor function tests (e.g., Rotarod, balance beam) to rule out motor deficits as a confounding factor in cognitive test performance. |
| Histological analysis does not show clear evidence of demyelination. | The staining technique may not be optimal, or the damage is too subtle for light microscopy. | 1. Ensure proper fixation and processing of neural tissue. 2. Use specific myelin stains like Luxol Fast Blue or FluoroMyelin. 3. For ultrastructural analysis of the myelin sheath, consider transmission electron microscopy. |
Experimental Protocols
Neurobehavioral Assessment
1. Motor Coordination and Balance: Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Apparatus: An automated rotarod unit for mice or rats.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Place the animal on the stationary rod.
-
Begin rotation, gradually accelerating from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with a rest interval of at least 15 minutes between trials.
-
-
Data Analysis: Compare the average latency to fall between the Mitotane-treated group and the control group. A shorter latency suggests impaired motor coordination.
2. General Locomotor Activity and Anxiety: Open Field Test
-
Objective: To evaluate general activity levels and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls and a video tracking system.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
The video tracking system records the animal's movement.
-
-
Data Analysis:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. periphery: Less time in the center is indicative of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
3. Spatial Learning and Memory: Morris Water Maze
-
Objective: To assess hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, a submerged escape platform, and a video tracking system.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
Place the animal into the pool from one of four randomized starting positions.
-
Allow the animal to swim and find the hidden platform (maximum 60 seconds).
-
If the animal fails to find the platform, gently guide it there.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim for 60 seconds.
-
-
-
Data Analysis:
-
Acquisition: A decrease in the latency to find the platform across days indicates learning.
-
Probe Trial: A higher percentage of time spent in the quadrant where the platform was previously located indicates memory retention.
-
Neuropathological Assessment
1. Myelin Staining: Luxol Fast Blue (LFB)
-
Objective: To visualize myelin sheaths in paraffin-embedded or frozen brain and spinal cord sections.
-
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Incubate sections in LFB solution at 60°C for several hours or overnight at a lower temperature.
-
Rinse excess stain with 95% ethanol.
-
Differentiate the sections in a lithium carbonate solution, followed by 70% ethanol, until the gray matter is colorless and the white matter remains blue.
-
Counterstain with Cresyl Violet (optional) to visualize Nissl bodies.
-
Dehydrate, clear, and mount.
-
-
Data Analysis: Quantify the intensity of LFB staining in white matter tracts or count the number of demyelinated lesions.
2. Ultrastructural Analysis of Myelin: Transmission Electron Microscopy (TEM)
-
Objective: To examine the fine structure of the myelin sheath for subtle signs of damage.
-
Procedure:
-
Perfuse the animal with a fixative solution containing glutaraldehyde.
-
Dissect the brain and spinal cord and post-fix the tissue.
-
Process the tissue through osmication, dehydration, and embedding in resin.
-
Cut ultrathin sections using an ultramicrotome.
-
Stain the sections with uranyl acetate and lead citrate.
-
Image the sections using a transmission electron microscope.
-
-
Data Analysis: Measure the g-ratio (the ratio of the axon diameter to the total fiber diameter) and the myelin sheath thickness. Look for signs of myelin decompaction or vesicular breakdown.
Investigational Mitigation Strategies
While no specific agents are established to counteract Mitotane neurotoxicity, the following pathways and agents could be subjects for future research based on the hypothesized mechanisms of action.
Targeting Mitochondrial Dysfunction
Mitochondrial dysfunction is a plausible mechanism of Mitotane-induced neurotoxicity. Strategies to mitigate this could include:
-
Inhibition of Mitochondrial Fission: Excessive mitochondrial fission is linked to neuronal damage. The use of mitochondrial division inhibitors, such as Mdivi-1, has shown neuroprotective effects in other models of neurodegeneration by preserving mitochondrial function and reducing apoptosis.
-
Enhancing Mitochondrial Biogenesis: Compounds that activate pathways involved in the creation of new mitochondria, such as PGC-1α activators, could potentially compensate for Mitotane-induced mitochondrial damage.
Experimental Workflow for Testing Mitigation Strategies
References
Technical Support Center: Optimizing Cell Culture Conditions for Consistent Mitotane Bioactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Mitotane in cell culture. Our goal is to help you achieve consistent and reliable results in your experiments by addressing common challenges related to cell culture conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with Mitotane.
Issue 1: Inconsistent IC50/EC50 Values
Q1: My IC50 values for Mitotane are highly variable between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge and can stem from several factors related to cell culture and assay conditions. Here are the most common culprits and how to address them:
-
Serum Concentration: The concentration and even the brand of serum can dramatically impact Mitotane's apparent potency. Serum proteins, particularly albumin and lipoproteins, can bind to Mitotane, reducing its bioavailable concentration.[1][2][3][4]
-
Recommendation: For maximum consistency, consider using a serum-free medium or a medium with a low, standardized serum concentration (e.g., 2.5% NuSerum).[1] If using serum is necessary, use the same type and lot number across all experiments to minimize variability.
-
-
Cell Passage Number: Continuous passaging can lead to genetic drift and phenotypic changes in cell lines, altering their sensitivity to drugs. High-passage cells may exhibit different growth rates and drug responses compared to low-passage cells.
-
Recommendation: Use cells within a consistent and low passage number range (e.g., passages 5-20 after resuscitation from a master stock). Always document the passage number in your experimental records.
-
-
Cell Seeding Density: The number of cells seeded per well can significantly influence the outcome of cytotoxicity assays. Higher cell densities can lead to increased resistance to the drug.
-
Recommendation: Perform an initial cell titration experiment to determine the optimal seeding density for your cell line where cells are in the logarithmic growth phase for the duration of the assay. Use this optimal seeding density consistently.
-
Issue 2: Mitotane Solubility and Media Precipitation
Q2: I observed a precipitate in my cell culture medium after adding the Mitotane stock solution. What should I do?
A2: Mitotane has poor aqueous solubility, and precipitation is a common issue. This "solvent shock" can be mitigated by following these steps:
-
Proper Dilution Technique: When diluting your DMSO stock of Mitotane into the aqueous cell culture medium, add the stock solution dropwise to the pre-warmed (37°C) medium while gently swirling. Avoid adding the concentrated stock directly into a large volume of cold medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium low, ideally at or below 0.1%, and not exceeding 0.5%. Higher concentrations of DMSO can be toxic to cells and can also affect drug solubility.
-
Microscopic Examination: If you observe turbidity, examine the culture under a microscope. Crystalline structures are likely precipitated drug, while moving or budding particles may indicate microbial contamination.
Issue 3: Assay-Specific Problems
Q3: My control wells in the cortisol secretion assay show highly variable results. What could be the issue?
A3: Variability in cortisol secretion assays can arise from several sources. Here are some troubleshooting tips:
-
Inconsistent Cell Numbers: Ensure that all wells, including controls, have a consistent number of viable cells at the start of the assay.
-
Reagent and Standard Preparation: Prepare fresh standards and reagents for each assay. Inaccurate pipetting during the preparation of the standard curve is a common source of error.
-
Washing Steps: Inadequate washing between antibody and substrate incubation steps can lead to high background and variability. Ensure complete removal of wash buffer after each step.
-
Incubation Times and Temperatures: Adhere strictly to the recommended incubation times and temperatures as specified in the ELISA kit protocol.
Data Presentation: Impact of Culture Conditions on Mitotane Bioactivity
The following tables summarize quantitative data on how different cell culture parameters can influence the in vitro bioactivity of Mitotane, typically measured as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Table 1: Effect of Serum on Mitotane IC50 in Adrenocortical Carcinoma (ACC) Cell Lines
| Cell Line | Serum/Protein Condition | Mitotane IC50 (µM) at 24h | Reference |
| H295R | Serum-Free | 11.7 | |
| H295R | 2.5% NuSerum | Not reliably evaluable (significantly increased) | |
| H295R | 100 µM BSA | Not reliably evaluable (significantly increased) | |
| SW13 | Serum-Free | 10.83 | |
| SW13 | 2.5% NuSerum | 73.32 | |
| SW13 | 10% FBS | 121.4 |
Table 2: Reported Mitotane EC50/IC50 Values in NCI-H295R Cells Under Various Conditions
| Endpoint | Mitotane Concentration (µM) | Incubation Time | Culture Conditions | Reference |
| Inhibition of Cortisol Secretion | 9.4 (EC50) | 6 hours | Not specified | |
| Increased Apoptosis | 11.9 (EC50) | 6 hours | Not specified | |
| Cell Viability (Monolayer) | 15 (IC50) | 24 hours | Mitotane in ethanol | |
| Cell Viability (Monolayer) | 19 (IC50) | 24 hours | Mitotane in POx micelles | |
| Cell Viability (3D Spheroids) | 75 (IC50) | 24 hours | Mitotane in ethanol | |
| Cell Viability (3D Spheroids) | 65 (IC50) | 24 hours | Mitotane in POx micelles | |
| Inhibition of Cortisol Secretion | ~6.25 - 12.5 | 24 hours | Not specified | |
| Decreased Cell Viability | ~62.5 | 24 hours | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Protocol 1: Mitotane Stock Solution Preparation
-
Reagent: Mitotane powder.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) of Mitotane in 100% anhydrous DMSO.
-
Ensure the Mitotane is completely dissolved by vortexing.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed NCI-H295R or SW13 cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of the desired culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of Mitotane from your DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Mitotane or controls.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and use non-linear regression to determine the IC50 value.
-
Protocol 3: Cortisol Secretion Assay (ELISA)
-
Cell Seeding and Treatment:
-
Seed NCI-H295R cells in a 24-well or 48-well plate at an optimal density.
-
Allow cells to attach and grow for 24-48 hours.
-
Replace the medium with fresh medium containing the desired concentrations of Mitotane or controls.
-
-
Sample Collection:
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform the cortisol measurement using a commercial Cortisol ELISA kit, following the manufacturer's instructions carefully.
-
This typically involves adding the collected supernatant (and standards) to an antibody-coated plate, followed by the addition of a horseradish peroxidase (HRP)-conjugated cortisol and subsequent substrate and stop solutions.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Generate a standard curve and calculate the concentration of cortisol in each sample.
-
Normalize the cortisol concentration to the number of cells or total protein content in each well.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mitotane's inhibitory effects on the steroidogenesis pathway.
Caption: Mitotane-induced ER stress leading to apoptosis.
References
- 1. Albumin/Mitotane Interaction Affects Drug Activity in Adrenocortical Carcinoma Cells: Smoke and Mirrors on Mitotane Effect with Possible Implications for Patients’ Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albumin/Mitotane Interaction Affects Drug Activity in Adrenocortical Carcinoma Cells: Smoke and Mirrors on Mitotane Effect with Possible Implications for Patients' Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mitotane vs. Etoposide in Adrenocortical Carcinoma: A Comparative Analysis of Preclinical Models
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mitotane and Etoposide, two key therapeutic agents in the management of adrenocortical carcinoma (ACC). This document synthesizes experimental data from preclinical models to evaluate their efficacy, mechanisms of action, and experimental protocols.
Adrenocortical carcinoma is a rare and aggressive malignancy with a generally poor prognosis.[1] Systemic therapies are crucial for advanced and metastatic disease. Mitotane is the only drug specifically approved for the treatment of ACC, while Etoposide is a key component of the first-line combination chemotherapy regimen, EDP-M (Etoposide, Doxorubicin, Cisplatin, and Mitotane).[1][2] Understanding the individual and comparative preclinical performance of these two agents is essential for optimizing current treatments and developing novel therapeutic strategies.
Comparative Efficacy in Adrenocortical Carcinoma Cell Lines
Direct comparative studies of Mitotane and Etoposide as monotherapies in ACC cell lines are limited. However, available data allows for an assessment of their individual cytotoxic effects. The NCI-H295R and SW-13 cell lines are the most commonly used in vitro models for ACC research. NCI-H295R is a steroid-secreting cell line, while SW-13 is non-steroidogenic.[1][3]
| Drug | Cell Line | Assay | Endpoint | Result | Reference |
| Mitotane | HAC-15 | MTT Assay | IC50 | 39.4 ± 6.2 µM | |
| H295R | Viability Assay | IC50 (24h) | 11.7 µM | ||
| SW-13 | Viability Assay | IC50 (24h) | 10.83 µM | ||
| Etoposide | H295R | MTS Assay | % Viability (at 10µM, 72h) | ~60% | |
| SW-13 | MTS Assay | % Viability (at 10µM, 72h) | ~75% |
Mechanisms of Action
Mitotane and Etoposide exert their anticancer effects through distinct molecular mechanisms.
Mitotane: The precise mechanism of action of Mitotane is not fully elucidated but is known to be multifactorial, primarily targeting the adrenal cortex. Its key actions include:
-
Inhibition of Steroidogenesis: Mitotane disrupts the synthesis of adrenal steroids by inhibiting key enzymes in the steroidogenic pathway, such as cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1).
-
Mitochondrial Disruption: It causes damage to adrenocortical cell mitochondria, leading to the release of pro-apoptotic factors and subsequent cell death.
-
Induction of Endoplasmic Reticulum (ER) Stress: Mitotane can induce ER stress, another pathway leading to apoptosis.
Etoposide: Etoposide is a topoisomerase II inhibitor. Its mechanism involves:
-
DNA Damage: Etoposide forms a stable complex with topoisomerase II and DNA, preventing the re-ligation of double-strand breaks. This leads to the accumulation of DNA damage.
-
Cell Cycle Arrest: The DNA damage triggers cell cycle checkpoints, leading to arrest, primarily in the S and G2/M phases, allowing time for DNA repair.
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis, often through a p53-dependent pathway.
Signaling Pathways
The distinct mechanisms of action of Mitotane and Etoposide are reflected in the signaling pathways they modulate.
Caption: Mitotane's multi-faceted mechanism targeting key cellular organelles.
Caption: Etoposide's mechanism leading to apoptosis via DNA damage.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of Mitotane and Etoposide in ACC models.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed ACC cells (e.g., NCI-H295R, SW-13) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Mitotane or Etoposide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat ACC cells with Mitotane or Etoposide at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
In Vivo Tumor Growth Assay (Xenograft Model)
This assay evaluates the in vivo efficacy of the drugs in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject ACC cells (e.g., NCI-H295R) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups (vehicle control, Mitotane, Etoposide). Administer the drugs via the appropriate route (e.g., oral gavage for Mitotane, intraperitoneal injection for Etoposide) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI).
Experimental Workflow
A typical workflow for the in vitro comparison of anticancer drugs is depicted below.
Caption: A streamlined workflow for comparing anticancer drug efficacy in vitro.
Conclusion
This comparative guide highlights the distinct preclinical profiles of Mitotane and Etoposide in adrenocortical carcinoma models. Mitotane demonstrates direct cytotoxicity to ACC cells and disrupts the core function of the adrenal cortex by inhibiting steroidogenesis. Etoposide, a classical chemotherapeutic agent, induces DNA damage and apoptosis, a mechanism common to many cancer types.
The available in vitro data suggests that both agents have activity against ACC cell lines. However, a clear deficiency in the literature is the lack of direct, head-to-head comparative studies of their monotherapy efficacy, particularly regarding IC50 values in the same experimental settings. Such studies would be invaluable for a more precise understanding of their relative potencies.
The detailed experimental protocols and workflow provided herein offer a framework for conducting such comparative studies. Further research focusing on direct comparisons and the exploration of synergistic effects in combination therapies will be crucial for advancing the treatment of adrenocortical carcinoma.
References
Preclinical Powerhouse: Evaluating Mitotane in Combination with Novel Targeted Therapies for Adrenocortical Carcinoma
A Comparative Guide for Researchers and Drug Development Professionals
Adrenocortical carcinoma (ACC) remains a significant challenge in oncology due to its aggressive nature and limited therapeutic options. Mitotane, the only FDA-approved drug for ACC, has been a cornerstone of treatment for decades, but its efficacy is often limited by toxicity and resistance. To address this unmet need, researchers are actively exploring combination strategies, pairing mitotane with novel targeted therapies to enhance its antitumor activity. This guide provides a preclinical comparison of two such combination strategies: mitotane with the FAK inhibitor defactinib and mitotane with ionizing radiation, offering a comprehensive overview of the experimental data and methodologies.
Executive Summary
This guide delves into the preclinical evaluation of mitotane in combination with two distinct therapeutic modalities. The first is defactinib , a small molecule inhibitor of focal adhesion kinase (FAK), a key player in cell migration, proliferation, and survival. The second is ionizing radiation (IR) , a long-established cancer therapy that induces DNA damage. By examining the in vitro and in vivo data from preclinical studies, this guide aims to provide a clear, data-driven comparison of these two promising approaches to enhance the efficacy of mitotane in ACC.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data from preclinical studies evaluating mitotane in combination with defactinib and ionizing radiation.
Table 1: In Vitro Efficacy of Mitotane Combination Therapies
| Parameter | Mitotane + Defactinib | Mitotane + Ionizing Radiation |
| Cell Lines Tested | H295R, SW13, HAC15 (mitotane-sensitive and -resistant) | H295R, SW13 |
| Effect on Cell Viability / Proliferation | Combination significantly inhibited proliferation more than either agent alone in H295R and SW13 cells.[1] | Combined treatment induced irreversible inhibition of cell growth in both H295R and SW13 cell lines.[2][3] |
| Induction of Apoptosis / Cell Death | Combination increased the ratio of dead cells in both 2D and 3D culture models of H295R cells. | Combined treatment induced cell death; MSH2 gene inhibition in the presence of the combination prevented DNA damage repair, leading to cell death.[2][3] |
| Effect on Cell Migration | Combination treatment significantly reduced cell migration in H295R and SW13 cells compared to mitotane alone. | Not Reported |
| Cell Cycle Arrest | Not Reported | Combined treatment induced a G2/M phase arrest in the cell cycle. |
Table 2: In Vivo (Xenograft Model) Efficacy of Mitotane Combination Therapies
| Parameter | Mitotane + Defactinib | Mitotane + Ionizing Radiation |
| Animal Model | SCID mice with H295R xenografts | Mouse xenografts with human ACC |
| Tumor Volume Reduction | Combination treatment significantly reduced tumor volume compared to mitotane alone and control groups. | Marked inhibition of tumor growth with strong tumor regression (p < 0.0001) compared to either treatment alone (p < 0.05). |
| Effect on Metastases | Combination treatment significantly reduced the number of macrometastases. | Not Reported |
| Tumor Necrosis | Defactinib-treated tumors showed increased necrosis. | Not Reported |
| Toxicity | No observed toxicity or drug-drug interactions in vivo. | Not Reported |
Experimental Protocols: A Closer Look at the Methodologies
A detailed understanding of the experimental design is crucial for interpreting the preclinical data. The following sections outline the key methodologies used in the cited studies.
Mitotane and Defactinib Combination Therapy
-
Cell Lines and Culture: Human ACC cell lines H295R, SW13, and mitotane-sensitive/-resistant HAC15 were used. Cells were cultured in standard conditions. For 3D models, cells were grown as spheroids in Matrigel or in bioprinted tissues.
-
Cell Viability and Proliferation Assays: Alamar blue and sulforhodamine B (SRB) assays were used to assess cell viability and proliferation in 2D cultures. For 3D models, proliferation and dead-cell ratios were determined.
-
Cell Migration Assay: The effect on cell migration was assessed using time-lapse imaging.
-
Xenograft Model: H295R cells were injected into SCID mice to establish xenografts. Treatment groups included vehicle control, mitotane alone, defactinib alone, and the combination of mitotane and defactinib, administered via oral gavage. Tumor volume and the number of macrometastases were monitored.
Mitotane and Ionizing Radiation Combination Therapy
-
Cell Lines and Culture: Human ACC cell lines H295R and SW13 were utilized for in vitro experiments.
-
In Vitro Irradiation: Cells were treated with mitotane followed by ionizing radiation.
-
Cell Growth and Cycle Analysis: Cell growth inhibition was measured, and cell cycle distribution was analyzed by flow cytometry to assess the effects of the combination treatment.
-
Xenograft Model: Human ACC xenografts were established in mice. The treatment groups consisted of control, mitotane alone, ionizing radiation alone, and the combination of mitotane and IR. Tumor growth was monitored and evaluated using RECIST criteria.
-
Mismatch Repair System Analysis: The expression of the MSH2 gene was interfered with in cell lines to investigate its role in the treatment response.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological rationale and experimental processes, the following diagrams illustrate the key signaling pathways and a generalized experimental workflow.
Caption: Signaling pathways targeted by Mitotane and Defactinib in ACC.
Caption: Signaling pathways affected by Mitotane and Ionizing Radiation in ACC.
Caption: A generalized workflow for preclinical evaluation of combination therapies.
Conclusion
The preclinical evidence presented in this guide highlights the potential of combining mitotane with novel targeted therapies to improve treatment outcomes for adrenocortical carcinoma. The combination of mitotane with the FAK inhibitor defactinib demonstrates a strong synergistic effect in reducing tumor growth, and importantly, in inhibiting metastasis in a xenograft model. The combination of mitotane with ionizing radiation also shows significant tumor regression, with evidence suggesting that mitotane may act as a radiosensitizer by impairing DNA repair mechanisms.
Both combination strategies show promise, but through different mechanistic approaches. The choice between these or other emerging combination therapies will likely depend on the specific molecular characteristics of the tumor and the clinical context. Further preclinical studies and ultimately, well-designed clinical trials are warranted to translate these promising findings into effective treatments for patients with adrenocortical carcinoma. This guide serves as a valuable resource for researchers and drug development professionals in navigating the evolving landscape of ACC therapeutics.
References
- 1. Defactinib in Combination with Mitotane Can Be an Effective Treatment in Human Adrenocortical Carcinoma [mdpi.com]
- 2. Antineoplastic Effect of a Combined Mitotane Treatment/Ionizing Radiation in Adrenocortical Carcinoma: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antineoplastic Effect of a Combined Mitotane Treatment/Ionizing Radiation in Adrenocortical Carcinoma: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Mitotane in Adrenocortical Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mitotane remains a cornerstone in the treatment of adrenocortical carcinoma (ACC), a rare and aggressive malignancy. Despite its long-standing use, a comprehensive understanding of its molecular targets and a clear comparison with emerging therapeutic alternatives are crucial for advancing patient care and developing novel treatment strategies. This guide provides an objective comparison of Mitotane's performance with other therapies, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action.
Mitotane's Impact on Adrenocortical Carcinoma Cell Viability
Mitotane's primary cytotoxic effect is attributed to its ability to induce apoptosis and disrupt steroidogenesis in ACC cells. The half-maximal inhibitory concentration (IC50) of Mitotane varies across different ACC cell lines, reflecting the heterogeneity of the disease.
| Cell Line | Mitotane IC50 (µM) | Incubation Time (hours) | Citation |
| NCI-H295R | 11.7 - 47 | 24 - 48 | [1][2] |
| HAC15 | ~46.4 (sensitive) | Not Specified | |
| HAC15 (resistant) | ~102.2 | Not Specified |
Comparative Efficacy of Mitotane and Alternative Systemic Therapies in Advanced ACC
The clinical management of advanced ACC often involves systemic therapies. The following table summarizes the efficacy of Mitotane, both as a monotherapy and in combination, compared to other systemic treatments.
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Citation(s) |
| Mitotane Monotherapy | ~21-30% | ~4-5 | ~14.5 | |
| Etoposide, Doxorubicin, Cisplatin + Mitotane (EDP-M) | 23.2% - 50% | 5.0 - 10.1 | 14.8 - 18.7 | [3][4][5] |
| Streptozocin + Mitotane | 9.2% | 2.1 | 12.0 | |
| Gemcitabine + Capecitabine | ~5% | ~3.2 | ~12.17 | |
| Linsitinib (IGF-1R inhibitor) | 3% | 1.4 | 10.8 | |
| Axitinib (VEGFR inhibitor) | 0% | 10.8 | Not Reached | |
| Sunitinib (multi-kinase inhibitor) | 0% (in ACC) | 2.8 (in ACC) | 18.7 (in RCC) | |
| Pembrolizumab (anti-PD-1) | 14% - 23% | 2.1 - 4.0 | 15.5 - 24.9 | |
| Nivolumab + Ipilimumab (anti-PD-1 + anti-CTLA-4) | 6% | Not Reported | Not Reported |
Key Molecular Targets and Signaling Pathways of Mitotane
Mitotane's multifaceted mechanism of action involves the disruption of several critical cellular processes, primarily centered around steroidogenesis and the induction of apoptosis.
Disruption of Steroidogenesis
Mitotane significantly impairs the production of cortisol and other steroids in adrenocortical cells. This is achieved by targeting key enzymes in the steroidogenesis pathway. Low doses of mitotane (2-4 mg/L or 6.25-12.5 µM) can lead to an 80% decrease in cortisol and DHEAS secretion in NCI-H295R cells.
Caption: Mitotane's inhibitory effects on key enzymes in cholesterol metabolism and the steroidogenesis pathway.
Induction of Apoptosis
Mitotane promotes programmed cell death in ACC cells through both intrinsic and extrinsic apoptotic pathways. It has been shown to upregulate the expression of the pro-apoptotic gene BID.
Caption: Mitotane-induced intrinsic apoptosis pathway in adrenocortical carcinoma cells.
Modulation of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is frequently altered in ACC and represents a potential therapeutic target. Mitotane, in combination with the active vitamin D metabolite 1α,25-dihydroxyvitamin D3, has been shown to inhibit ACC cell growth through modulation of this pathway.
References
- 1. Albumin/Mitotane Interaction Affects Drug Activity in Adrenocortical Carcinoma Cells: Smoke and Mirrors on Mitotane Effect with Possible Implications for Patients’ Management [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the EDP-M Scheme Plus Adjunctive Surgery in the Management of Patients with Advanced Adrenocortical Carcinoma: The Brescia Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Mitotane and Its Analogs in Adrenocortical Carcinoma Research
A Guide for Researchers and Drug Development Professionals
Mitotane (o,p'-DDD) has long been the cornerstone of therapy for adrenocortical carcinoma (ACC), a rare and aggressive malignancy. However, its limited efficacy and significant toxicity have driven the search for novel, more effective, and better-tolerated analogs. This guide provides a comparative analysis of Mitotane and two of its structural analogs, o,p'-DDBr2 and Mitometh , based on available preclinical data. The objective is to offer a clear, data-driven comparison to inform future research and drug development efforts in the field of ACC.
Performance Comparison of Mitotane and Analogs
The following tables summarize the available quantitative and qualitative data on the anti-cancer effects of Mitotane and its analogs.
Table 1: In Vitro Efficacy of Mitotane in Adrenocortical Carcinoma Cell Lines
| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Citation |
| Mitotane | NCI-H295R | Cell Viability | IC50 | 11.7 µM (at 24h) | - | [1] |
| Mitotane | Primary ACC Cultures | Cell Growth Inhibition | EC50 | 14.2 µM (responders) | - | [2] |
| Mitotane | Primary ACC Cultures | Cell Growth Inhibition | EC50 | 41.6 µM (partial responders) | - | [2] |
| Mitotane | NCI-H295R | Cortisol Production Inhibition | - | 6.25 µM (at 24h) | Decreased cortisol concentration | [3][4] |
| Mitotane | Primary ACC Cultures | Cortisol Production Inhibition | EC50 | 1.4 µM | - |
Table 2: Comparative Efficacy and Toxicity of Mitotane Analogs
| Analog | Key Findings | Efficacy vs. Mitotane | Toxicity vs. Mitotane | Citation |
| o,p'-DDBr2 | Showed significant activity in suppressing cortisol secretion and inhibiting cell proliferation in NCI-H295 cells. | More active at lower concentrations (20 µM). | Not explicitly stated, but greater activity at lower concentrations suggests a potential for a better therapeutic window. | |
| Mitometh | Failed to suppress cortisol or increase ACTH in dogs, despite achieving higher adrenal concentrations. Showed weaker suppression of NCI-H295 cell growth. | Less effective. | Maintained toxicity, with evidence of hepatic necrosis without adrenalytic activity. |
Mechanism of Action: A Comparative Overview
Mitotane's primary mechanism of action involves the selective destruction of adrenal cortex cells and the inhibition of steroidogenesis. Its analogs were developed to enhance these effects or reduce off-target toxicities.
Mitotane: The adrenolytic activity of Mitotane is linked to its metabolic activation within the adrenal cortex. It disrupts mitochondrial function, leading to apoptosis, and inhibits key enzymes in the steroidogenesis pathway, such as cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1).
o,p'-DDBr2: While the precise mechanism is not fully elucidated, its structural similarity to Mitotane suggests a comparable mode of action, likely involving mitochondrial disruption and inhibition of steroidogenesis. Its reported higher potency at lower concentrations may indicate a more efficient interaction with its molecular targets.
Mitometh: The lack of efficacy of this methylated homolog, despite its accumulation in the adrenal cortex, suggests that the specific chemical structure of Mitotane is crucial for its metabolic activation and subsequent adrenolytic effects. The methylation may hinder the necessary biotransformation required for its cytotoxic activity.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Mitotane's mechanism of action in an adrenal cortex cell.
Caption: Experimental workflow for preclinical evaluation of Mitotane analogs.
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. Below are detailed protocols for the key assays cited in this analysis.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compounds on ACC cell lines.
-
Cell Seeding: Adrenocortical carcinoma cell lines (e.g., NCI-H295R, SW-13) are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of Mitotane or its analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a period (e.g., 2-4 hours) to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Cortisol Measurement Assay (ELISA)
This assay quantifies the amount of cortisol produced by ACC cells, providing a measure of the inhibitory effect of the compounds on steroidogenesis.
-
Cell Culture and Treatment: ACC cells (e.g., NCI-H295R) are cultured and treated with the compounds as described for the cell proliferation assay.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
ELISA Procedure: A competitive enzyme-linked immunosorbent assay (ELISA) is performed.
-
Standards, controls, and collected supernatants are added to a microplate pre-coated with anti-cortisol antibodies.
-
A fixed amount of horseradish peroxidase (HRP)-labeled cortisol is added to each well.
-
During incubation, the unlabeled cortisol in the samples and the HRP-labeled cortisol compete for binding to the antibodies.
-
The plate is washed to remove unbound components.
-
A substrate solution is added, which reacts with the HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured.
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of cortisol in the sample. A standard curve is generated to determine the cortisol concentration in the samples. The half-maximal effective concentration (EC50) for cortisol inhibition can then be calculated.
Conclusion
This comparative analysis highlights the ongoing efforts to improve upon the therapeutic profile of Mitotane for the treatment of adrenocortical carcinoma. The analog o,p'-DDBr2 shows promise as a more potent agent, warranting further investigation to confirm its efficacy and safety profile. Conversely, the methylated analog Mitometh appears to be a less viable candidate due to its lack of efficacy and retained toxicity. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret future studies aimed at developing novel and more effective treatments for this challenging disease. Further research is crucial to fully characterize the potential of promising Mitotane analogs and translate these preclinical findings into clinical benefits for patients with ACC.
References
- 1. mdpi.com [mdpi.com]
- 2. The Efficacy of Mitotane in Human Primary Adrenocortical Carcinoma Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of mitotane on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mitotane Dosing Regimens in Preclinical In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different Mitotane (o,p'-DDD) dosing strategies evaluated in preclinical in vivo models of adrenocortical carcinoma (ACC). While direct head-to-head comparisons of various dosing regimens are limited in published literature, this document synthesizes available data from key studies to inform researchers on the experimental protocols and outcomes associated with different administration routes and treatment initiation timings. The information presented is intended to guide the design of future preclinical studies aimed at optimizing Mitotane therapy.
Data Presentation: In Vivo Efficacy of Mitotane
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of Mitotane in mouse xenograft models of ACC.
| Study | Dosing Regimen | Administration Route | Tumor Growth Inhibition | Mouse Model |
| Daffara et al., 2013 | 440 mg/kg, 5 days/week | Intraperitoneal (i.p.) | Significant inhibition at early time points | NOD/SCID mice with H295R xenografts |
| 440 mg/kg, 5 days/week | Oral gavage | Significant inhibition at early time points | NOD/SCID mice with H295R xenografts | |
| Johansson et al., 2008 | Undisclosed | Intraperitoneal (i.p.) | Significant inhibition when started at day 0 | Nude mice with H295R xenografts |
| Undisclosed | Intraperitoneal (i.p.) | No significant inhibition when started at day 48 | Nude mice with H295R xenografts |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Xenograft Model and Mitotane Administration (Daffara et al., 2013)
-
Cell Line: Human NCI-H295R adrenocortical carcinoma cells.
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
-
Tumor Inoculation: 5 x 10^6 H295R cells in 100 µL of a 1:1 mixture of Matrigel and culture medium were injected subcutaneously into the right flank of the mice.
-
Treatment Groups:
-
Intraperitoneal (i.p.) Administration: Mitotane (440 mg/kg) dissolved in 10% Tween-80 in PBS was administered i.p. five days a week.
-
Oral Gavage Administration: Mitotane (440 mg/kg) dissolved in olive oil was administered by oral gavage five days a week.
-
Control Group: Placebo (olive oil only) was administered by oral gavage.
-
-
Treatment Initiation: Treatment was initiated the day after tumor cell inoculation.
-
Monitoring: Tumor volume was measured weekly using a Vernier caliper. Animal weight was monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, plasma Mitotane levels were measured by HPLC, and steroid levels in tumor tissues were quantified.
Adjuvant Treatment Xenograft Model (Johansson et al., 2008)
-
Cell Line: Human H295R adrenocortical carcinoma cells.
-
Animal Model: Nude mice.
-
Tumor Inoculation: H295R cells were injected subcutaneously.
-
Treatment Groups:
-
Adjuvant Treatment: Intraperitoneal (i.p.) administration of Mitotane was initiated on the same day as tumor cell injection (Day 0).
-
Established Tumor Treatment: I.p. administration of Mitotane was initiated 48 days after tumor cell injection when tumors were established.
-
Control Group: I.p. administration of oil (vehicle).
-
-
Monitoring: Tumor growth was monitored over time.
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vivo Comparison of Mitotane Administration
The following diagram illustrates the general workflow for comparing different Mitotane administration routes in a preclinical xenograft model.
Caption: Workflow for comparing Mitotane administration routes in a xenograft model.
Mitotane Signaling Pathways in Adrenocortical Carcinoma
Mitotane exerts its cytotoxic and anti-steroidogenic effects through multiple mechanisms. The diagram below outlines the key signaling pathways affected by Mitotane in ACC cells. Mitotane's primary actions include the inhibition of steroidogenesis by targeting key enzymes and the induction of apoptosis through mitochondrial disruption. It has also been shown to modulate cell survival pathways such as PI3K/Akt and MAPK/ERK.[1]
References
A Comparative Guide to Analytical Methods for Mitotane Quantification
This guide provides a comprehensive comparison of various analytical methods for the quantification of Mitotane (o,p'-DDD), a critical drug in the treatment of adrenocortical carcinoma (ACC). Due to Mitotane's narrow therapeutic window, typically between 14-20 µg/mL, precise and accurate monitoring of its plasma concentrations is essential for optimizing therapeutic efficacy while minimizing toxicity.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of common analytical techniques, their performance characteristics, and standardized experimental protocols.
The primary methods discussed include High-Performance Liquid Chromatography with Ultraviolet or Diode-Array Detection (HPLC-UV/LC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages in terms of sensitivity, specificity, and accessibility.
Quantitative Performance Data
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods for Mitotane quantification, derived from various validation studies.
| Parameter | HPLC-UV / LC-DAD | GC-MS | LC-MS/MS |
| Linear Range (µg/mL) | 0.78 - 50.0[5] | 0.25 - 40 | Not explicitly stated, but high sensitivity is a key feature |
| LLOQ (µg/mL) | 0.78 - 1.0 | 0.25 | Generally lower than other methods |
| Intra-Assay Precision (%CV) | < 9.98% | Not consistently reported, but good precision noted | High precision expected with deuterated internal standard |
| Inter-Assay Precision (%CV) | < 9.98% | Not consistently reported, but good precision noted | High precision expected with deuterated internal standard |
| Accuracy / Recovery (%) | 89.4% - 105.9% | Good recovery reported | High accuracy expected with deuterated internal standard |
| Linearity (r²) | > 0.9987 - 0.999 | 0.992 | High linearity expected |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification.
Experimental and Logical Workflows
Visualizing the procedural flow is crucial for understanding and implementing analytical methods. The following diagrams, generated using Graphviz, illustrate the cross-validation process and a typical sample analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Mitotane in Adrenocortical Carcinoma: A Comparative Analysis of Efficacy Across Subtypes
For Immediate Release
[City, State] – A comprehensive review of experimental data reveals varying efficacy of the adrenocortical-specific cytotoxic agent, Mitotane, across different subtypes of adrenocortical carcinoma (ACC). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and key signaling pathways involved in Mitotane's mechanism of action and resistance.
Adrenocortical carcinoma is a rare and aggressive malignancy with a generally poor prognosis.[1] Mitotane is the only drug approved by the US Food and Drug Administration (FDA) for the treatment of ACC, utilized in both adjuvant and advanced disease settings.[1][2] Its therapeutic effectiveness is closely linked to achieving plasma concentrations within a narrow therapeutic window of 14-20 mg/L.[2] However, patient response to Mitotane is highly variable, suggesting that the underlying biology of ACC subtypes plays a crucial role in determining treatment outcomes.
Comparative Efficacy of Mitotane in ACC Subtypes
The efficacy of Mitotane is not uniform across all ACC presentations. Several factors, including the tumor's hormonal activity, proliferation rate, and molecular characteristics, influence its therapeutic impact.
Based on Hormonal Function:
Functioning (cortisol-secreting) ACCs may exhibit greater sensitivity to Mitotane's anti-steroidogenic effects. Studies suggest that the inhibitory effects on cortisol production can occur at lower concentrations than those required for a direct antitumor effect. However, the correlation between hormonal response and tumor regression is not always direct. In some cases, a decrease in cortisol secretion does not necessarily translate to a reduction in tumor size.
Based on Proliferation Index (Ki-67):
The Ki-67 labeling index, a marker of cellular proliferation, is a significant prognostic factor in ACC. While not a direct predictor of Mitotane response, a higher Ki-67 index is generally associated with more aggressive disease and poorer outcomes, which may indirectly influence the perceived efficacy of any treatment.
Based on Molecular Subtypes:
Recent research has begun to stratify ACC into molecular subtypes with distinct prognoses and potential therapeutic vulnerabilities. While direct comparative clinical trials of Mitotane in these specific subtypes are limited, in vitro and genomic studies provide some insights.
-
Wnt/β-catenin Pathway Alterations: The Wnt/β-catenin signaling pathway is frequently activated in ACC. Intriguingly, in vitro studies using patient-derived ACC cells have shown that somatic alterations in CTNNB1 (the gene encoding β-catenin) were exclusively found in Mitotane responders, while alterations in ZNRF3, a negative regulator of the Wnt pathway, were only observed in non-responders. This suggests that the status of the Wnt/β-catenin pathway could be a significant determinant of Mitotane sensitivity.
-
TP53 Mutations: Germline or somatic mutations in the TP53 tumor suppressor gene are common in ACC. While some studies suggest that patients with p53 mutations may have a poorer prognosis, the direct impact of TP53 status on Mitotane efficacy remains to be conclusively established.
Pediatric vs. Adult ACC:
Pediatric and adult ACCs exhibit differences in their clinical and molecular features. While Mitotane is used in both populations, the optimal duration and its efficacy in pediatric patients are still under investigation, with some studies suggesting a need for shared guidelines between pediatric and adult oncology groups.
Quantitative Data Summary
The following tables summarize the in vitro sensitivity of different ACC cell lines to Mitotane, providing a comparative overview of their response profiles.
Table 1: In Vitro Efficacy of Mitotane on ACC Cell Lines
| Cell Line | Molecular Characteristics | IC50 (µM) | Response Classification | Reference |
| NCI-H295R | Mitotane-sensitive, expresses steroidogenic enzymes | ~53.4 | Responder | |
| HAC15 | Mitotane-resistant clone derived from NCI-H295R | ~102.2 | Non-responder | |
| SW-13 | Lacks steroidogenic capability | Generally considered more resistant than NCI-H295R | Non-responder |
IC50 values can vary between studies depending on the specific experimental conditions.
Key Signaling Pathways and Mitotane's Mechanism of Action
Mitotane exerts its adrenolytic effects through multiple mechanisms, primarily targeting mitochondrial function and steroidogenesis.
Mechanism of Action of Mitotane:
Caption: Mitotane disrupts mitochondrial function and inhibits steroidogenesis, leading to apoptosis.
Wnt/β-catenin Signaling and Mitotane Sensitivity:
Caption: Alterations in the Wnt/β-catenin pathway may influence Mitotane sensitivity in ACC.
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the standardized evaluation of Mitotane's efficacy.
Experimental Workflow for In Vitro Mitotane Efficacy Testing:
References
Navigating Mitotane Therapy: A Comparative Guide to Predictive Biomarkers
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers to predict patient response to Mitotane in adrenocortical carcinoma (ACC) is a critical frontier. This guide provides a comparative analysis of prominent biomarkers, summarizing their performance based on available experimental data and detailing the methodologies employed in their validation.
Mitotane, the cornerstone of treatment for ACC, exhibits a variable response rate among patients. The identification and validation of predictive biomarkers are paramount for personalizing therapy, optimizing efficacy, and minimizing toxicity. This guide delves into the current landscape of candidate biomarkers, offering a structured overview to inform research and clinical trial design.
Comparative Analysis of Predictive Biomarkers for Mitotane Response
The following table summarizes the quantitative data available for key biomarkers investigated for their ability to predict response to Mitotane therapy in patients with adrenocortical carcinoma. It is important to note that while several biomarkers show promise, validated data on their sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) are not consistently reported in the literature.
| Biomarker Category | Biomarker | Key Findings | Quantitative Data (if available) |
| Pharmacokinetic | Mitotane Plasma Levels | Achieving and maintaining plasma concentrations within the therapeutic window is a strong predictor of clinical response. | Target Range: 14-20 mg/L is associated with favorable disease response.[1][2] |
| Pharmacogenomic | Germline CYP2W16 SNP | The presence of the CYP2W16 single nucleotide polymorphism is associated with a reduced likelihood of achieving therapeutic mitotane levels and a worse treatment response in advanced ACC.[1][3] | Patients with the CYP2W16 variant had a 71% rate of progressive disease compared to 41% in the wild-type group.[2] 76% of patients with the variant did not reach therapeutic levels, compared to 52% of the wild-type group. |
| Pharmacogenomic | Germline CYP2B66 SNP | The CYP2B66 polymorphism is associated with higher mitotane plasma concentrations. | 55% of patients with the CYP2B66 variant achieved therapeutic mitotane levels compared to 28.2% of the wild-type group. |
| Gene Expression | Ribonucleotide Reductase M1 (RRM1) | Low tumoral RRM1 gene expression is associated with improved disease-free survival in patients receiving adjuvant Mitotane. High RRM1 expression is linked to shorter disease-free and overall survival. | In patients with low RRM1 expression, adjuvant mitotane was associated with a significantly longer disease-free survival (HR for recurrence: 0.31). |
| Gene Expression | Sterol-O-acyl Transferase 1 (SOAT1) | Initial studies suggested high SOAT1 expression correlated with longer progression-free survival. However, a larger multicenter study did not confirm SOAT1 expression as a predictive marker for response to mitotane. | A multicenter study found no significant correlation between SOAT1 expression and recurrence-free survival, progression-free survival, or overall survival in patients treated with mitotane. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. The following sections outline the typical experimental protocols used in the evaluation of the biomarkers discussed above.
Mitotane Plasma Level Monitoring
-
Patient Cohort: Patients with adrenocortical carcinoma undergoing Mitotane therapy.
-
Sample Collection: Whole blood samples are collected at regular intervals throughout the treatment course.
-
Analytical Method: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the standard method for quantifying mitotane and its metabolites (o,p'-DDA and o,p'-DDE) in plasma. A systematic approach involving Design of Experiments (DoE) can be utilized for method development and validation.
-
Data Analysis: Mitotane plasma concentrations are correlated with clinical outcomes, such as tumor response according to RECIST criteria, progression-free survival, and overall survival. The therapeutic window is generally considered to be between 14 and 20 mg/L.
Pharmacogenomic Analysis of CYP2W1 and CYP2B6 SNPs
-
Patient Cohort: A multicenter retrospective study involving 182 patients with ACC treated with Mitotane monotherapy was conducted.
-
Sample Collection: Genomic DNA is extracted from whole blood samples.
-
Genotyping: Single nucleotide polymorphisms, such as CYP2W16 (p.P448L) and CYP2B66, are genotyped using polymerase chain reaction (PCR) followed by direct sequencing or other validated genotyping assays.
-
Data Analysis: The frequency of the SNPs is determined and correlated with the ability to achieve therapeutic mitotane plasma levels and clinical outcomes (time to progression, disease control rate). Statistical analyses such as chi-square tests and Kaplan-Meier survival analysis are employed.
Gene Expression Analysis of RRM1 and SOAT1
-
Patient Cohort: Studies have included cohorts of completely resected ACC patients who received either surgery alone or adjuvant Mitotane. For instance, one study included 92 patients from two independent cohorts.
-
Sample Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples are obtained from surgical resections.
-
RNA Extraction and Quantification: Total RNA is extracted from the FFPE tissue. The expression levels of target genes (RRM1, SOAT1) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Immunohistochemistry: Protein expression of SOAT1 can be semi-quantitatively determined by immunohistochemistry on full sections of tumor tissue. Expression is often classified using an H-score.
-
Data Analysis: Gene expression levels (dichotomized at the median value or based on H-score) are correlated with clinical endpoints such as disease-free survival and overall survival, stratified by treatment arm (adjuvant Mitotane vs. observation). Hazard ratios are calculated using Cox proportional hazards models to assess the predictive value of the biomarker.
Visualization of Mitotane's Mechanism of Action
Mitotane's cytotoxic effects on adrenocortical carcinoma cells are primarily mediated through the induction of mitochondrial-mediated apoptosis and endoplasmic reticulum (ER) stress. The following diagram illustrates a key signaling pathway involved in Mitotane-induced apoptosis.
Caption: Mitotane-induced apoptosis in adrenocortical carcinoma cells.
References
Comparative Guide to the Synergistic Effects of Mitotane and Radiotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the preclinical evidence for the synergistic anti-tumor effects of combining Mitotane with radiotherapy, primarily in the context of adrenocortical carcinoma (ACC). It objectively compares the performance of the combination therapy against monotherapies, supported by experimental data, detailed protocols, and mechanistic diagrams.
Preclinical Evidence of Synergy: A Quantitative Comparison
Preclinical studies consistently demonstrate that Mitotane acts as a radiosensitizer, significantly enhancing the efficacy of ionizing radiation (IR) in ACC models. The combination leads to more profound and sustained tumor control than either treatment administered alone.
In Vitro Efficacy
Studies using human ACC cell lines, H295R and SW13, show a marked and irreversible inhibition of cell proliferation with the combination treatment.
| Cell Line | Treatment Group | Endpoint: Cell Growth Inhibition | Endpoint: Cell Cycle Arrest (G2 Phase) |
| H295R | IR (6 Gy) alone | ~30% inhibition at 72h (partially recovered by 120h) | Temporary arrest; recovered by 120h |
| Mitotane (10 µM) + IR (6 Gy) | ~70% inhibition at 72h (sustained at 120h) [1][2] | Sustained arrest (~30% of cells) at 120h [1][3] | |
| SW13 | IR (6 Gy) alone | ~27% inhibition at 72h (partially recovered by 120h)[1] | Not specified, but recovery observed |
| Mitotane (10 µM) + IR (6 Gy) | ~55% inhibition at 120h | Sustained arrest observed |
In Vivo Efficacy
In xenograft models of human ACC, the combination therapy results in significant and lasting tumor regression.
| Animal Model | Treatment Group | Endpoint: Tumor Mass Regression (vs. Control) | Statistical Significance (Combination vs. Single Agent) |
| Mouse Xenograft (ACC) | IR alone | Significant inhibition (p < 0.05 vs. control) | - |
| Mitotane alone | Significant inhibition (p < 0.05 vs. control) | - | |
| Mitotane + IR | 63% regression at 14 days | p < 0.0001 |
Mechanism of Synergy: A Multi-faceted Approach
The enhanced anti-tumor effect of combining Mitotane and radiotherapy stems from a multi-pronged attack on cancer cell proliferation and survival pathways. Mitotane primes the cancer cells, making them more vulnerable to the DNA-damaging effects of radiation.
The primary mechanisms include:
-
Abrogation of DNA Repair: Mitotane interferes with the Mismatch Repair (MMR) system, a crucial pathway for fixing DNA damage. Specifically, it appears to modulate the MSH2 enzyme, preventing cancer cells from repairing the DNA lesions induced by radiotherapy and leading to cell death.
-
Irreversible Cell Cycle Arrest: While radiation alone induces a temporary halt in the G2 phase of the cell cycle to allow for DNA repair, the addition of Mitotane makes this arrest irreversible. This is achieved by interfering with the Mitosis Promoting Factor (MPF), a complex of Cyclin B1 and the kinase cdc2 (CDK1). The combination treatment amplifies the activation of this complex, preventing cells from progressing into mitosis and ultimately leading to cell death.
Experimental Protocols
The following protocols are synthesized from preclinical studies investigating the synergistic effects of Mitotane and radiotherapy.
In Vitro Cell Growth and Cycle Analysis
-
Cell Lines: Human adrenocortical carcinoma cell lines H295R and SW13.
-
Culture Conditions: Cells are cultured in standard media (e.g., DMEM/F-12) supplemented with serum and antibiotics.
-
Treatment Protocol:
-
Cells are seeded in culture plates and allowed to adhere.
-
Mitotane (o,p'-DDD) is added to the treatment groups at a final concentration of 10⁻⁵ M (10 µM).
-
Control groups receive the vehicle (e.g., DMSO).
-
After a set pre-incubation time (e.g., 24 hours), cells are irradiated with a single dose of 6 Gy using a medical linear accelerator or a cobalt-60 source. Control plates are sham-irradiated.
-
-
Analysis:
-
Cell Proliferation: At various time points post-irradiation (e.g., 24, 48, 72, 96, 120 hours), cells are harvested, and viable cell counts are determined using the trypan blue exclusion assay.
-
Cell Cycle: Cells are fixed, stained with a DNA-intercalating dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Protein Analysis: Key proteins involved in the cell cycle (e.g., Cyclin B1, cdc2) are analyzed by Western blot.
-
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: H295R cells are injected subcutaneously to establish tumors.
-
Treatment Protocol:
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups (Mitotane alone, IR alone, Mitotane + IR).
-
Mitotane is administered, often intraperitoneally or orally.
-
For radiotherapy, the tumor area is targeted with a specified dose of ionizing radiation.
-
-
Analysis:
-
Tumor Growth: Tumor volume is measured regularly (e.g., every 3-4 days) using calipers.
-
Imaging: Advanced imaging techniques like MRI can be used to assess tumor volume, heterogeneity, and necrosis.
-
Biomarker Analysis: At the end of the study, tumors are excised for histopathology and molecular analysis (e.g., Western blot for cell cycle proteins).
-
Conclusion and Future Directions
The preclinical data robustly support the synergistic combination of Mitotane and radiotherapy in ACC models. The mechanism appears to be centered on Mitotane's ability to induce an irreversible G2/M cell cycle arrest and inhibit DNA repair, thereby potentiating the cytotoxic effects of radiation.
These findings provide a strong rationale for the clinical investigation of this combination therapy, particularly as an adjuvant treatment for ACC patients at high risk of local recurrence. Future preclinical work could explore optimal scheduling and dosing, investigate the synergy in other cancer types, and identify predictive biomarkers to select patients most likely to benefit from this combined approach.
References
Safety Operating Guide
Safe Disposal of Mitotane: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the proper and safe disposal of mitotane are critical for ensuring personnel safety and environmental protection within research and drug development settings. Mitotane, a hazardous and cytotoxic agent, is also a suspected carcinogen, necessitating strict disposal protocols in line with local, state, and federal regulations.[1][2][3] Adherence to these procedures minimizes the risk of exposure and prevents environmental contamination, as the chemical is highly toxic to aquatic life.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle mitotane with extreme care in a well-ventilated area, avoiding the creation of dust. Mandatory use of appropriate Personal Protective Equipment (PPE) is required to prevent accidental contact.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber), with double gloving recommended. | Prevents skin contact and absorption. |
| Protective Clothing | Disposable, solid-front gown made of a low-permeability fabric. | Minimizes contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of inhaling dust. |
Step-by-Step Disposal Protocol
The disposal of mitotane waste must be conducted in a manner that ensures complete containment and adherence to regulatory standards for hazardous waste.
-
Waste Segregation and Collection :
-
All materials contaminated with mitotane, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers, must be segregated from non-hazardous waste.
-
Collect all solid waste directly into a designated, clearly labeled, leak-proof hazardous waste container with a secure lid. The container should be marked as "Hazardous Waste: Cytotoxic" and include the chemical name "Mitotane".
-
For liquid waste containing mitotane, use a dedicated, sealed, and shatter-resistant container, also clearly labeled as hazardous cytotoxic waste.
-
Contaminated sharps must be placed in an approved, puncture-proof sharps container.
-
-
Spill Management :
-
In the event of a spill, immediately alert personnel in the area.
-
Evacuate non-essential personnel and ensure the area is secure.
-
Don the appropriate PPE from a cytotoxic spill kit before attempting to clean the spill.
-
For dry spills: Gently cover with a damp absorbent pad to avoid aerosolization or dampen with water before sweeping. Use a vacuum cleaner fitted with a HEPA-type exhaust filter for cleanup.
-
For wet spills: Absorb the spill with inert material such as sand, earth, or vermiculite.
-
Prevent the spillage from entering drains, sewers, or water courses.
-
Collect all cleanup materials and place them in a labeled container for disposal as hazardous waste.
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., a detergent solution), followed by a rinse with water, and then wash the area with soap and water.
-
-
Final Disposal :
-
Engage a licensed hazardous material disposal company for the final disposal of mitotane waste.
-
Approved disposal methods include high-temperature incineration or secure chemical landfill.
-
DO NOT dispose of mitotane down the drain or mix it with other waste unless instructed by disposal professionals.
-
Ensure all disposal activities are documented in accordance with institutional and regulatory requirements.
-
Quantitative Data: Aquatic Toxicity
Mitotane poses a significant environmental hazard, particularly to aquatic life.
| Organism | Test Type | Duration | Result |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 70 mcg/L |
| Fathead Minnows | LC50 | 96 hours | 4400 mcg/L |
| Daphnia (Aquatic Invertebrate) | EC50 | --- | 3.2 – 4.5 mcg/L |
Source: Dechra Veterinary Products, as cited in Benchchem
Experimental Protocols
The safety data sheets and disposal guidelines reviewed for this document do not contain experimental protocols. These documents focus on the safe handling, storage, and disposal of the chemical product rather than its application in specific scientific experiments.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflows for the proper handling and disposal of mitotane waste.
Caption: Logical workflow for the safe disposal of Mitotane.
Caption: Workflow for managing a Mitotane spill.
References
Safeguarding Personnel: A Comprehensive Guide to Handling Mitotane
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Mitotane, a cytotoxic and potentially carcinogenic agent. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain environmental protection.
Mitotane, a hazardous substance, requires meticulous handling in a controlled environment to prevent exposure.[1] It is suspected to be a carcinogen and can be toxic if ingested, inhaled, or absorbed through the skin.[2] Therefore, all personnel must be trained on these procedures before handling the compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to Mitotane. Double gloving is often recommended for activities involving cytotoxic drugs.[2] All PPE should be disposable or properly decontaminated after each use.[2]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, chemotherapy-tested nitrile gloves. Double gloving is recommended. | Prevents skin contact and absorption. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area. |
| Protective Clothing | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Minimizes contamination of personal clothing. |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a face shield. | Protects eyes from dust, splashes, or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol or powder inhalation. | Prevents inhalation of hazardous particles, especially when handling the powder form or during spill cleanup. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated work area. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Mitotane is essential to minimize risk. All handling of Mitotane powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the creation of dust.
-
Preparation: Assemble all necessary equipment and materials, including a cytotoxic spill kit, before commencing work to reduce movement in and out of the designated handling area.
-
Donning PPE: Put on PPE in the following order: shoe covers, gown, respirator (if required), eye protection, and then the first pair of nitrile gloves. The cuffs of the first pair of gloves should be tucked under the sleeves of the gown. Don the second pair of gloves over the first, ensuring the gown cuffs are tucked into the outer gloves.
-
Handling: Conduct all manipulations of Mitotane on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Post-Handling: After completion, carefully remove the outer pair of gloves and dispose of them in a designated cytotoxic waste container. All disposable materials, including the absorbent pad, must also be disposed of as cytotoxic waste.
-
Doffing PPE: To prevent cross-contamination, remove PPE in the following sequence: shoe covers, gown, and finally the inner gloves. Dispose of all PPE in the designated cytotoxic waste container.
-
Hygiene: Thoroughly wash hands with soap and water after completing the procedure.
Disposal Plan: Waste Management and Decontamination
All materials contaminated with Mitotane are considered hazardous and cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: All Mitotane-contaminated items, including unused product, lab supplies (gloves, wipes, etc.), and empty containers, must be segregated from non-hazardous waste.
-
Containerization:
-
Solid Waste: Collect directly into a designated, clearly labeled, leak-proof hazardous waste container with a secure lid. The container should be marked "Hazardous Waste: Cytotoxic" and include the chemical name "Mitotane".
-
Liquid Waste: Use a dedicated, sealed, and shatter-resistant container, also clearly labeled as hazardous cytotoxic waste.
-
-
Spill Management:
-
Immediately alert personnel in the area.
-
Don appropriate PPE.
-
Contain the spill using a cytotoxic spill kit.
-
Decontaminate the area with an appropriate cleaning agent, followed by washing with soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Final Disposal: Engage a licensed hazardous material disposal company for final disposal. High-temperature incineration is a recommended disposal method. Do not dispose of Mitotane down the drain.
Experimental Workflow for Safe Handling of Mitotane
Caption: Workflow for the safe handling and disposal of Mitotane.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
